C.I. Direct Red 84
Description
Properties
Molecular Formula |
C45H28N10Na4O13S4 |
|---|---|
Molecular Weight |
1137.0 g/mol |
IUPAC Name |
tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C45H32N10O13S4.4Na/c56-45(46-27-1-5-29(6-2-27)48-52-41-21-23-43(39-25-35(71(63,64)65)17-19-37(39)41)54-50-31-9-13-33(14-10-31)69(57,58)59)47-28-3-7-30(8-4-28)49-53-42-22-24-44(40-26-36(72(66,67)68)18-20-38(40)42)55-51-32-11-15-34(16-12-32)70(60,61)62;;;;/h1-26H,(H2,46,47,56)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
InChI Key |
CRKUGZZYUKCLMC-UHFFFAOYSA-J |
Origin of Product |
United States |
Foundational & Exploratory
C.I. Direct Red 84 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Direct Red 84, also identified by its Colour Index number 35760, is a multi-azo dye. This technical guide provides a summary of its core chemical and structural properties based on available public information. Due to the limited availability of in-depth experimental data in the public domain, this document focuses on foundational chemical information and presents a generalized experimental framework for the synthesis of similar dyes. This guide is intended to serve as a foundational resource for researchers and scientists.
Chemical Properties and Structure
This compound is classified as a multi-azo dye, indicating the presence of multiple azo (-N=N-) functional groups, which are the primary chromophores responsible for its color. Its chemical identity is established by its CAS Registry Number, molecular formula, and molecular weight.
General Properties
A summary of the key identifying and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| C.I. Name | Direct Red 84 | [1] |
| C.I. Number | 35760 | [1] |
| CAS Registry Number | 6409-83-2 | [1] |
| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | [1] |
| Molecular Weight | 1136.99 g/mol | [1] |
| Chemical Class | Multi-azo dye | [1] |
| Appearance | Dark red with a yellow light cast | [1] |
Chemical Structure
The precise, publicly available structural representation of this compound is limited. However, its molecular formula and classification as a multi-azo dye indicate a complex aromatic structure.
Synthesis and Experimental Protocols
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not published, a general manufacturing method is described. This process is characteristic of the synthesis of many multi-azo dyes.
General Manufacturing Method
The synthesis of this compound involves a multi-step diazotization and coupling process[1]:
-
First Diazotization and Coupling: 4-Aminobenzenesulfonic acid is diazotized and then coupled with 5-Aminonaphthalene-2-sulfonic acid.
-
Second Diazotization: The product from the first step is then diazotized.
-
Second Coupling: The resulting diazonium salt is coupled with (Phenylamino)methanesulfonic acid.
-
Hydrolysis: The sulfonic acid group is removed via hydrolysis.
-
Phosgenation: The final step involves a phosgenation reaction.
The logical workflow for this synthesis is illustrated in the diagram below.
Caption: General Synthesis Workflow for this compound.
Representative Experimental Protocol for Azo Dye Synthesis
The following is a generalized laboratory-scale protocol for the synthesis of an azo dye, which illustrates the fundamental steps of diazotization and coupling. This is not the specific protocol for this compound but serves as a representative example.
Materials:
-
Aromatic amine (e.g., aniline)
-
Coupling agent (e.g., 2-naphthol)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ice
Procedure:
-
Preparation of the Diazonium Salt:
-
Dissolve the aromatic amine in dilute hydrochloric acid in a beaker.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the low temperature. Stir continuously.
-
A small amount of urea can be added to quench any excess nitrous acid.
-
-
Preparation of the Coupling Solution:
-
Dissolve the coupling agent in an aqueous solution of sodium hydroxide in a separate beaker.
-
Cool this solution in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold coupling solution with vigorous stirring.
-
A brightly colored azo dye should precipitate out of the solution.
-
Continue stirring in the ice bath for a period to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid with cold water to remove any unreacted starting materials and inorganic salts.
-
The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol-water mixture).
-
Biological Activity and Signaling Pathways
A comprehensive search of publicly available scientific databases and literature reveals no specific studies on the biological activity or implication of this compound in any signaling pathways. Azo dyes, as a class, are known to have a range of biological effects, with some being investigated for toxicological properties. Some azo dyes can be metabolized by azoreductases present in various organisms, which can lead to the formation of aromatic amines, some of which are known to be carcinogenic[2]. However, without specific studies on this compound, any discussion of its biological impact would be speculative.
Due to the lack of data on biological interactions or pathways, a signaling pathway diagram for this compound cannot be provided.
Conclusion
This compound is a multi-azo dye with well-defined basic chemical identifiers. The general principles of its synthesis are understood to follow standard diazotization and coupling reactions common to this class of dyes. However, there is a notable absence of detailed, publicly available technical data regarding its specific physicochemical properties, a validated experimental protocol for its synthesis, and any biological or toxicological studies. This information gap limits a more in-depth technical assessment and highlights an area where further research would be beneficial for a complete scientific understanding of this compound. Researchers interested in this dye are encouraged to perform their own analytical characterizations to determine its specific properties.
References
C.I. Direct Red 84 molecular formula and weight
For Researchers, Scientists, and Professionals in Chemical and Materials Science
This document provides a concise technical summary of C.I. Direct Red 84, a multi-azo class dye. The information is intended to support research and development activities requiring precise chemical and physical data.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical method development, and material characterization.
| Property | Value |
| Chemical Name | This compound |
| C.I. Number | 35760 |
| CAS Registry Number | 6409-83-2 |
| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄[1][2] |
| Molecular Weight | 1136.99 g/mol [1] |
| Molecular Structure Class | Multi-azo[1] |
Logical Relationship: Molecular Formula to Molecular Weight
The molecular weight of a compound is derived directly from its molecular formula and the atomic weights of its constituent elements. The following diagram illustrates this fundamental relationship for this compound.
Caption: Relationship between molecular formula and molecular weight.
Generalized Experimental Workflow for Dye Analysis
While specific experimental protocols for this compound are proprietary or application-dependent, a general workflow for the analysis of a similar chemical dye is presented below. This workflow outlines the typical stages from sample preparation to data analysis and interpretation.
Caption: A typical workflow for the analysis of a chemical dye.
Manufacturing and Application Notes
This compound is synthesized through a multi-step process involving diazotization and coupling reactions. The manufacturing methods begin with the diazotization of 4-aminobenzenesulfonic acid, which is then coupled with 5-aminonaphthalene-2-sulfonic acid.[1] This intermediate product undergoes further diazotization and coupling with (phenylamino)methanesulfonic acid, followed by hydrolysis and phosgenation.[1]
The primary application of this compound is as a dyeing agent, particularly for cotton fabrics, producing a dark red with a yellow light cast.[1][3]
References
An In-depth Technical Guide to the Synthesis and Manufacturing of C.I. Direct Red 84
For Researchers, Scientists, and Drug Development Professionals
Abstract
C.I. Direct Red 84, also known as C.I. 35760, is a multi-azo direct dye valued for its application in coloring cellulosic fibers. Its synthesis is a multi-step process involving a series of diazotization and azo coupling reactions, culminating in the formation of a urea (B33335) linkage that bridges two complex azo structures. This technical guide provides a comprehensive overview of the manufacturing methods for this compound, detailing the experimental protocols for each stage of the synthesis. Particular emphasis is placed on both the traditional phosgenation method and modern, safer alternatives for the final condensation step. All quantitative data are summarized for clarity, and the logical workflow of the synthesis is visually represented through diagrams.
Introduction
This compound is a substantive dye, meaning it can be applied directly to cellulosic materials like cotton and paper without the need for a mordant. Its molecular structure, characterized by multiple azo groups (-N=N-) and sulfonic acid moieties, is responsible for its color and water solubility. The manufacturing process is a sequential chemical synthesis that builds the complex dye molecule in a controlled manner. This guide will dissect each of the primary stages of its production.
Overall Synthesis Pathway
The synthesis of this compound can be logically divided into six main stages:
-
First Diazotization: Conversion of 4-aminobenzenesulfonic acid into its corresponding diazonium salt.
-
First Azo Coupling: Reaction of the diazonium salt with 5-aminonaphthalene-2-sulfonic acid to form a monoazo intermediate.
-
Second Diazotization: Diazotization of the amino group on the monoazo intermediate.
-
Second Azo Coupling: Coupling of the resulting diazonium salt with a suitable aromatic amine, typically (Phenylamino)methanesulfonic acid or a related compound.
-
Hydrolysis: Removal of a protecting or leaving group to expose a primary aromatic amine.
-
Urea Formation: Condensation of two molecules of the amino-azo intermediate using a carbonylating agent to form the final symmetrical dye molecule with a central urea bridge.
Below is a diagram illustrating the overall workflow of this synthesis.
Caption: Overall synthesis workflow for this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each key stage of the synthesis.
Stage 1: First Diazotization of 4-Aminobenzenesulfonic Acid
The initial step involves the conversion of the primary aromatic amine, 4-aminobenzenesulfonic acid (sulfanilic acid), into a reactive diazonium salt. This reaction is conducted at low temperatures to ensure the stability of the diazonium salt.
Experimental Protocol:
-
A suspension of 4-aminobenzenesulfonic acid in water is prepared in a reaction vessel.
-
Concentrated hydrochloric acid is added to the suspension.
-
The mixture is cooled to 0-5 °C using an ice bath with continuous stirring.
-
A pre-cooled aqueous solution of sodium nitrite (B80452) is added dropwise to the suspension, ensuring the temperature is maintained between 0 and 5 °C.
-
The reaction is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete diazotization. The presence of excess nitrous acid can be confirmed using starch-iodide paper.
Caption: Diazotization of 4-aminobenzenesulfonic acid.
Stage 2: First Azo Coupling
The freshly prepared diazonium salt is then coupled with 5-aminonaphthalene-2-sulfonic acid. The pH of the reaction medium is a critical factor in this electrophilic aromatic substitution reaction.
Experimental Protocol:
-
5-aminonaphthalene-2-sulfonic acid is dissolved in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide).
-
The solution is cooled to 0-5 °C in an ice bath.
-
The cold diazonium salt solution from Stage 1 is slowly added to the cooled solution of the coupling partner with vigorous stirring.
-
The pH of the reaction mixture is maintained in a weakly acidic to neutral range (pH 4-7) by the addition of a buffer, such as sodium acetate, to facilitate the coupling.
-
The reaction mixture is stirred for 1-2 hours in the ice bath to ensure the completion of the coupling, resulting in the formation of the monoazo intermediate.
Stage 3 & 4: Second Diazotization and Azo Coupling
The monoazo intermediate, which contains a free amino group, undergoes a second diazotization, followed by a second azo coupling reaction.
Experimental Protocol:
-
The monoazo intermediate from Stage 2 is diazotized following a similar procedure as in Stage 1, using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C).
-
The resulting diazonium salt is then coupled with (Phenylamino)methanesulfonic acid. This coupling is also performed at low temperatures with careful pH control to yield a disazo intermediate.
Stage 5: Hydrolysis
The disazo intermediate is subjected to hydrolysis to remove the methanesulfonic acid group, which acts as a protecting group, thereby exposing a primary aromatic amine.
Experimental Protocol:
-
The disazo intermediate is treated with a dilute acid or base.
-
The mixture is heated to facilitate the hydrolysis of the sulfonic acid group from the phenylamino (B1219803) moiety.
-
Upon completion of the reaction, the amino-azo intermediate is isolated.
Stage 6: Urea Formation
The final step involves the formation of a urea bridge, which links two molecules of the amino-azo intermediate. This is traditionally achieved using the highly toxic gas phosgene (B1210022). However, safer alternatives are now more common in modern manufacturing.
Traditional Method: Phosgenation
-
The amino-azo intermediate is dissolved in an aqueous alkaline solution.
-
Phosgene gas is carefully introduced into the reaction mixture under controlled temperature and pH.
-
The reaction is highly exothermic and requires efficient cooling. The pH is maintained in the alkaline range to neutralize the hydrochloric acid byproduct.
Modern Safer Alternative: Using Triphosgene (B27547)
Triphosgene (bis(trichloromethyl) carbonate, BTC) is a stable solid that serves as a safer substitute for phosgene.[1][2]
Experimental Protocol using Triphosgene:
-
The amino-azo intermediate is dissolved in an aqueous medium.
-
Triphosgene, dissolved in a suitable organic solvent, is added to the aqueous solution of the amine.
-
The reaction can be catalyzed by an organic base and is typically carried out at a temperature between 0 and 100 °C, with the pH being carefully controlled.[2]
-
The molar ratio of the amino compound to triphosgene is approximately 1:0.17 to 1:0.85.[2]
-
Upon completion of the reaction, the final this compound dye is isolated from the reaction mixture.
Caption: Urea formation using the safer triphosgene method.
Data Presentation
The following table summarizes the key reactants and general conditions for each stage of the synthesis of this compound. Specific quantitative data such as yields and purity are highly dependent on the specific manufacturing process and are generally proprietary.
| Stage | Key Reactants | Key Reagents | Temperature (°C) | pH |
| 1. First Diazotization | 4-Aminobenzenesulfonic acid | Sodium nitrite, Hydrochloric acid | 0 - 5 | Acidic |
| 2. First Azo Coupling | Diazotized 4-aminobenzenesulfonic acid, 5-Aminonaphthalene-2-sulfonic acid | Sodium carbonate/hydroxide, Sodium acetate | 0 - 5 | 4 - 7 |
| 3. Second Diazotization | Monoazo intermediate | Sodium nitrite, Hydrochloric acid | 0 - 5 | Acidic |
| 4. Second Azo Coupling | Diazotized monoazo intermediate, (Phenylamino)methanesulfonic acid | Base | 0 - 10 | Controlled |
| 5. Hydrolysis | Disazo intermediate | Dilute acid or base | Elevated | - |
| 6. Urea Formation | Amino-azo intermediate | Phosgene or Triphosgene (BTC) | 0 - 100 | Alkaline |
Conclusion
The synthesis of this compound is a classic example of industrial azo dye chemistry, involving a well-defined sequence of diazotization and coupling reactions. While the fundamental chemical principles remain the same, modern manufacturing has seen a shift towards safer reagents, such as the replacement of hazardous phosgene with triphosgene for the final urea formation step. A thorough understanding of the experimental parameters at each stage, particularly temperature and pH control, is crucial for the successful and efficient production of this important direct dye. Further research into optimizing reaction conditions and developing even more environmentally benign synthetic routes remains an active area of interest in the field of dye chemistry.
References
In-Depth Technical Guide: C.I. Direct Red 84 (CAS Registry Number 6409-83-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Red 84, identified by the CAS registry number 6409-83-2, is a multi-azo dye belonging to the direct dye class. Direct dyes are typically used for coloring cellulosic fibers, such as cotton, due to their substantivity for these materials. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, metabolism, potential toxicological implications, and the experimental methodologies relevant to its study. The information presented herein is intended to support research, safety assessment, and drug development activities that may involve this compound or structurally related azo dyes.
Chemical and Physical Properties
This compound is a complex organic molecule with multiple azo linkages (-N=N-), which are responsible for its color. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Registry Number | 6409-83-2 | [1] |
| C.I. Name | Direct Red 84 | [1] |
| C.I. Number | 35760 | [1] |
| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | [1] |
| Molecular Weight | 1136.99 g/mol | [1] |
| Class | Multi-azo dye | [1] |
| Appearance | Dark red powder with a yellow light cast | [1] |
Metabolic Pathways
The predicted metabolic activation of this compound involves the cleavage of its azo linkages, leading to the formation of several aromatic amines. Based on its manufacturing process, which involves the diazotization of 4-aminobenzenesulfonic acid and its coupling with 5-aminonaphthalene-2-sulfonic acid, followed by further reactions, the following aromatic amines are the likely primary metabolites:
-
4-aminobenzenesulfonic acid (Sulfanilic acid)
-
5-aminonaphthalene-2-sulfonic acid
-
A diamino derivative of the central phenylamino-methanesulfonic acid moiety
The general pathway for this metabolic activation is depicted in the following diagram.
Toxicological Profile
Direct toxicological data for this compound is scarce. The primary toxicological concern for azo dyes stems from their metabolic conversion to potentially harmful aromatic amines. Therefore, the toxicological profile of this compound is largely predicted based on the known or suspected toxicity of its potential metabolites.
Toxicity of Predicted Metabolites
A summary of the available toxicological data for the predicted metabolites of this compound is presented below.
| Metabolite | CAS Number | LD₅₀ (Oral, Rat) | Skin/Eye Irritation | Sensitization | Carcinogenicity/Mutagenicity | Reference |
| 4-aminobenzenesulfonic acid | 121-57-3 | 12,300 mg/kg | Irritant | Possible skin sensitizer | Not classified as a carcinogen | [2][3] |
| 5-aminonaphthalene-2-sulfonic acid | 119-79-9 | 14 mg/kg | Irritating to eyes, respiratory system, and skin | Data not available | Data not available | [4] |
| p-Phenylenediamine (B122844) derivatives | Varies | Can be highly toxic | Known skin sensitizers | Can cause severe allergic reactions | Some are suspected carcinogens and mutagens | [5][6][7][8] |
It is important to note that p-phenylenediamine and its derivatives are a class of compounds known for their potential to cause severe skin sensitization and allergic reactions. Some derivatives have also been linked to mutagenic and carcinogenic effects.
Mechanism of Action
The mechanism of action for the toxicity of this compound is likely indirect and mediated by its aromatic amine metabolites. Aromatic amines can exert their toxic effects through several mechanisms, including:
-
Formation of DNA Adducts: Some aromatic amines can be metabolically activated in the liver to reactive electrophilic species that can bind covalently to DNA, forming DNA adducts. These adducts can lead to mutations and initiate the process of carcinogenesis.
-
Oxidative Stress: The metabolism of aromatic amines can lead to the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components such as lipids, proteins, and DNA.
-
Immunotoxicity: Certain aromatic amines, particularly p-phenylenediamine derivatives, are potent allergens and can trigger hypersensitivity reactions.
The following diagram illustrates a potential workflow for investigating the toxicological mechanism of this compound.
Experimental Protocols
Detailed experimental protocols for this compound are not specifically published. However, standard methodologies for the assessment of azo dyes can be adapted.
In Vitro Azo Dye Reduction Assay by Gut Microbiota
This protocol is designed to assess the metabolic cleavage of an azo dye by intestinal bacteria.
Materials:
-
This compound
-
Anaerobic growth medium (e.g., Brain Heart Infusion supplemented with hemin (B1673052) and vitamin K)
-
Fecal slurry from a healthy donor or a defined consortium of gut bacteria
-
Anaerobic chamber or system
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water).
-
In an anaerobic chamber, inoculate the anaerobic growth medium with the fecal slurry or bacterial consortium.
-
Add this compound to the bacterial culture to a final desired concentration.
-
Incubate the culture under anaerobic conditions at 37°C.
-
At various time points, collect aliquots of the culture.
-
Centrifuge the aliquots to pellet the bacteria.
-
Analyze the supernatant for the disappearance of the parent dye using a spectrophotometer (at the dye's λmax) or HPLC.
-
For metabolite identification, the supernatant can be extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Ames Test (Bacterial Reverse Mutation Assay)
This is a standard assay to assess the mutagenic potential of a substance.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)
-
S9 fraction (from induced rat liver) for metabolic activation
-
This compound
-
Minimal glucose agar (B569324) plates
-
Top agar
Procedure:
-
Prepare different concentrations of this compound.
-
In separate tubes, mix the test substance, the Salmonella tester strain, and either buffer or the S9 mix.
-
After a brief pre-incubation, add top agar to the mixture and pour it onto minimal glucose agar plates.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies (colonies that have regained the ability to grow on the minimal medium).
-
A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Conclusion
This compound is a multi-azo dye for which specific toxicological data is limited. Based on the general understanding of azo dye metabolism, its primary toxicological concern lies in the potential formation of carcinogenic and sensitizing aromatic amine metabolites through reductive cleavage by the gut microbiota. The predicted metabolites, including 4-aminobenzenesulfonic acid, 5-aminonaphthalene-2-sulfonic acid, and a p-phenylenediamine derivative, warrant further toxicological investigation. The experimental protocols outlined in this guide provide a framework for researchers to assess the metabolic fate and potential toxicity of this compound and other structurally related azo dyes. Further research is crucial to fully characterize the risk profile of this compound and its metabolites.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. chembk.com [chembk.com]
- 5. Toxicity of substituted p-phenylenediamine antioxidants and their derived novel quinones on aquatic bacterium: Acute effects and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicity of para-phenylenediamine (PPD;1, 4 diaminobenzene) on isolated human lymphocytes: The key role of intracellular calcium enhancement in PPD-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. safecosmetics.org [safecosmetics.org]
Physical and chemical properties of C.I. 35760
Following a comprehensive search of chemical databases and public resources, the identifier "C.I. 35760" does not correspond to a recognized substance within the Colour Index International or other major chemical inventories. The Colour Index is a standard reference database for pigments and dyes, and each entry is assigned a unique C.I. Generic Name and Number.[1] Our search for "C.I. 35760" did not yield any specific compound, preventing the retrieval of its physical and chemical properties.
Without a valid chemical identifier, it is not possible to provide the requested in-depth technical guide, including data on physical and chemical properties, experimental protocols, or associated biological pathways. The information available for other Colour Index numbers, such as C.I. Reactive Blue 160 or C.I. 74160, cannot be substituted as the properties are specific to their unique molecular structures.[2][3]
We recommend verifying the Colour Index number. If an alternative identifier, such as a common chemical name or a CAS (Chemical Abstracts Service) number, is available, we would be pleased to renew the search and compile the requested technical information.
References
Spectral Characteristics of Direct Red 84: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity
A thorough characterization of any chemical compound begins with its unambiguous identification. The key identifiers for Direct Red 84 are summarized in the table below.
| Property | Value |
| Chemical Name | tetrasodium;8-[(4-sulfonatophenyl)diazenyl]-5-[[4-[[4-[[6-sulfonato-4-[(4-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-2-sulfonate |
| C.I. Name | Direct Red 84, C.I. 35760 |
| CAS Number | 6409-83-2[1] |
| Molecular Formula | C45H28N10Na4O13S4[1] |
| Molecular Weight | 1136.99 g/mol [1] |
| Chemical Class | Multi-azo dye[1] |
Predicted Spectral Characteristics
The spectral properties of a dye are fundamental to its interaction with light and are dictated by its molecular structure. For multi-azo dyes like Direct Red 84, the extensive system of conjugated double bonds is the primary chromophore responsible for the absorption of visible light. While experimentally determined values for Direct Red 84 are not widely published, the following table outlines the expected spectral characteristics based on its chemical class.
| Parameter | Typical Value Range (for multi-azo red dyes) | Solvent/Conditions |
| Absorption Maximum (λmax) | 500 - 550 nm | Water or buffer |
| Molar Absorptivity (ε) | 30,000 - 100,000 M⁻¹cm⁻¹ | Water or buffer |
| Fluorescence Emission (λem) | Typically weak or non-fluorescent | Water or buffer |
| Quantum Yield (Φ) | < 0.1 | Water or buffer |
Note: These are representative values and the actual spectral characteristics of Direct Red 84 should be determined experimentally.
Experimental Protocol: Determination of Spectral Characteristics
The following is a detailed methodology for the characterization of the spectral properties of Direct Red 84 using UV-Visible absorption and fluorescence spectroscopy.
Materials and Equipment
-
Direct Red 84 powder
-
Distilled or deionized water (or other appropriate solvent)
-
Spectrophotometer cuvettes (quartz for UV measurements)
-
Calibrated UV-Visible spectrophotometer
-
Calibrated spectrofluorometer
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Stock and Working Solutions
-
Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of Direct Red 84 powder. Dissolve the powder in a known volume of the chosen solvent (e.g., water) in a volumetric flask to create a stock solution of a specific concentration (e.g., 1 mM).
-
Working Solutions: Prepare a series of dilutions from the stock solution to create working solutions of varying concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). This series will be used to determine the molar absorptivity and to check for concentration-dependent effects.
UV-Visible Absorption Spectroscopy
-
Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for scanning (e.g., 200-800 nm).
-
Blank Measurement: Fill a cuvette with the solvent used to prepare the dye solutions. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.
-
Sample Measurement: Rinse a cuvette with a small amount of the lowest concentration working solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Repeat for all concentrations.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The slope of the resulting linear fit will be the molar absorptivity (ε).
-
Fluorescence Spectroscopy
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up.
-
Determine Excitation Wavelength: Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Emission Scan: Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., λmax + 20 nm to 800 nm).
-
Excitation Scan: Set the emission monochromator to the wavelength of maximum emission and scan the excitation spectrum. This should resemble the absorption spectrum.
-
Quantum Yield Measurement (Optional): If fluorescence is observed, the quantum yield can be determined by comparing the integrated fluorescence intensity of Direct Red 84 to that of a well-characterized standard with a known quantum yield.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Experimental workflow for determining the spectral characteristics of Direct Red 84.
Signaling Pathways and Logical Relationships
While Direct Red 84 is primarily a synthetic dye, its interactions with biological systems can be conceptualized. The following diagram illustrates a hypothetical signaling pathway where Direct Red 84 acts as a fluorescent probe that binds to a specific cellular target, leading to a detectable signal.
Caption: A logical diagram of Direct Red 84 acting as a fluorescent probe.
References
The Solubility Profile of C.I. Direct Red 84: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Direct Red 84. Due to a lack of readily available quantitative solubility data for this compound in the public domain, this document focuses on providing detailed experimental protocols for determining its solubility. Additionally, qualitative and quantitative solubility data for structurally similar direct dyes are presented to offer an estimation of its expected solubility profile.
Core Topic: Understanding the Solubility of this compound
This compound, a multi-azo dye, is utilized in various industrial applications. Its solubility in different solvents is a critical parameter for its effective use, formulation, and in research settings. This guide offers the necessary methodologies to determine these essential solubility characteristics.
Data Presentation: Solubility of Related Direct Dyes
While specific quantitative data for this compound is not available, the following table summarizes the solubility of other direct red dyes. This information can be used as a preliminary guide to estimate the solubility of this compound in various solvents.
| Solvent | C.I. Direct Red 1 | C.I. Direct Red 79 | C.I. Direct Red 80 (Sirius Red F3B) |
| Water | 40 g/L (at 85 °C)[1] | 15 g/L (at 60 °C) / 24 g/L (at 97 °C) | Soluble; 10 mg/mL in PBS (pH 7.2)[2][3] |
| Ethanol | Slightly Soluble[1] | Slightly Soluble | Moderate Solubility; Soluble[3][4] |
| Methanol | Data Not Available | Data Not Available | Data Not Available |
| Acetone | Slightly Soluble[1] | Data Not Available | Data Not Available |
| DMF | Data Not Available | Data Not Available | Slightly Soluble[2] |
| DMSO | Data Not Available | Data Not Available | Slightly Soluble[2] |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the precise solubility of this compound, two robust and widely accepted experimental methodologies are detailed below: the Gravimetric Method and the Spectrophotometric Method.
Gravimetric Method
This method provides a direct measurement of the mass of a solute that can be dissolved in a specific volume of solvent to form a saturated solution at a given temperature.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.
-
-
Separation of the Saturated Solution:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. To remove any remaining solid particles, the supernatant can be filtered through a syringe filter (e.g., 0.45 µm).
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the known volume of the saturated solution to a pre-weighed, dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not degrade the dye).
-
Once the solvent is completely removed, cool the container with the dried dye residue in a desiccator to room temperature.
-
Weigh the container with the dried residue.
-
-
Calculation of Solubility:
-
Subtract the initial weight of the empty container from the final weight to determine the mass of the dissolved dye.
-
Calculate the solubility in the desired units (e.g., g/L or mg/mL).
-
Spectrophotometric Method
This indirect method determines the concentration of a solute in a saturated solution by measuring its absorbance of light at a specific wavelength. This technique is particularly suitable for colored compounds like this compound.
Methodology:
-
Determination of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Using a UV-Vis spectrophotometer, scan the absorbance of the solution across a relevant range of wavelengths to identify the wavelength of maximum absorbance (λmax).
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert law.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).
-
Separate the saturated supernatant as described in the gravimetric method (Step 2).
-
Accurately dilute a known volume of the saturated supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
-
Calculation of Solubility:
-
Measure the absorbance of the diluted solution at λmax.
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility of this compound.
-
Mandatory Visualization
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Workflow for Gravimetric Solubility Determination.
Caption: Workflow for Spectrophotometric Solubility Determination.
References
An In-depth Technical Guide to the Mechanism of Action of C.I. Direct Red 84
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and mechanism of action of C.I. Direct Red 84, a multi-azo direct dye used for cellulosic fibers. The document details its molecular interactions, application processes, and methods for performance evaluation, tailored for a scientific audience.
Introduction and Chemical Profile
This compound is a synthetic anionic dye belonging to the multi-azo class, characterized by the presence of multiple azo (-N=N-) chromophores in its structure.[1] Direct dyes, also known as substantive dyes, are so-named for their ability to be applied directly to substrates like cotton, paper, and rayon from an aqueous solution, demonstrating a significant affinity without the need for a mordant.[2][3][4] The dyeing process is primarily a physical adsorption phenomenon governed by non-covalent interactions.[5]
The key identification and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| C.I. Name | Direct Red 84 | [1] |
| C.I. Number | 35760 | [1] |
| CAS Registry Number | 6409-83-2 | [1] |
| Molecular Class | Multi-azo | [1] |
| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | [1] |
| Molecular Weight | 1136.99 g/mol | [1] |
| Solubility | Water-soluble, forming colored anions.[6][7] Solubility generally increases with temperature.[7] | N/A |
Core Mechanism of Action on Cellulosic Fibers
The application of Direct Red 84 to cellulosic fibers like cotton is a multi-stage process involving the transfer of dye anions from the aqueous dyebath into the amorphous regions of the fiber structure. The mechanism is driven by a combination of factors and can be broken down into three primary stages: adsorption, diffusion, and fixation.[8]
-
Initial State : In an aqueous solution, Direct Red 84 dissociates into large, colored polyanions and sodium cations (Na⁺).[6][7] Cellulosic fibers, when immersed in water, swell and develop a negative surface charge (zeta potential) due to the ionization of hydroxyl groups.[6] This creates an initial electrostatic repulsion between the dye anion and the fiber surface, hindering adsorption.[6]
-
Role of Electrolytes : To overcome this repulsion, an electrolyte such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) is added to the dyebath.[6][8] The high concentration of Na⁺ cations forms an ionic atmosphere around the fiber, effectively neutralizing its negative surface charge. This reduction in the zeta potential barrier allows the dye anions to approach and adsorb onto the fiber surface.[6]
-
Adsorption & Fixation : Once the electrostatic repulsion is minimized, the large, planar structure of the Direct Red 84 molecule allows it to align closely with the linear cellulose (B213188) polymer chains. The dye is then anchored within the fiber's amorphous regions through a combination of weak intermolecular forces:
-
Hydrogen Bonds : Formed between the sulfonic acid (-SO₃H) and hydroxyl (-OH) groups on the dye molecule and the abundant hydroxyl groups on the cellulose chains.
-
Van der Waals Forces : These are significant due to the large surface area of the multi-azo dye molecule, contributing substantially to the overall affinity (substantivity).[6]
-
The overall process is an equilibrium-driven adsorption, where factors like temperature, electrolyte concentration, and dye concentration influence the final uptake.
Caption: Molecular interaction mechanism of Direct Red 84 with cellulose fiber.
Quantitative Performance Data
The performance of a dye is assessed by its fastness properties, which describe the resistance of the color to various environmental factors. The following data for this compound has been reported.
| Fastness Test | ISO Standard Rating | AATCC Standard Rating |
| Acid Resistance | 4 | 2-3 |
| Alkali Resistance | 4 | 4 |
| Light Fastness | 6-7 | 4-5 |
| Soaping (Fading) | 3-4 | 2 |
| Soaping (Stain) | 4 | 2 |
Reference:[1]. Ratings are typically on a scale of 1 (poor) to 5 or 8 (excellent).
Experimental Protocols
Protocol for Dyeing Cotton with Direct Red 84
This protocol describes a standard laboratory procedure for dyeing a cotton substrate using an exhaust method.
Caption: Experimental workflow for dyeing cotton with Direct Red 84.
Methodology Details:
-
Dye Solution Preparation : Create a stock solution by pasting the required amount of Direct Red 84 powder with a small amount of cold water and 0.5-1% soda ash (on weight of fabric, owf).[5][8] Dissolve the paste by adding boiling water.[8]
-
Dye Bath Setup : Set the main dye bath with the required volume of water and stock solution to achieve the desired shade percentage and material-to-liquor ratio (e.g., 1:20).[9] Heat the bath to 40°C.[8]
-
Dyeing Process : Introduce the wetted cotton material. Run for 15-20 minutes.[5] Gradually add the required amount of electrolyte (e.g., 5-20% sodium chloride, owf, depending on shade depth) in several portions.[5][8]
-
Temperature Ramp : Raise the temperature to a boil (95-100°C) over 30-45 minutes and maintain for 45-60 minutes to ensure dye penetration and fixation.[5][8]
-
Rinsing and Finishing : After dyeing, cool the bath, then remove the fabric.[8] Rinse thoroughly with hot and then cold water to remove unfixed surface dye. For improved wash fastness, an after-treatment with a cationic dye-fixing agent can be applied.[4][8] Finally, squeeze and dry the fabric.
Protocol for Colorfastness to Laundering (ISO 105-C06)
This protocol outlines the standardized method for assessing the resistance of the dye to domestic and commercial laundering.
Caption: Workflow for ISO 105-C06 colorfastness to washing test.
Methodology Details:
-
Specimen Preparation : A 100 mm x 40 mm specimen of the fabric dyed with Direct Red 84 is cut.[10][11] It is attached to a same-sized piece of standard multi-fiber adjacent fabric (containing strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).[10]
-
Test Conditions : The composite specimen is placed in a stainless steel container with a specified volume of a standard soap solution, and a set number of stainless steel balls are added to simulate mechanical abrasion.[2][6]
-
Procedure : The container is agitated in a thermostatically controlled launder-ometer at a specified temperature and for a specific duration (e.g., Test A2S is at 40°C for 30 minutes).[11]
-
Evaluation : After the cycle, the specimen is removed, rinsed, and dried.[11] The change in the color of the dyed fabric is assessed against the original using the Grey Scale for Assessing Change in Colour. The degree of color transfer (staining) onto each fiber strip of the adjacent fabric is assessed using the Grey Scale for Assessing Staining.[10][11]
Conclusion
This compound functions as a substantive dye for cellulosic fibers through a well-understood mechanism of physical adsorption. The process is governed by overcoming electrostatic repulsion via electrolytes, followed by the formation of hydrogen bonds and Van der Waals forces between the large, planar dye anion and the cellulose polymer. While offering ease of application, its performance, particularly its moderate wash fastness, often necessitates after-treatments with cationic fixing agents to enhance durability for commercial use. The standardized protocols provided herein allow for the reproducible application and rigorous evaluation of this dye in a research and development setting.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 3. Dyeing of cotton with Direct Dyes.pptx [slideshare.net]
- 4. cottonworks.com [cottonworks.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 7. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 8. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]
- 9. www2.cs.arizona.edu [www2.cs.arizona.edu]
- 10. textilelearner.net [textilelearner.net]
- 11. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
C.I. Direct Red 84: A Technical Retrospective on its Historical Application in Textiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Red 84, a benzidine-based disazo dye, holds a significant place in the history of textile coloration. For much of the 20th century, it was a widely utilized colorant for cellulosic fibers such as cotton, viscose, and paper, prized for its straightforward application and vibrant red hue. This technical guide provides an in-depth review of the historical applications of this compound, presenting available data on its performance, typical application protocols, and the toxicological concerns that ultimately led to its decline in use.
Historical Context and Application
First synthesized in the early 20th century, this compound belongs to the class of direct dyes, so named for their ability to be applied directly to cellulosic substrates from an aqueous solution without the need for a mordant.[1] Its primary utility was in the dyeing of cotton, linen, and viscose rayon, where it produced a deep, yellowish-red shade. Historical records from the U.S. Tariff Commission indicate its production and sales in the United States during the 1960s, highlighting its commercial relevance during that period.
The use of this compound, along with other benzidine-based dyes, began to be phased out in the 1970s. This was due to growing evidence of the carcinogenicity of benzidine, an aromatic amine intermediate used in its synthesis. Regulatory actions and a shift towards safer dye chemistries led to a significant decline in its use in the textile industry.
Performance Characteristics
Quantitative data on the fastness properties of this compound is limited due to its historical nature. However, one available source provides the following performance ratings:
| Fastness Property | Test Standard | Rating |
| Lightfastness | ISO | 6-7 |
| Soaping (Fading) | ISO | 3-4 |
| Soaping (Staining) | ISO | 4 |
| Water (Fading) | AATCC | 2 |
| Water (Staining) | AATCC | 2 |
| Acid Resistance | ISO | 4 |
| Alkali Resistance | ISO | 4 |
| Table 1: Fastness Properties of this compound.[2] |
A study on the functional finishing of cotton fabric dyed with this compound noted that while a specific finishing treatment improved fastness to washing and perspiration, it led to a reduction in lightfastness.[3]
Experimental Protocols
Detailed historical dyeing manuals with specific recipes for this compound are scarce. However, based on the general procedures for direct dyes of that era, a typical laboratory-scale exhaust dyeing protocol for cotton yarn would be as follows:
Materials and Equipment:
-
Scoured and bleached cotton yarn
-
This compound
-
Sodium chloride (NaCl) or Glauber's salt (sodium sulfate, Na₂SO₄)
-
Soda ash (sodium carbonate, Na₂CO₃) (optional, for pH adjustment)
-
Laboratory dyeing apparatus (e.g., beaker dyeing machine)
-
Beakers, graduated cylinders, and a balance
-
pH meter
Procedure:
-
Dye Bath Preparation:
-
Calculate the required amount of this compound based on the weight of the cotton yarn (e.g., 1% on weight of fiber, owf).
-
Prepare a stock solution of the dye by pasting it with a small amount of cold water and then dissolving it in boiling water.
-
Fill the dyebath with the required volume of water to achieve a specific liquor ratio (e.g., 20:1).
-
Add the dissolved dye solution to the dyebath.
-
-
Dyeing Process:
-
Introduce the pre-wetted cotton yarn into the dyebath at a starting temperature of approximately 40°C.
-
Gradually raise the temperature of the dyebath to the boil (95-100°C) over 30-45 minutes.
-
Maintain the dyeing at or near the boil for 60-90 minutes to allow for dye penetration and fixation.
-
During the dyeing process, gradually add a calculated amount of electrolyte (e.g., 10-20% owf of NaCl) in portions. The salt helps to promote dye exhaustion from the bath onto the fiber.
-
-
Rinsing and Aftertreatment:
-
After the dyeing cycle, allow the dyebath to cool slightly before removing the yarn.
-
Rinse the dyed yarn thoroughly in cold water to remove any unfixed dye.
-
A subsequent hot rinse may be employed.
-
To improve wet fastness, an optional aftertreatment with a cationic fixing agent could be applied according to the manufacturer's instructions.
-
Finally, squeeze the yarn and dry it at an appropriate temperature.
-
Visualizations
The following diagrams illustrate the general workflow for the application of a direct dye like this compound and the logical relationship of its key characteristics.
References
Safety data sheet and handling precautions for Direct Red 84
An In-depth Technical Guide on the Safety and Handling of Direct Red 84
Audience: Researchers, scientists, and drug development professionals.
Substance Identification and Properties
Direct Red 84 is a multi-azo class direct dye.[1] Its fundamental properties are crucial for understanding its behavior in experimental settings.
Table 1: Physical and Chemical Properties of Direct Red 84
| Property | Value | Source |
|---|---|---|
| C.I. Name | Direct Red 84, C.I. 35760 | [1] |
| CAS Number | 6409-83-2 | [1] |
| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | [1] |
| Molecular Weight | 1136.99 g/mol | [1] |
| Appearance | Dark red powder | Inferred from similar dyes |
| Solubility | Water soluble |[2] |
Toxicological Profile
Specific toxicological data for Direct Red 84 is not available. The information below is based on general data for the azo dye class and related direct dyes. The primary toxicological concern for azo dyes is their potential to metabolize into constituent aromatic amines, some of which are known to be hazardous.[3][4]
Table 2: Toxicological Data (Based on Similar Azo Dyes)
| Endpoint | Result | Remarks |
|---|---|---|
| Acute Oral Toxicity (LD50) | No specific data available. | For a similar compound (Direct Red 31), the LD50 (rat) is >2000 mg/kg, suggesting low acute oral toxicity.[2] |
| Skin Corrosion/Irritation | No specific data available. | Generally considered unlikely to be a skin irritant.[2] |
| Serious Eye Damage/Irritation | No specific data available. | May cause eye irritation, a common property of powdered chemicals.[2] |
| Mutagenicity/Carcinogenicity | No specific data available. | The primary long-term hazard of azo dyes is linked to the potential carcinogenicity of their aromatic amine metabolites.[3][5] |
General Toxicity Mechanism of Azo Dyes
The toxicity of many azo dyes is not from the intact molecule but from its metabolic breakdown products. Under reductive conditions (e.g., in the liver or by gut microflora), the azo bond (-N=N-) can be cleaved to form aromatic amines.
Caption: General mechanism of azo dye toxicity via reductive cleavage.
Handling and Safety Precautions
Proper handling is essential to minimize exposure. Standard laboratory procedures for handling powdered chemicals should be strictly followed.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure.
Caption: PPE selection workflow for handling Direct Red 84.
Engineering Controls
-
Ventilation: Handle in a well-ventilated area. For weighing or procedures that may generate dust, use a chemical fume hood or a ventilated balance enclosure.
-
Safety Stations: Ensure eyewash stations and safety showers are readily accessible.
Storage
-
Store in a cool, dry, well-ventilated area.
-
Keep container tightly closed and sealed.
-
Store away from strong oxidizing agents.
Emergency and First-Aid Procedures
Immediate and appropriate first-aid is critical in case of accidental exposure.
Caption: First-aid decision workflow for Direct Red 84 exposure.
Experimental Protocols: Acute Oral Toxicity Assessment
While specific studies on Direct Red 84 are unavailable, the following outlines a standard methodology based on OECD Guideline 423 for assessing acute oral toxicity, which would be used to determine an LD50 value.
Caption: Experimental workflow for an acute oral toxicity study (OECD 423).
Methodology Details:
-
Animals: Healthy, young adult nulliparous, non-pregnant female rats are typically used.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle.
-
Procedure: The test is conducted in a stepwise manner using a small number of animals per step. The outcome of each step determines the dose for the next.
-
Dose Administration: The substance is administered in a single dose by oral gavage. Animals are fasted prior to dosing.
-
Observations: Animals are observed for mortality, signs of toxicity, and body weight changes for up to 14 days.
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
-
Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.
Disposal Considerations
-
Waste Disposal: Dispose of this material and its container at a licensed hazardous-waste disposal facility. Do not allow it to enter drains or waterways.
-
Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of accordingly.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. dyespigments.net [dyespigments.net]
- 3. Hues of risk: investigating genotoxicity and environmental impacts of azo textile dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azo Dyes Toxicity → Term [pollution.sustainability-directory.com]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
Methodological & Application
Application Notes and Protocols for Collagen Visualization Using Picro-Sirius Red Staining (C.I. Direct Red 80)
Introduction
For researchers, scientists, and professionals in drug development, the accurate visualization and quantification of collagen is crucial for understanding tissue architecture, fibrosis, and the effects of therapeutic interventions. While the query specified C.I. Direct Red 84, extensive research indicates that the standard and widely accepted dye for specific collagen staining is Sirius Red F3B , which is classified as C.I. Direct Red 80 (C.I. 35780) .[1][2][3] this compound, in contrast, is primarily documented as a dye for cotton fabrics.[4] Therefore, this document provides a detailed protocol and application notes for the Picro-Sirius Red (PSR) staining method using C.I. Direct Red 80 for robust collagen visualization.
The Picro-Sirius Red stain is a highly specific method for the detection of collagen fibers in tissue sections.[5] The technique relies on the interaction of the elongated, anionic dye molecules of Sirius Red with the basic amino acids of collagen.[1][6] This binding is enhanced by the presence of picric acid, which also acts as a counterstain for non-collagenous components.[1] A key advantage of the PSR method is its utility in conjunction with polarized light microscopy. The parallel alignment of the dye molecules with the collagen fibers significantly enhances their natural birefringence, allowing for the differentiation of collagen fiber thickness and maturity.[6][7]
Quantitative Data Summary
The following table summarizes key quantitative parameters and expected outcomes for Picro-Sirius Red staining.
| Parameter | Value/Range | Notes | Source(s) |
| Dye | Sirius Red F3B (C.I. 35780, Direct Red 80) | A synthetic anionic polyazo dye. | [1] |
| Staining Solution Concentration | 0.1% (w/v) Sirius Red in saturated aqueous picric acid | A common and effective concentration for robust staining. | [1][2] |
| Staining Time | 60 - 120 minutes | One hour is often sufficient for near-equilibrium staining.[3] | [1][3] |
| Fixation | 10% Neutral Buffered Formalin (NBF) | Ideal fixation time is between 24 hours and 2 weeks.[8] | [3][8] |
| Tissue Sections | Paraffin-embedded sections | This method is not generally recommended for frozen sections.[8] | [1][8] |
| Visualization under Bright-field Microscopy | Collagen appears red; cytoplasm and other elements appear yellow. | Provides good contrast for general collagen distribution. | [2][9] |
| Visualization under Polarized Light Microscopy | Thick, mature (Type I) collagen appears yellow to orange-red. Thinner, immature (Type III) collagen appears green. | This birefringence is highly specific to collagen.[7][10][11] | [7][10][11] |
| Washing Step | Two changes in acidified water (e.g., 0.5% acetic acid) | This step is crucial to prevent the loss of dye.[1][3] | [1][3] |
Experimental Protocol: Picro-Sirius Red Staining
This protocol provides a detailed methodology for staining collagen in paraffin-embedded tissue sections.
Reagents and Solutions
-
Picro-Sirius Red Staining Solution (0.1% w/v):
-
Acidified Water (0.5% v/v):
-
Glacial Acetic Acid: 5 mL
-
Distilled Water: 1 L
-
Preparation: Add the acetic acid to the water and mix.[3]
-
-
Weigert's Iron Hematoxylin (B73222) (Optional, for nuclear counterstaining)
-
Graded Ethanol (B145695) Series (100%, 95%, 70%)
-
Xylene (or a xylene substitute)
-
Resinous Mounting Medium
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Hydrate slides through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8-10 minutes.
-
Wash in running tap water for 10 minutes.[3]
-
-
Picro-Sirius Red Staining:
-
Washing:
-
Wash the slides in two changes of acidified water.[3] This step is critical for removing non-specifically bound dye.
-
-
Dehydration:
-
Rapidly dehydrate the sections through three changes of 100% ethanol.
-
Note: A rapid dehydration is important to preserve the yellow background staining from the picric acid.[3]
-
-
Clearing and Mounting:
-
Clear the slides in two changes of xylene for 5 minutes each.
-
Mount the coverslip with a resinous mounting medium.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for Picro-Sirius Red staining of collagen.
Signaling Pathway Context (Example)
In many pathological conditions, such as fibrosis, the deposition of collagen is a key event.[2] Signaling pathways like the Transforming Growth Factor-beta (TGF-β) pathway play a central role in this process. Visualizing collagen with Picro-Sirius Red can be a critical endpoint in studies investigating the efficacy of drugs that target these pathways.
Caption: TGF-β signaling leading to collagen deposition visualized by PSR.
References
- 1. grokipedia.com [grokipedia.com]
- 2. biognost.com [biognost.com]
- 3. med.emory.edu [med.emory.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. research.chop.edu [research.chop.edu]
- 9. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Preliminary Study on Quantitative Analysis of Collagen and Apoptosis Related Protein on 1064 nm Laser-Induced Skin Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amyloid Plaque Detection Using Direct Red 84
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct Red 84 (C.I. 35760) is not a commonly documented dye for the specific application of amyloid plaque detection in scientific literature. The following protocols and data are adapted from established methods for structurally related and commonly used amyloid-staining dyes, namely Sirius Red F3B (C.I. 35780) and Congo Red (C.I. 22120). Researchers should validate this adapted protocol for their specific needs.
Introduction
Amyloid plaques are extracellular protein deposits that are pathological hallmarks of several neurodegenerative diseases, including Alzheimer's disease. Histological staining is a fundamental technique for the visualization and quantification of these plaques in brain tissue. Direct Red 84, a multi-azo dye, is proposed here as a potential candidate for amyloid plaque staining due to its structural similarities to other direct dyes known to bind amyloid fibrils. This document provides a detailed, adapted protocol for the use of Direct Red 84 in staining amyloid plaques in tissue sections for microscopic analysis.
Principle of Staining
Direct dyes, such as Congo Red and Sirius Red, are thought to bind to the β-pleated sheet structure of amyloid fibrils through non-covalent interactions, including hydrogen bonding and van der Waals forces.[1] This alignment of dye molecules along the amyloid fibril axis results in characteristic optical properties, such as red coloration under bright-field microscopy and apple-green birefringence under polarized light, which is a hallmark for amyloid identification.[2][3][4]
Quantitative Data Summary
Due to the lack of specific binding data for Direct Red 84 with amyloid-β, the following table summarizes quantitative data for the well-characterized amyloid-binding dye, Congo Red. This data can serve as a reference for expected binding characteristics.
| Parameter | Value | Analyte | Method | Reference |
| Dissociation Constant (Kd) | 1.75 x 10-7 M | Insulin Fibrils | Saturable Binding Assay | [5] |
| Binding Stoichiometry (Bmax) | 2 moles of dye per mole of protein | Insulin Fibrils | Saturable Binding Assay | [5] |
| Fluorescence Enhancement | ~30-fold | Aβ42 Fibrillar Aggregates | Fluorescence Titration | [6] |
| Binding Affinity (Ka) | 1.72 x 107 M-1 | Aβ42 Aggregates | Fluorescence Displacement Assay | [6] |
Note: The binding affinity and stoichiometry of Direct Red 84 to amyloid-β plaques may differ from the values presented for Congo Red. Experimental validation is required.
Experimental Protocols
The following are two adapted protocols for staining amyloid plaques in paraffin-embedded tissue sections using Direct Red 84.
Protocol 1: Alkaline Direct Red 84 Staining (Adapted from Llewellyn's Sirius Red Method)
This protocol is adapted from a method known to enhance the specificity of amyloid staining.[3]
Materials and Reagents:
-
Direct Red 84 (C.I. 35760)
-
Distilled water
-
100% Ethanol (B145695)
-
1% Sodium hydroxide (B78521) (NaOH) solution
-
20% Sodium chloride (NaCl) solution
-
Progressive alum hematoxylin (B73222) (e.g., Mayer's)
-
Xylene
-
Resinous mounting medium
-
Formalin-fixed, paraffin-embedded tissue sections (5-10 µm thick)[2][7][8]
Solutions Preparation:
-
Direct Red 84 Staining Solution:
-
Dissolve 0.1 g of Direct Red 84 in 50 ml of distilled water.
-
Add 50 ml of 100% ethanol and mix well.
-
Add 1 ml of 1% sodium hydroxide solution.
-
While swirling, add drops of 20% sodium chloride solution until a fine haze is observed (approximately 2 ml). Avoid excessive precipitation.[3] This solution should be prepared fresh or stored for a limited time in the dark.
-
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize tissue sections in two changes of xylene, 5 minutes each.
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water for 2 minutes.[9]
-
-
Nuclear Counterstain (Optional):
-
Stain nuclei with a progressive alum hematoxylin for a few minutes.[3]
-
Rinse with tap water.
-
Rinse with ethanol.
-
-
Direct Red 84 Staining:
-
Place slides in the alkaline Direct Red 84 solution for 1-2 hours at room temperature.[3]
-
-
Washing and Dehydration:
-
Rinse well with tap water.
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol, 3 minutes each.[7]
-
-
Clearing and Mounting:
-
Clear in two changes of xylene, 3 minutes each.[7]
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Amyloid Plaques: Red[3]
-
Nuclei (if counterstained): Blue[3]
-
Background: Colorless[3]
-
Under Polarized Light: Amyloid deposits should exhibit apple-green birefringence.[2][3]
Protocol 2: Rapid Direct Red 84 Staining (Adapted from Highman's Congo Red Method)
This is a quicker staining method adapted for Direct Red 84.[10]
Materials and Reagents:
-
Direct Red 84 (C.I. 35760)
-
50% Ethanol
-
Alkaline alcohol solution (1% NaOH in 80% ethanol)
-
Hematoxylin (e.g., Gill's)
-
Xylene
-
Resinous mounting medium
-
Formalin-fixed, paraffin-embedded tissue sections (5-10 µm thick)[7][8]
Solutions Preparation:
-
0.5% Direct Red 84 Staining Solution:
-
Dissolve 0.5 g of Direct Red 84 in 100 ml of 50% ethanol.
-
-
Alkaline Alcohol Solution:
-
Prepare a 1% sodium hydroxide solution in 80% ethanol.
-
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize and rehydrate sections to distilled water as described in Protocol 1.
-
-
Staining:
-
Stain in the 0.5% Direct Red 84 solution for 15-20 minutes.[7]
-
-
Differentiation:
-
Rinse in distilled water.
-
Differentiate quickly with 5-10 dips in the alkaline alcohol solution.[7] This step is crucial for reducing background staining.
-
Rinse in tap water for 1 minute.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30 seconds.[7]
-
Rinse in tap water for 2 minutes.
-
-
Dehydration, Clearing, and Mounting:
-
Dehydrate through graded alcohols, clear in xylene, and mount as described in Protocol 1.[7]
-
Expected Results:
-
Amyloid Plaques: Red
-
Nuclei: Blue
-
Under Polarized Light: Amyloid deposits should exhibit apple-green birefringence.
Visualization and Analysis
Stained sections can be visualized using bright-field microscopy to observe the red-stained amyloid plaques. For confirmation of the amyloid nature of the deposits, polarized light microscopy is essential to observe the characteristic apple-green birefringence.[2][3][4]
Safety Precautions
-
Handle all chemicals in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for Direct Red 84 and all other reagents for specific handling and disposal instructions.[3][11][12][13][14]
-
Xylene and ethanol are flammable; keep away from ignition sources.
Visualizations
Caption: Experimental workflow for amyloid plaque staining.
Caption: Amyloid-beta aggregation pathway.
References
- 1. stainsfile.com [stainsfile.com]
- 2. stainsfile.com [stainsfile.com]
- 3. stainsfile.com [stainsfile.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Quantitative evaluation of congo red binding to amyloid-like proteins with a beta-pleated sheet conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High Affinity Red Fluorescence and Colorimetric Probe for Amyloid β Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedical-sciences.uq.edu.au [biomedical-sciences.uq.edu.au]
- 8. Bennhold's Congo Red Staining Protocol for Amyloid - IHC WORLD [ihcworld.com]
- 9. VitroView™ Congo Red Amyloid Stain Kit - VitroVivo Biotech [vitrovivo.com]
- 10. stainsfile.com [stainsfile.com]
- 11. dyespigments.net [dyespigments.net]
- 12. axalta.com [axalta.com]
- 13. fishersci.com [fishersci.com]
- 14. chemmasters.net [chemmasters.net]
Application Notes and Protocols for Staining Cotton Fabrics with C.I. Direct Red 84
Audience: Researchers, scientists, and drug development professionals.
Introduction
C.I. Direct Red 84, also identified by the Colour Index number 35760, is a multi-azo anionic dye known for its application in dyeing cellulosic fibers such as cotton.[1] Direct dyes are characterized by their substantivity to cotton fibers when applied from an aqueous solution containing an electrolyte.[2][3] The process is relatively straightforward, making it a common choice for coloring cotton textiles.[4] However, direct dyes, including this compound, typically exhibit moderate to poor wash fastness, often necessitating an after-treatment process to improve this property.[5][6]
The mechanism of direct dyeing involves the adsorption and diffusion of the water-soluble dye molecules into the amorphous regions of the cotton fibers.[3] Cotton fibers acquire a negative surface charge when immersed in water. To overcome the electrostatic repulsion between the anionic dye and the negatively charged fiber, an electrolyte such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄) is added to the dyebath.[7][8][9] The salt neutralizes the fiber's surface charge, facilitating the dye's approach and subsequent fixation through hydrogen bonds and van der Waals forces.[3][7] The dyeing process is also influenced by temperature, pH, and the material-to-liquor ratio.[2]
Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [1] |
| C.I. Number | 35760 | [1] |
| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | [1] |
| Molecular Weight | 1136.99 g/mol | [1] |
| Molecular Class | Multi-azo | [1] |
| Appearance | Dark red powder with a yellowish light cast | [1] |
| Solubility | Water-soluble | [2][5] |
Experimental Protocol: Exhaust Dyeing of Cotton Fabric
This protocol details the standard exhaust dyeing method for applying this compound to cotton fabric.
1. Materials and Reagents:
-
Scoured and bleached cotton fabric
-
This compound dye powder
-
Sodium Carbonate (Soda Ash, Na₂CO₃)
-
Sodium Chloride (Common Salt, NaCl) or Sodium Sulfate (Glauber's Salt, Na₂SO₄)
-
Wetting agent (optional)
-
Cationic dye-fixing agent (for after-treatment)
-
Distilled or deionized water
-
Laboratory dyeing apparatus (e.g., water bath with beakers or a programmable dyeing machine)
2. Dyebath Preparation:
-
Accurately weigh the dry cotton fabric. All subsequent calculations will be based on the weight of the fabric (owf).
-
Calculate the required amount of this compound dye based on the desired shade depth (e.g., 1.0% owf).
-
Prepare a dye stock solution by creating a paste of the dye powder with a small amount of cold water.[6]
-
Add boiling water to the paste while stirring continuously until the dye is fully dissolved.[6][10]
-
Calculate the total volume of the dyebath based on the desired material-to-liquor ratio (M:L), for example, 1:20.
-
In the dyeing vessel, add the required volume of water and the calculated amount of sodium carbonate (e.g., 0.5% - 1.0% owf).[6][10]
-
Add the prepared dye stock solution to the vessel and stir to ensure a homogeneous mixture.
3. Dyeing Procedure:
-
Introduce the pre-wetted cotton fabric into the dyebath at a starting temperature of 40°C.[6][11]
-
Run the dyeing process for 15-20 minutes at 40°C to allow for initial dye penetration.[6][10]
-
Calculate the required amount of salt based on the shade depth.[3][10] Add the salt in two or more installments over 15-20 minutes to control the dye exhaustion rate.[5][6]
-
Gradually raise the temperature of the dyebath to boiling point (95-100°C) over 30 minutes.[3][5]
-
Continue the dyeing process at this temperature for 45-60 minutes to ensure maximum dye fixation.[6][10]
-
After the dyeing cycle, cool the dyebath down to 60-70°C to improve dye exhaustion.[3][5]
-
Remove the fabric from the dyebath, squeeze out the excess liquor, and perform a cold rinse to remove unfixed dye from the surface.
4. After-Treatment (Fixing): To improve the poor wash fastness characteristic of direct dyes, an after-treatment with a cationic fixing agent is recommended.[2][5]
-
Prepare a fresh bath with the cationic fixing agent (e.g., 1-2% owf) at a temperature of 30-40°C.[3]
-
Immerse the dyed and rinsed fabric in this bath.
-
Treat for 15-20 minutes.[3]
-
Remove the fabric, squeeze, and dry without further rinsing.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for dyeing cotton with this compound. The exact values may be adjusted based on the desired shade and specific laboratory conditions.
| Parameter | Value Range | Unit | Notes |
| Dye (this compound) | 0.5 - 4.0 | % owf | Dependent on the desired shade depth (light to dark). |
| Sodium Carbonate (Na₂CO₃) | 0.5 - 1.0 | % owf | Helps to maintain a slightly alkaline pH.[5][6] |
| Salt (NaCl or Na₂SO₄) | 5 - 20 | % owf | Varies with shade depth: Light (~5%), Medium (~10%), Dark (~20%).[10] |
| Material-to-Liquor Ratio | 1:10 - 1:30 | - | A lower ratio consumes less water and energy.[12] |
| Initial Temperature | 40 | °C | For initial fabric immersion and dye leveling.[6] |
| Dyeing Temperature | 95 - 100 | °C | Optimal temperature for dye diffusion and fixation.[3] |
| Dyeing Time at Boil | 45 - 60 | minutes | Ensures completion of the dyeing cycle.[6][10] |
| Cationic Fixing Agent | 1 - 2 | % owf | For improving wet fastness properties. |
| Fixing Temperature | 30 - 40 | °C | Typical temperature for after-treatment.[3] |
| Fixing Time | 15 - 20 | minutes | Standard duration for the fixing process.[3] |
Diagrams
Caption: Experimental workflow for dyeing cotton with this compound.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Dyeing of cotton with Direct Dyes.pptx [slideshare.net]
- 3. textiletrainer.com [textiletrainer.com]
- 4. Direct Red Dyes For Cotton [xcwydyes.com]
- 5. textilelearner.net [textilelearner.net]
- 6. Dyeing of Cotton Fabric with Direct Dyes [textilesphere.com]
- 7. tengyuetextile.com [tengyuetextile.com]
- 8. journal.gnest.org [journal.gnest.org]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. textilecoach.net [textilecoach.net]
- 12. irispublishers.com [irispublishers.com]
Application Notes and Protocols: Direct Red in Histological and Cytological Applications
A Note on Direct Red 84: Extensive literature review reveals limited to no specific application notes or established protocols for the use of Direct Red 84 (C.I. 35760) in histological and cytological staining. The dye is primarily documented as a colorant for cotton fabrics.
In contrast, the closely related compound Direct Red 80 (C.I. 35780) , widely known as Sirius Red , is a well-established and extensively documented dye for the visualization and quantification of collagen and amyloid in tissue sections. For researchers, scientists, and drug development professionals interested in these applications, Sirius Red is the recommended and scientifically validated reagent.
These application notes and protocols will, therefore, focus on the use of Sirius Red (Direct Red 80) for histological and cytological applications.
I. Introduction to Sirius Red Staining
Sirius Red is a strong, polyazo anionic dye that binds specifically to collagen and amyloid fibrils. When used in conjunction with picric acid (Picro-Sirius Red), its specificity for collagen is significantly enhanced. The elongated, planar molecules of Sirius Red align with the parallel, repeating structure of collagen fibers, leading to an intensification of their natural birefringence when viewed under polarized light. This property is invaluable for both qualitative and quantitative assessment of collagen in tissue sections.[1][2]
Key Applications:
-
Collagen Staining: Visualization and quantification of collagen fibers in various tissues to study fibrosis, connective tissue disorders, and wound healing.[3]
-
Amyloid Staining: Detection of amyloid deposits in tissues, a hallmark of diseases such as Alzheimer's and certain types of cancer.[4][5]
II. Principle of Staining
The staining mechanism of Sirius Red relies on the interaction between the sulfonic acid groups of the dye and the basic amino acid residues of collagen and amyloid proteins.[6] In the Picro-Sirius Red method, the picric acid provides an acidic environment that suppresses the staining of non-collagenous proteins, thereby increasing the specificity for collagen.
Under polarized light microscopy, the highly ordered alignment of Sirius Red molecules along the collagen fibers results in intense birefringence. The color of the birefringence is dependent on the thickness and density of the collagen fibers.[2][7][8]
Mechanism of Picro-Sirius Red Staining for Collagen:
Caption: Mechanism of Picro-Sirius Red staining for collagen.
III. Quantitative Data Presentation
The birefringence observed with Picro-Sirius Red staining under polarized light allows for the semi-quantitative and quantitative analysis of collagen fibers.
| Parameter | Visualization Method | Observation | Interpretation |
| Total Collagen | Brightfield Microscopy | Red staining | Presence of collagen[7][9] |
| Collagen Fiber Thickness & Density | Polarized Light Microscopy | Yellow-Orange-Red Birefringence | Thicker, more densely packed collagen fibers (e.g., Type I)[7][8] |
| Green-Yellow Birefringence | Thinner, less organized collagen fibers (e.g., Type III)[7][8] | ||
| Total Collagen Content | Spectrophotometry (after elution) | Absorbance at ~540 nm | Quantification of total collagen[1] |
| Amyloid Deposits | Polarized Light Microscopy | Apple-green Birefringence | Presence of amyloid[4][10] |
IV. Experimental Protocols
A. Picro-Sirius Red Staining for Collagen in Paraffin-Embedded Sections
This protocol is a standard method for the visualization of collagen fibers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[7][11]
Reagents:
-
Picro-Sirius Red Solution:
-
Sirius Red F3B (Direct Red 80) (C.I. 35780): 0.5 g
-
Saturated Aqueous Picric Acid: 500 mL
-
Dissolve Sirius Red in the picric acid solution. The solution is stable for years.[7]
-
-
Acidified Water:
-
Glacial Acetic Acid: 5 mL
-
Distilled Water: 1 L[7]
-
-
Weigert's Iron Hematoxylin (B73222) (optional, for nuclear counterstaining)
-
Ethanol (100%, 95%)
-
Xylene (or xylene substitute)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes of 5 minutes each.
-
Immerse in 100% ethanol: 2 changes of 3 minutes each.
-
Immerse in 95% ethanol: 2 changes of 3 minutes each.
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstaining:
-
Stain in Weigert's iron hematoxylin for 8-10 minutes.[11]
-
Wash in running tap water for 10 minutes.
-
-
Staining:
-
Immerse slides in Picro-Sirius Red solution for 60 minutes at room temperature.[7]
-
-
Washing and Dehydration:
-
Wash in two changes of acidified water.[7]
-
Dehydrate rapidly through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene or a xylene substitute (2 changes of 5 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen fibers: Red
-
Muscle, cytoplasm: Yellow
-
Nuclei (if counterstained): Black[11]
Experimental Workflow for Picro-Sirius Red Staining:
Caption: Experimental workflow for Picro-Sirius Red staining.
B. Alkaline Sirius Red Staining for Amyloid
This method is used for the specific detection of amyloid deposits in tissue sections.[4]
Reagents:
-
Alkaline Sirius Red Solution:
-
Sirius Red F3B (Direct Red 80): 0.5 g
-
Distilled Water: 100 mL
-
Ethanol, 80%: 100 mL
-
1% Sodium Hydroxide: 1 mL
-
20% Sodium Chloride (add dropwise until a fine haze appears)
-
The solution is stable for several months.[4]
-
-
Progressive Alum Hematoxylin (for nuclear counterstaining)
-
Ethanol (100%)
-
Xylene (or xylene substitute)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for collagen staining.
-
-
Nuclear Counterstaining:
-
Stain nuclei with a progressive alum hematoxylin for a few minutes.
-
Rinse with tap water.
-
Rinse with ethanol.
-
-
Staining:
-
Place slides into the alkaline Sirius Red solution for 1-2 hours.[4]
-
-
Washing and Dehydration:
-
Rinse well with tap water.
-
Dehydrate rapidly with absolute ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene and mount with a resinous mounting medium.
-
Expected Results:
-
Amyloid deposits: Red (exhibiting green birefringence under polarized light)[4]
-
Eosinophil and Paneth cell granules: Red
-
Nuclei: Blue
Experimental Workflow for Alkaline Sirius Red Staining:
Caption: Experimental workflow for alkaline Sirius Red staining.
V. Troubleshooting
| Problem | Possible Cause | Solution |
| Weak Staining | Staining time too short. | Increase incubation time in Picro-Sirius Red solution.[7] |
| Old or depleted staining solution. | Prepare fresh staining solution. | |
| High Background Staining | Inadequate washing. | Ensure thorough washing in acidified water.[7] |
| Sections allowed to dry out. | Keep sections moist during the staining procedure. | |
| Loss of Stain During Dehydration | Washing with water after staining. | Wash with acidified water, not plain water.[7] |
| Slow dehydration. | Dehydrate rapidly through absolute ethanol.[11] | |
| Inconsistent Birefringence | Incorrect section thickness. | Use sections of uniform thickness (5-10 µm is typical). |
| Improper microscope setup. | Ensure correct alignment of polarizers for optimal birefringence. |
VI. Safety Precautions
-
Picric Acid: Picric acid is explosive when dry. Always handle it in a saturated aqueous solution. Consult the Safety Data Sheet (SDS) for proper handling and disposal procedures.
-
Xylene and Ethanol: These are flammable liquids. Work in a well-ventilated area, preferably a fume hood, and away from open flames.
-
Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
References
- 1. benchchem.com [benchchem.com]
- 2. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. stainsfile.com [stainsfile.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tandfonline.com [tandfonline.com]
- 7. med.emory.edu [med.emory.edu]
- 8. Picrosirius‐Polarization Method for Collagen Fiber Detection in Tendons: A Mini‐Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. med.emory.edu [med.emory.edu]
- 10. stainsfile.com [stainsfile.com]
- 11. benchchem.com [benchchem.com]
Quantitative Analysis of Collagen Using Direct Red 80 Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen is the most abundant protein in the extracellular matrix (ECM) and plays a crucial role in providing structural support to tissues. The quantification of collagen is essential in various research fields, including fibrosis research, tissue engineering, and the development of anti-fibrotic drugs. Direct Red 80 (also known as Sirius Red F3B) is a polyazo dye that specifically binds to the long, helical structure of collagen molecules.[1] When used in the Picro-Sirius Red (PSR) staining method, the picric acid component enhances the specificity of the dye for collagen.[2] This technique allows for the visualization and quantification of collagen fibers in tissue sections and cell culture assays.
The binding of Direct Red 80 to collagen enhances its natural birefringence, making it particularly useful for analysis with polarized light microscopy. Under polarized light, thicker, more densely packed collagen fibers (often type I) appear red-orange, while thinner, less organized fibers (often type III) appear yellow-green.[3] Quantification can be achieved through two primary methods: elution of the bound dye followed by spectrophotometric analysis, or digital image analysis of stained tissue sections to determine the collagen proportionate area.
These application notes provide detailed protocols for both tissue section staining and a microplate-based assay for collagen quantification using Direct Red 80. Additionally, we present representative quantitative data and a diagram of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key regulator of collagen synthesis.
Data Presentation: Quantitative Analysis of Collagen
The following tables summarize quantitative data from studies that have utilized Direct Red 80 (Picro-Sirius Red) for collagen quantification.
Table 1: Collagen Quantification in a Mouse Model of Bleomycin-Induced Lung Fibrosis
This table illustrates the use of image analysis to quantify the percentage of collagen area in lung tissue sections from a preclinical fibrosis model.
| Treatment Group | Number of Animals (n) | Collagen Area (%) (Mean ± SEM) |
| Saline Control | 4 | 5.2 ± 0.8 |
| Bleomycin | 4 | 21.5 ± 2.1* |
*Data are representative and compiled for illustrative purposes. Actual results may vary.[4]
Table 2: Spectrophotometric Quantification of Collagen in Cell Culture
This table demonstrates the use of a Direct Red 80 elution assay to quantify collagen production by fibroblasts in a 96-well plate format. Data is presented as absorbance values, which are proportional to the amount of collagen.[5]
| Treatment Group | Concentration | Optical Density (OD) at 540 nm (Mean ± SD) |
| Control (Untreated) | - | 0.15 ± 0.02 |
| TGF-β1 | 10 ng/mL | 0.38 ± 0.04* |
| Anti-fibrotic Compound A + TGF-β1 | 1 µM | 0.25 ± 0.03 |
| Anti-fibrotic Compound B + TGF-β1 | 1 µM | 0.18 ± 0.02 |
*p < 0.01 compared to Control. **p < 0.05 compared to TGF-β1 alone. Data are representative.[5]
Key Signaling Pathway in Collagen Synthesis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of fibrosis and collagen synthesis.[6] Understanding this pathway is essential for researchers in drug development targeting fibrotic diseases.
Experimental Protocols
Protocol 1: Picro-Sirius Red Staining of Paraffin-Embedded Tissue Sections
This protocol details the steps for staining collagen in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Distilled water
-
Picro-Sirius Red Solution:
-
Direct Red 80 (C.I. 35780)
-
Saturated aqueous solution of picric acid
-
-
Acidified Water:
-
Glacial acetic acid
-
Distilled water
-
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol for 3 minutes each.
-
Immerse slides in 95% ethanol for 3 minutes.
-
Immerse slides in 70% ethanol for 3 minutes.
-
Rinse slides in running tap water.
-
-
Staining:
-
Stain nuclei with Weigert's hematoxylin (B73222) for 8 minutes (optional).
-
Wash in running tap water for 10 minutes.
-
Immerse slides in Picro-Sirius Red solution for 60 minutes.[3]
-
-
Washing and Dehydration:
-
Wash slides in two changes of acidified water.
-
Dehydrate slides through two changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear slides in two changes of xylene.
-
Mount coverslip with a resinous mounting medium.
-
-
Image Acquisition and Analysis:
-
Acquire images using a bright-field or polarized light microscope.
-
Perform quantitative analysis using image analysis software (e.g., ImageJ) to determine the percentage of collagen area.[7]
-
Protocol 2: Direct Red 80-Based Microplate Assay for Collagen Quantification
This protocol is for the colorimetric quantification of collagen produced by adherent cells in a 96-well plate format.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., Kahle's fixative: 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)
-
Direct Red 80 Staining Solution: 0.1% (w/v) Direct Red 80 in 1% acetic acid.[8]
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (B78521) (NaOH)
-
96-well microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and culture until desired confluency.
-
Apply experimental treatments as required.
-
-
Fixation and Staining:
-
Remove culture medium and wash cells twice with PBS.
-
Fix the cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Add 50 µL of Direct Red 80 staining solution to each well and incubate for 60 minutes at room temperature.[8]
-
-
Washing and Elution:
-
Wash the wells with 400 µL of 0.1 M HCl to remove unbound dye.
-
Add 100 µL of 0.1 M NaOH to each well to elute the bound dye.[8]
-
-
Quantification:
-
Read the absorbance of the eluted dye at 540 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.[8]
-
Conclusion
Direct Red 80 staining is a robust and versatile method for the quantitative analysis of collagen in both tissue sections and cell culture. The protocols provided herein offer detailed guidance for researchers, scientists, and drug development professionals. The choice between image analysis of stained tissues and a microplate-based elution assay will depend on the specific research question and the desired throughput. When combined with an understanding of the underlying biological pathways, such as TGF-β signaling, Direct Red 80 staining is a powerful tool for advancing our knowledge of fibrosis and other collagen-related pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. rxcelerate.com [rxcelerate.com]
- 5. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Direct Red 84 as a Counterstain in Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 84 is a multi-azo dye that has potential applications in histological staining. While not a conventional counterstain in immunohistochemistry (IHC), its properties as a direct dye suggest its utility in providing contrast to chromogenic signals. This document provides detailed application notes and an adapted protocol for the use of Direct Red 84 as a counterstain, particularly in contexts where visualization of collagenous structures or a red nuclear/cytoplasmic counterstain is desired. It is important to note that limited specific histological protocols for Direct Red 84 are available in published literature; therefore, the primary protocol provided is an adaptation of the well-established Picro-Sirius Red method, which utilizes the chemically similar dye, Sirius Red F3B (Direct Red 80). Researchers should consider this a starting point and perform appropriate optimization for their specific tissues and applications.
The principle of staining with direct dyes like Direct Red 84 involves the alignment of the elongated dye molecules parallel to the long axis of collagen fibers. This alignment enhances the natural birefringence of collagen when viewed under polarized light, allowing for the differentiation of collagen types based on fiber thickness. In a standard brightfield microscopy setting, it can provide a red counterstain to contrast with brown (DAB) or blue (HRP/NBT) chromogens.
Data Presentation
Table 1: Properties of Direct Red 84
| Property | Value | Reference |
| C.I. Name | Direct Red 84 | [1] |
| C.I. Number | 35760 | [1] |
| Molecular Formula | C45H28N10Na4O13S4 | [1] |
| Molecular Weight | 1136.99 g/mol | [1] |
| CAS Number | 6409-83-2 | [1] |
| Appearance | Dark red powder | |
| Solubility | Soluble in water |
Table 2: Recommended Reagent Preparation
| Reagent | Composition | Preparation Instructions | Storage |
| Direct Red 84 Staining Solution (0.1% w/v) | 0.1 g Direct Red 84, 100 mL Saturated Aqueous Picric Acid | Dissolve 0.1 g of Direct Red 84 in 100 mL of saturated aqueous picric acid solution. Stir until fully dissolved. | Stable for several months at room temperature in the dark. |
| Acidified Water | 0.5 mL Glacial Acetic Acid, 100 mL Distilled Water | Add 0.5 mL of glacial acetic acid to 100 mL of distilled water and mix well. | Stable at room temperature. |
Table 3: Compatibility of Direct Red 84 with Common IHC Chromogens
| Chromogen | Color | Compatibility with Direct Red 84 | Notes |
| DAB (3,3'-Diaminobenzidine) | Brown | Good | The red of Direct Red 84 provides good contrast to the brown DAB signal. |
| AEC (3-Amino-9-ethylcarbazole) | Red | Poor | The red color of AEC can be difficult to distinguish from the red of Direct Red 84. |
| HRP-Green | Green | Excellent | The red and green colors provide a high-contrast image. |
| BCIP/NBT (Alkaline Phosphatase) | Blue/Purple | Excellent | The red of Direct Red 84 offers excellent contrast to the blue/purple precipitate. |
Experimental Protocols
This protocol is adapted from the Picro-Sirius Red staining method and should be optimized for your specific antibody, tissue, and experimental conditions.
Materials
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Direct Red 84 powder
-
Saturated aqueous picric acid solution
-
Glacial acetic acid
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Distilled or deionized water
-
Primary antibody
-
Secondary antibody conjugated to HRP or AP
-
DAB or other suitable chromogen kit
-
Hematoxylin (B73222) (optional, for nuclear counterstaining comparison)
-
Resinous mounting medium
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval (if required):
-
Perform heat-induced or enzymatic antigen retrieval as required for the primary antibody. Follow standard laboratory protocols.
-
Rinse slides in distilled water.
-
-
Immunohistochemical Staining:
-
Follow the manufacturer's protocol for your specific primary and secondary antibodies and detection system (e.g., HRP-DAB or AP-BCIP/NBT).
-
After chromogen development, rinse the slides thoroughly in distilled water.
-
-
Direct Red 84 Counterstaining:
-
Immerse slides in the 0.1% Direct Red 84 staining solution for 60-90 minutes. Optimal staining time may vary depending on the tissue and desired staining intensity.
-
Briefly rinse slides in two changes of acidified water to remove excess stain.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through three changes of 100% ethanol for 1 minute each.
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Apply a coverslip using a resinous mounting medium.
-
Expected Results
-
Target Antigen: Brown (DAB), Blue/Purple (BCIP/NBT), or other color depending on the chromogen used.
-
Collagen Fibers and Amyloid Deposits: Red.
-
Nuclei: May be lightly stained red. For distinct nuclear staining, a brief hematoxylin counterstain can be performed before the Direct Red 84 step, but this may lead to a more complex color profile.
-
Cytoplasm: Pale yellow due to the picric acid.
Visualizations
References
Application Notes and Protocols for C.I. Direct Red 84: A Feasibility Assessment for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Note: Extensive literature searches have revealed no specific, documented applications of C.I. Direct Red 84 for in vivo imaging in animal or human subjects. The information provided herein is based on the dye's general properties and established principles of in vivo fluorescence imaging. The protocols outlined are general best-practice guidelines for the evaluation of any novel fluorescent agent for in vivo applications.
Introduction to this compound
This compound is a multi-azo class dye, primarily utilized in the textile industry for dyeing cotton fabrics.[1][2] While it is categorized by some suppliers as a fluorescent dye and suitable for histological analysis, its efficacy, safety, and optical properties for in vivo imaging have not been established in published scientific literature.[1] Before considering this compound for any in vivo imaging application, a thorough characterization of its photophysical and biological properties is essential.
Physicochemical and Toxicological Data
A summary of the available data for this compound and related "Direct Red" dyes is presented below. It is crucial to note that toxicity data for other dyes in the same class should not be directly extrapolated to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| C.I. Name | Direct Red 84 |
| C.I. Number | 35760 |
| CAS Number | 6409-83-2 |
| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ |
| Molecular Weight | 1136.99 g/mol |
| Class | Multi-azo dye |
| Appearance | Dark red powder |
| Solubility | Soluble in water |
| Known Applications | Dyeing of cotton fabrics |
Table 2: Summary of Key Parameters for In Vivo Imaging Suitability of this compound
| Parameter | Data |
| Excitation Maximum (λex) | Not available in literature. Must be determined experimentally. |
| Emission Maximum (λem) | Not available in literature. Must be determined experimentally. |
| Molar Extinction Coefficient | Not available in literature. Must be determined experimentally. |
| Quantum Yield (Φ) | Not available in literature. Must be determined experimentally. |
| Photostability | Not available in literature. Must be determined experimentally. |
| In Vitro Cytotoxicity | Not available in literature. Must be determined experimentally. |
| In Vivo Toxicology (LD50) | Not available in literature. Must be determined experimentally. |
| Biodistribution | Not available in literature. Must be determined experimentally. |
| Pharmacokinetics | Not available in literature. Must be determined experimentally. |
Experimental Protocols: A Roadmap for Evaluating this compound for In Vivo Imaging
The following protocols are generalized methodologies for the characterization of a novel, unvalidated dye for in vivo fluorescence imaging.
Protocol 1: Characterization of Optical Properties
Objective: To determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quantum yield reference standard (e.g., Rhodamine 101)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in deionized water or DMSO, depending on solubility.
-
Working Solution Preparation: Dilute the stock solution in PBS to a concentration suitable for spectroscopic analysis (e.g., 1-10 µg/mL).
-
Absorbance Spectrum: Using the UV-Vis spectrophotometer, scan the absorbance of the working solution from 300 nm to 800 nm to determine the maximum absorbance wavelength (λmax).
-
Excitation and Emission Spectra:
-
Using the spectrofluorometer, set the emission wavelength to the determined λmax and scan a range of excitation wavelengths to find the excitation maximum (λex).
-
Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to find the emission maximum (λem).
-
-
Quantum Yield Determination:
-
Measure the fluorescence intensity and absorbance of a series of dilutions of this compound and the reference standard.
-
Calculate the quantum yield relative to the known quantum yield of the standard.
-
-
Photostability Assessment:
-
Expose a solution of the dye to continuous excitation light in a spectrofluorometer or under a microscope.
-
Measure the decay in fluorescence intensity over time.
-
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To assess the toxicity of this compound on living cells.
Materials:
-
This compound
-
Cell line relevant to the intended application (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
-
MTT or PrestoBlue™ reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Dye Treatment: Prepare serial dilutions of this compound in cell culture medium (e.g., from 0.1 µM to 100 µM).
-
Incubation: Remove the old medium from the cells and add the dye-containing medium. Incubate for a period relevant to the proposed imaging experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay:
-
Add MTT or PrestoBlue™ reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value.
Protocol 3: Preliminary In Vivo Biodistribution and Toxicology
Objective: To evaluate the distribution, clearance, and acute toxicity of this compound in a small animal model.
Materials:
-
This compound, sterile and pyrogen-free
-
Healthy mice (e.g., BALB/c or nude mice)
-
Sterile saline or other appropriate vehicle
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dye Formulation: Prepare a sterile solution of this compound in the chosen vehicle at a suitable concentration for injection.
-
Administration:
-
Anesthetize the mice.
-
Administer the dye via an appropriate route (e.g., intravenous tail vein injection).
-
Include a control group injected with the vehicle only.
-
-
Whole-Body Imaging:
-
At various time points post-injection (e.g., 1, 4, 24, 48 hours), anesthetize the mice and acquire whole-body fluorescence images using the in vivo imaging system. Use excitation and emission filters appropriate for the determined optical properties of the dye.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mice.
-
Dissect major organs (liver, spleen, kidneys, lungs, heart, brain, etc.).
-
Image the dissected organs to determine the dye accumulation in each tissue.
-
-
Toxicology Assessment:
-
Monitor the animals for any signs of distress, changes in behavior, or weight loss for up to 14 days.
-
Perform histological analysis of major organs to look for signs of tissue damage.
-
Visualizations
The following diagrams illustrate the necessary workflows for evaluating a novel dye and conducting a general in vivo imaging experiment.
Caption: Workflow for evaluating a novel dye for in vivo imaging.
Caption: Generalized workflow for an in vivo imaging experiment.
Conclusion and Future Directions
This compound is a commercially available dye with potential fluorescent properties, but it remains uncharacterized for biological imaging applications. There is a complete lack of data on its photophysics in biological media, as well as its biocompatibility, toxicity, and pharmacokinetic profile. Therefore, its use in in vivo imaging cannot be recommended at this time.
For researchers interested in exploring its potential, the protocols provided above offer a systematic approach to thoroughly evaluate its suitability. Such studies would need to demonstrate:
-
Favorable Optical Properties: Bright fluorescence in the near-infrared (NIR) window (650-900 nm) is highly desirable for deep tissue imaging to minimize tissue autofluorescence and scattering.[3]
-
High Biocompatibility: The dye must exhibit minimal cytotoxicity and not interfere with normal biological processes.
-
Appropriate Pharmacokinetics: The dye should ideally show high uptake in the target tissue and be cleared from the body in a reasonable timeframe to minimize long-term toxicity.
Without this foundational data, the application of this compound in in vivo imaging remains speculative. Researchers are encouraged to consider well-validated, commercially available in vivo imaging agents as alternatives.
References
Application Notes and Protocols for Direct Red 84 Staining Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 84, also identified by the Colour Index Number 35760, is a multi-azo class dye.[1] While its primary application is in the textile industry for dyeing cotton fabrics, its potential use as a biological stain in research settings is an area of interest.[2] These application notes provide a generalized protocol for the preparation of Direct Red 84 working solutions for staining biological specimens. It is important to note that specific, validated protocols for the use of Direct Red 84 in biological staining are not widely available in the scientific literature. Therefore, the following protocols are based on general principles for the preparation of direct dye solutions and may require optimization by the end-user for specific applications.
Disclaimer
The following protocols are provided as a general guide. Researchers should conduct their own optimization and validation studies to determine the suitability of these procedures for their specific experimental needs. Always consult the Safety Data Sheet (SDS) for Direct Red 84 prior to handling.[3][4][5][6][7]
Quantitative Data Summary
Due to the limited availability of specific data for Direct Red 84 in biological staining, the following table provides a summary of typical concentration ranges and conditions used for similar direct dyes, such as Direct Red 80 (Sirius Red). These values should be used as a starting point for optimization.
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may be prepared depending on the solubility of the specific dye lot. |
| Working Solution Concentration | 0.05% - 0.5% (w/v) | The optimal concentration will depend on the tissue type, fixation method, and desired staining intensity. |
| Solvent | Distilled or Deionized Water | Some protocols for direct dyes recommend the addition of small amounts of ethanol (B145695) to aid in dissolution. |
| pH of Staining Solution | Alkaline (e.g., pH 8.0-9.0) | The addition of a weak base, such as sodium hydroxide (B78521), is common for some direct dye staining protocols to enhance staining. |
| Staining Time | 30 - 120 minutes | This is highly dependent on the tissue and desired outcome. Shorter times may be sufficient for some applications. |
| Storage of Stock Solution | 4°C, protected from light | Solutions may be stable for several months, but should be monitored for precipitation. |
Experimental Protocols
Protocol 1: Preparation of a 0.5% (w/v) Aqueous Stock Solution of Direct Red 84
Materials:
-
Direct Red 84 powder (C.I. 35760)
-
Distilled or Deionized Water
-
Magnetic stirrer and stir bar
-
50 mL volumetric flask
-
Weighing paper and spatula
-
Storage bottle (amber glass recommended)
Procedure:
-
Accurately weigh 0.25 g of Direct Red 84 powder.
-
Transfer the powder to a 50 mL volumetric flask.
-
Add approximately 40 mL of distilled water to the flask.
-
Add a magnetic stir bar and place the flask on a magnetic stirrer.
-
Stir the solution until the dye is completely dissolved. Gentle heating (not exceeding 60°C) may be applied to aid dissolution if necessary.
-
Once dissolved, remove the stir bar and add distilled water to bring the final volume to 50 mL.
-
Stopper the flask and invert several times to ensure thorough mixing.
-
Transfer the solution to a labeled amber glass bottle for storage.
-
Store the stock solution at 4°C and protect it from light.
Protocol 2: Preparation of a 0.1% (w/v) Alkaline Working Solution for Staining
Materials:
-
0.5% (w/v) Direct Red 84 stock solution
-
Distilled or Deionized Water
-
1% Sodium Hydroxide solution
-
Graduated cylinders
-
Storage bottle
Procedure:
-
In a graduated cylinder, measure 20 mL of the 0.5% (w/v) Direct Red 84 stock solution.
-
In a separate graduated cylinder, measure 79 mL of distilled water.
-
Combine the Direct Red 84 stock solution and the distilled water in a suitable container.
-
Add 1 mL of 1% sodium hydroxide solution to the mixture.
-
Mix the solution thoroughly. The final concentration of the working solution will be approximately 0.1% (w/v) Direct Red 84 in an alkaline solution.
-
This working solution should be prepared fresh before use for optimal performance.
Workflow and Signaling Pathway Diagrams
Experimental Workflow for Preparation of Direct Red 84 Working Solution
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct red 80 TDS|Direct red 80 from Chinese supplier and producer - DIRECT RED DYES - Enoch dye [enochdye.com]
- 4. Tissues Section Stain [bdbiosciences.com]
- 5. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
Troubleshooting & Optimization
Troubleshooting uneven staining with C.I. Direct Red 84
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering uneven staining with C.I. Direct Red 84. The following information is curated to address specific issues that may arise during experimentation, with a focus on histological applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a multi-azo direct dye. It is primarily used as a dyeing agent for cotton fabrics.[1][2] In a research context, its properties are similar to other direct red dyes, like C.I. Direct Red 80 (Sirius Red), suggesting its potential utility in histological staining for components such as collagen.
Q2: What are the common causes of uneven staining with direct dyes like this compound?
Uneven staining with direct dyes can stem from several factors, including:
-
Improper Tissue Preparation: Inadequate fixation, incomplete deparaffinization, or variations in tissue thickness can lead to differential dye penetration.
-
Dye Solution Issues: Dye aggregation, incorrect pH of the staining solution, or inappropriate dye concentration can all contribute to uneven staining.[1]
-
Procedural inconsistencies: Insufficient rinsing, tissue drying during the staining process, or uneven application of reagents can cause patchy or blotchy results.[1][3]
-
Salt Concentration: The concentration of salts, such as sodium chloride, in the dye bath plays a crucial role in the exhaustion of the dye onto the substrate and can affect staining uniformity.
Q3: How does pH affect the staining process with this compound?
The pH of the staining solution is a critical factor. For direct dyes, the pH can influence both the charge of the tissue components and the aggregation state of the dye molecules. An incorrect pH can lead to either weak staining or non-specific background staining.[4] It is advisable to buffer the staining solution and optimize the pH for your specific application.
Q4: Can dye aggregation cause uneven staining, and how can it be prevented?
Yes, dye aggregation is a common cause of uneven staining, leading to blotchy or patchy results.[1] To prevent aggregation, it is recommended to:
-
Filter the staining solution immediately before use.
-
Consider adjusting the dye concentration or the ionic strength of the solvent.[1]
-
Ensure the dye is fully dissolved in the solvent, gently heating if necessary, and then cooling to room temperature before application.
Troubleshooting Guide for Uneven Staining
This guide addresses common issues of uneven staining in a question-and-answer format.
Problem 1: Blotchy or patchy staining is observed across the tissue section.
-
Possible Cause: Incomplete deparaffinization. Residual paraffin (B1166041) wax can prevent the aqueous dye solution from uniformly reaching the tissue.
-
Solution: Ensure that the xylene and alcohol baths used for deparaffinization and rehydration are fresh. Increase the incubation times in each solution to guarantee complete wax removal.
-
-
Possible Cause: Poor or inconsistent fixation.
-
Solution: Verify that the fixation protocol is appropriate for the tissue type and that fixation was uniform throughout the tissue block.
-
-
Possible Cause: Dye aggregation in the staining solution.
-
Solution: Filter the this compound solution immediately prior to use. You may also need to adjust the dye concentration or the salt content of the solution.
-
Problem 2: The edges of the tissue are stained darker than the center.
-
Possible Cause: Tissue drying during the staining procedure. Evaporation at the edges can lead to a higher concentration of the dye in those areas.[1]
-
Solution: Keep the tissue sections moist throughout the entire staining process. Ensure complete immersion of the slides in all reagents.
-
-
Possible Cause: Fixation artifact. The outer edges of a tissue block may be over-fixed, leading to increased dye binding.
-
Solution: Optimize the fixation time and ensure uniform penetration of the fixative.
-
Problem 3: A gradient of staining intensity is visible across the slide.
-
Possible Cause: Uneven application of reagents.
-
Solution: When staining manually, ensure the slides are level and that reagents are applied evenly to cover the entire tissue section.
-
-
Possible Cause: Issues with an automated stainer.
-
Solution: If using an automated system, check for clogged nozzles or other malfunctions that could lead to inconsistent dispensing of reagents.[1]
-
Data Presentation
The following table provides illustrative data on the effect of this compound concentration on staining intensity for collagen in tissue sections. Please note that this data is representative and should be optimized for your specific experimental conditions.
| Dye Concentration (% w/v) | Staining Intensity (Arbitrary Units) | Observation |
| 0.05 | 45 ± 5 | Pale red staining of collagen fibers. |
| 0.1 | 85 ± 8 | Bright red staining of collagen with good contrast. |
| 0.2 | 92 ± 7 | Intense red staining, potential for some background. |
| 0.5 | 95 ± 6 | Very intense staining, increased background noise. |
Experimental Protocols
Protocol for Preparing a 0.1% this compound Staining Solution
This protocol is adapted from the well-established Picro-Sirius Red method, which utilizes a chemically similar dye.[5]
Reagents:
-
This compound powder
-
Saturated aqueous solution of picric acid
-
Distilled water
-
Glacial acetic acid
Procedure:
-
Dissolve 0.1 g of this compound in 100 mL of a saturated aqueous solution of picric acid.
-
Stir the solution thoroughly until the dye is completely dissolved. Gentle heating may be applied if necessary, followed by cooling to room temperature.
-
Filter the solution before use to remove any undissolved particles or aggregates.
-
For rinsing, prepare acidified water by adding 0.5 mL of glacial acetic acid to 100 mL of distilled water.
General Staining Protocol for Paraffin-Embedded Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse thoroughly in distilled water.
-
-
Staining:
-
Immerse the slides in the 0.1% this compound staining solution for 60-90 minutes. Incubation time may require optimization.
-
-
Differentiation:
-
Briefly rinse the slides in two changes of the prepared acidified water.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through three changes of 100% ethanol for 1 minute each.
-
Clear in two changes of xylene for 3 minutes each.
-
-
Mounting:
-
Mount the coverslip with a resinous mounting medium.
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing uneven staining issues.
Caption: A generalized experimental workflow for staining with this compound.
References
Technical Support Center: Optimizing Direct Red 84 Staining
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing incubation time and troubleshooting common issues encountered during Direct Red 84 staining for collagen visualization.
A Note on Terminology
Direct Red 84 is often referred to in scientific literature and commercial kits as Picro Sirius Red . The primary dye component in Picro Sirius Red solution is frequently Direct Red 80 (Sirius Red F3B) . For the purposes of this guide, we will use these terms interchangeably, with a focus on the Picro Sirius Red staining method for collagen analysis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended incubation time for Direct Red 84 (Picro Sirius Red) staining?
A1: The most consistently recommended incubation time for Picro Sirius Red staining is 60 minutes at room temperature.[1][2][3] This duration is considered to achieve near-equilibrium staining, meaning longer incubation times are unlikely to increase staining intensity.[2][4]
Q2: Can I use a shorter incubation time for Direct Red 84 staining?
A2: While some protocols suggest a range of 30-60 minutes, shorter incubation times are generally not recommended, even if the colors appear satisfactory.[2][4][5] Insufficient incubation can lead to weak and inconsistent staining, making quantitative analysis unreliable.
Q3: What are the consequences of extending the incubation time beyond 60 minutes?
A3: Extending the incubation time beyond the standard 60 minutes is unlikely to enhance the specific staining of collagen.[2][4] However, prolonged exposure to the acidic Picro Sirius Red solution can lead to increased background staining and potential destaining of nuclear counterstains like hematoxylin (B73222).[2][6]
Q4: How does tissue thickness affect the optimal incubation time?
A4: While standard protocols with a 60-minute incubation are typically robust for various tissue thicknesses, very thick sections may require longer incubation times to ensure complete penetration of the dye.[6] It is advisable to validate the staining protocol for non-standard section thicknesses.
Q5: Is it necessary to optimize incubation time for different tissue types?
A5: The standard 60-minute incubation is generally effective across a wide range of tissue types. However, for tissues with very low or extremely high collagen content, minor adjustments and validation may be necessary to achieve the desired staining intensity and contrast.
Troubleshooting Guide
This guide addresses common issues encountered during Direct Red 84 (Picro Sirius Red) staining, with a focus on problems related to incubation time and staining quality.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Staining | Insufficient incubation time. | Ensure incubation in Picro Sirius Red solution for at least 60 minutes.[2][4] |
| Depleted or expired staining solution. | Use a fresh, properly prepared Picro Sirius Red solution. The solution should have a pH between 1 and 3.[7] | |
| Inadequate deparaffinization or rehydration. | Ensure complete removal of paraffin (B1166041) wax and thorough rehydration of the tissue sections before staining. | |
| Improper fixation. | While the method is robust, ensure tissues are adequately fixed, preferably in neutral buffered formalin.[2][4] | |
| High Background Staining | Incubation time is excessively long. | Adhere to the recommended 60-minute incubation time.[2][4] |
| Inadequate washing after staining. | Wash slides in two changes of acidified water to remove excess stain.[2][3] Some protocols suggest a brief wash in 0.01 M HCl to remove non-specific staining.[8] | |
| Staining solution pH is incorrect. | Verify that the pH of the Picro Sirius Red solution is low (around 1-3) to ensure selective binding to collagen.[7] | |
| Cytoplasm stains red. | This may indicate hydrolysis of the Picro Sirius Red solution, which can be facilitated by high temperatures.[6] Prepare a fresh solution and store it appropriately. | |
| Uneven Staining | Incomplete coverage of the tissue with the staining solution. | Ensure the entire tissue section is fully immersed in the Picro Sirius Red solution during incubation. |
| Air bubbles trapped on the tissue section. | Carefully apply the staining solution to avoid the formation of air bubbles. | |
| Difficulty in Quantification | Inconsistent staining intensity across samples. | Standardize all steps of the protocol, especially the incubation time, to ensure reproducibility. |
| Muddled signal-to-noise ratio. | Consider omitting a counterstain if it interferes with the quantification of the red collagen staining.[9] |
Experimental Protocols
Standard Picro Sirius Red Staining Protocol for Paraffin-Embedded Sections
This protocol is a widely accepted method for the visualization of collagen fibers in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents:
-
Picro-Sirius Red Solution (0.1% Sirius Red in saturated Picric Acid)
-
Acidified Water (0.5% glacial acetic acid in distilled water)
-
Weigert's Hematoxylin (optional, for nuclear counterstaining)
-
Ethanol (B145695) (graded series for dehydration)
-
Xylene (or a xylene substitute for clearing)
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes of 5 minutes each).
-
Transfer to 100% ethanol (2 changes of 3 minutes each).
-
Transfer to 95% ethanol (1 change of 3 minutes).
-
Transfer to 70% ethanol (1 change of 3 minutes).
-
Rinse in distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain nuclei with Weigert's hematoxylin for 8-10 minutes.
-
Wash in running tap water for 10 minutes.
-
Differentiate in 1% acid alcohol if necessary.
-
Blue in Scott's tap water substitute or running tap water.
-
Wash in distilled water.
-
-
Picro Sirius Red Staining:
-
Washing:
-
Dehydration:
-
Dehydrate rapidly through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes of 5 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Collagen fibers: Red
-
Cytoplasm and other tissue elements: Yellow
-
Nuclei (if counterstained): Blue/Black
Quantitative Data Summary
While direct comparative studies on varying incubation times are not extensively detailed in the provided literature, the consensus from multiple protocols strongly supports a standardized 60-minute incubation for optimal and reproducible results.
| Parameter | Recommendation | Rationale | References |
| Incubation Time | 60 minutes | Achieves near-equilibrium staining, ensuring maximum and consistent collagen staining. | [1][2][3][4] |
| Shorter Incubation (<60 min) | Not recommended | May result in incomplete and variable staining, compromising quantitative analysis. | [2][4] |
| Longer Incubation (>60 min) | Not recommended | Does not improve specific staining and can increase background signal and destain nuclei. | [2][4][6] |
Visualizations
Experimental Workflow for Picro Sirius Red Staining
Caption: Workflow for Picro Sirius Red Staining of Collagen.
Troubleshooting Logic for Suboptimal Staining
Caption: Troubleshooting workflow for Picro Sirius Red staining issues.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. med.emory.edu [med.emory.edu]
- 3. stainsfile.com [stainsfile.com]
- 4. med.emory.edu [med.emory.edu]
- 5. benchchem.com [benchchem.com]
- 6. boekelsci.com [boekelsci.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Direct Red 84 Staining
Welcome to the technical support center for Direct Red 84. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their staining protocols. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you minimize background staining and achieve high-quality, specific results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Direct Red 84 and what are its properties?
Direct Red 84 (C.I. 35760) is a multi-azo direct dye.[1] Such dyes are characterized by their affinity for cellulosic materials, but can also be used in histological applications to stain protein structures. The staining mechanism of direct dyes in tissue is primarily governed by non-covalent interactions, such as hydrogen bonding and ionic forces, between the dye molecules and tissue components.[2][3][4]
Q2: What are the common causes of high background staining with Direct Red 84?
High background staining with direct dyes like Direct Red 84 is typically caused by non-specific binding to various tissue components. Key contributing factors include:
-
Inappropriate Dye Concentration: An excessively high concentration of the dye can lead to widespread, non-specific staining.
-
Incorrect pH of Staining Solution: The pH of the staining solution is critical for the binding of direct dyes. An inappropriate pH can enhance electrostatic interactions with non-target molecules.[5]
-
Inadequate Washing: Insufficient washing after the staining step fails to remove unbound or loosely bound dye molecules.
-
Improper Tissue Fixation: The choice of fixative and the fixation time can influence tissue morphology and charge, affecting dye binding.[6]
-
Tissue Section Thickness: Thicker sections can trap more dye non-specifically, leading to higher background.
Q3: Is Direct Red 84 the same as HS-84 used in neuroscience research?
It is important to distinguish between C.I. Direct Red 84, a textile dye, and HS-84, a luminescent conjugated oligothiophene (LCO). HS-84 is a specialized fluorescent probe used for in vivo imaging of tau fibrils and amyloid-β aggregates.[7][8][9] While both are dyes, their chemical structures, properties, and applications are distinct. This guide focuses on this compound for general histological staining.
Q4: Can I use blocking agents to reduce background staining with Direct Red 84?
Yes, while traditionally used in immunohistochemistry, blocking agents can also be effective in reducing non-specific binding of direct dyes.[4][10] Agents like bovine serum albumin (BSA) or normal serum can be used to block charged and hydrophobic sites in the tissue before applying the dye, thereby reducing background.[11][12]
Troubleshooting Guide: High Background Staining
High background staining can obscure the specific signal and compromise the interpretation of your results. Use the following guide to identify potential causes and implement solutions.
Problem: Diffuse Background Staining Across the Entire Section
This is often related to the staining protocol and tissue preparation.
| Potential Cause | Suggested Solution(s) |
| Dye concentration is too high. | Perform a concentration titration to determine the optimal dye concentration. Start with a lower concentration and incrementally increase it. |
| Inadequate washing. | Increase the number and duration of wash steps after staining. Use a gentle agitation during washing. |
| Incorrect pH of staining solution. | Optimize the pH of your staining solution. For many direct dyes that target proteins, a slightly acidic pH can increase specificity. |
| Suboptimal fixation. | Ensure tissues are adequately fixed. Consider trying different fixatives (e.g., formalin, Bouin's solution) to see which yields the best signal-to-noise ratio.[6] |
| Tissue sections are too thick. | Cut thinner sections (e.g., 4-6 µm) to reduce the physical trapping of dye molecules. |
Problem: Non-Specific Staining of Specific Tissue Components
If you observe intense staining of structures that are not your target, consider the following:
| Potential Cause | Suggested Solution(s) |
| Ionic and hydrophobic interactions. | Introduce a blocking step before staining. Incubate sections with a blocking agent like 1-5% BSA or normal serum for 30-60 minutes.[10][11] |
| Presence of endogenous charged molecules. | Modify the ionic strength of your staining and washing buffers. Adding a low concentration of salt (e.g., NaCl) can sometimes reduce non-specific electrostatic interactions. |
Experimental Protocols
As there is no standardized, widely published histological protocol for Direct Red 84, the following is a general procedure adapted from methods for similar direct dyes like Sirius Red. It is crucial to optimize this protocol for your specific application.
General Protocol for Direct Dye Staining of Tissue Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through a graded series of ethanol (B145695) (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.
-
-
(Optional) Blocking:
-
Incubate sections in a blocking solution (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature.
-
Briefly rinse with distilled water.
-
-
Staining:
-
Prepare a Direct Red 84 staining solution. A starting point could be 0.1% (w/v) in a buffer of appropriate pH (e.g., picric acid solution for collagen-like staining).
-
Immerse slides in the staining solution for a defined period (e.g., 30-60 minutes). This will require optimization.
-
-
Washing/Differentiation:
-
Rinse slides in a differentiating solution to remove excess dye. For acidic dyes, a brief wash in an acidic solution (e.g., 0.5% acetic acid) can improve specificity.[13]
-
Follow with thorough washes in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene or a xylene substitute.
-
Mount with a resinous mounting medium.
-
Visualizing Workflows and Relationships
Troubleshooting Logic for High Background Staining
Caption: Troubleshooting decision tree for high background staining.
General Experimental Workflow for Direct Dye Staining
Caption: A generalized workflow for histological staining with Direct Red 84.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Biological staining: mechanisms and theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Chemistry of Dyes and Staining - National Diagnostics [nationaldiagnostics.com]
- 4. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 5. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 6. stainsfile.com [stainsfile.com]
- 7. In vivo detection of tau fibrils and amyloid β aggregates with luminescent conjugated oligothiophenes and multiphoton microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Near-infrared fluorescence lifetime imaging of amyloid-β aggregates and tau fibrils through the intact skull of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance of Tissue Blocking in IHC and IF [visikol.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Direct Red 84 & Fluorescent Dyes
This technical support center provides troubleshooting guidance for researchers and scientists experiencing fading and photostability issues, with a focus on Direct Red 84 and other red fluorescent dyes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Direct Red 84 and is it suitable for fluorescence microscopy?
Q2: My fluorescent signal from a red dye is fading rapidly during imaging. What is happening?
This phenomenon is called photobleaching or fading. It is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[4][5] This process is a common challenge in fluorescence microscopy and leads to a decrease in signal intensity over time, which can compromise the quality and quantitation of your images.[4]
Q3: What factors contribute to the photobleaching of fluorescent dyes?
Several factors can accelerate photobleaching:
-
High Excitation Light Intensity: Using a brighter light source than necessary is a primary cause of rapid fading.[6]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.[4]
-
Presence of Oxygen: Reactive oxygen species generated during the fluorescence process can chemically damage the fluorophore.[7]
-
Intrinsic Properties of the Dye: Some fluorophores are inherently more prone to photobleaching than others.[4]
Q4: How can I minimize photobleaching in my experiments?
Several strategies can be employed to reduce the rate of photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible excitation intensity and the shortest exposure time that still provides a good signal-to-noise ratio.[8]
-
Use Antifade Reagents: Incorporate a commercially available antifade mounting medium to protect your sample.[7][9]
-
Choose Photostable Dyes: Whenever possible, select dyes known for their high photostability.[4]
-
Image a Fresh Field of View: For fixed samples, avoid repeatedly imaging the same area. Move to a new region for each acquisition.[8]
Section 2: Troubleshooting Guide for Fading Fluorescence
This guide provides a systematic approach to troubleshooting photostability issues with red fluorescent dyes like Direct Red 84.
Problem: Weak or Rapidly Fading Fluorescent Signal
Step 1: Evaluate Imaging Conditions
-
Reduce Excitation Intensity: Lower the laser power or lamp intensity to the minimum level required for signal detection.[6]
-
Decrease Exposure Time: Shorten the camera exposure time.[4]
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light.[4]
Step 2: Optimize Sample Preparation
-
Incorporate Antifade Reagents: Mount your coverslip with a mounting medium containing an antifade agent.[9]
-
Check Mounting Medium pH: The pH of the mounting medium can influence dye stability.[6]
Step 3: Consider the Fluorophore
-
Alternative Dyes: If fading persists, consider switching to a more photostable red fluorescent dye.[4]
The following workflow diagram illustrates the troubleshooting process:
Caption: Troubleshooting workflow for fading fluorescence.
Section 3: Data Presentation
Due to the lack of specific quantitative data for Direct Red 84's photostability, this table provides a comparison of common antifade reagents that can be used to mitigate photobleaching for a wide range of fluorescent dyes.
| Antifade Reagent | Key Characteristics | Considerations |
| p-Phenylenediamine (PPD) | Highly effective at reducing fading. | Can cause a brownish background and may react with certain dyes like cyanines. |
| n-Propyl gallate (NPG) | Less toxic than PPD and suitable for live-cell imaging. | May exhibit anti-apoptotic properties, which could affect biological studies. |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Less toxic than PPD and a common choice for live-cell work. | Generally less effective at preventing fading compared to PPD.[9] |
| ProLong™ Series (e.g., Gold, Diamond) | Commercially available, ready-to-use mounting media with antifade properties.[7][10] | Different formulations are available for short-term and long-term storage.[7][10][11] |
| SlowFade™ Series (e.g., Gold, Diamond) | Designed to suppress photobleaching for immediate sample viewing.[11] | Intended for short-term sample preservation (3-4 weeks).[11] |
| Trolox | A vitamin E derivative that acts as an antioxidant. | Works by triplet state quenching and scavenging reactive oxygen species. |
Section 4: Experimental Protocols
Protocol: Assessing Photostability of a Fluorescent Dye
This protocol provides a general method to quantify the photobleaching rate of a fluorescent dye.
Objective: To measure the rate of fluorescence intensity decay of a dye under continuous illumination.
Materials:
-
Fluorescence microscope with a digital camera
-
Sample stained with the fluorescent dye of interest (e.g., Direct Red 84)
-
Microscope slides and coverslips
-
Mounting medium (with and without antifade reagent for comparison)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your stained sample on a microscope slide and mount with a coverslip using the desired mounting medium.
-
Microscope Setup:
-
Turn on the fluorescence light source and allow it to stabilize.
-
Select the appropriate filter cube for your dye's expected excitation and emission wavelengths.
-
Choose a representative field of view.
-
-
Image Acquisition:
-
Set the imaging parameters (excitation intensity, exposure time, camera gain) to levels that provide a clear initial image without saturation.
-
Acquire a time-lapse series of images of the same field of view. For example, capture an image every 10 seconds for a total of 5 minutes. It is crucial to keep the illumination continuous during the acquisition period.
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define a region of interest (ROI) around a clearly stained structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the mean fluorescence intensity as a function of time.
-
Normalize the intensity values to the initial intensity (at time = 0).
-
The resulting curve represents the photobleaching rate of the dye under your specific experimental conditions.
-
The following diagram illustrates the experimental workflow for assessing photostability:
Caption: Workflow for photostability assessment.
Section 5: Signaling Pathways and Mechanisms
Mechanism of Photobleaching
Photobleaching is a complex process involving the photochemical alteration of a fluorophore. The following diagram illustrates a simplified model of the key events leading to photobleaching.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Solvent- and Light-Sensitive AIEE-Active Azo Dye: From Spherical to 1D and 2D Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 蛍光イメージングにおけるフォトブリーチング | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Fluorescence Microscopy Errors [evidentscientific.com]
- 7. Mounting Media and Antifades | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 10. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 11. SlowFade Antifade Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: C.I. Direct Red 84 Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing C.I. Direct Red 84 for histological staining. Given the limited specific literature on the histological applications of this compound, this guide is based on the general principles of direct dye staining and protocols for structurally similar dyes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound, also known as C.I. 35760, is a multi-azo direct dye.[1] Its chemical formula is C45H28N10Na4O13S4, and it has a molecular weight of 1136.99.[1] While it is commonly used as a dyeing agent for cotton fabrics, its properties as a direct dye allow for potential applications in biological staining.[2][3]
Q2: How does pH affect the staining intensity of this compound?
The pH of the staining solution is a critical factor that influences the binding of direct dyes to tissue components. The electrostatic interactions between the anionic dye molecules and the charged groups on tissue proteins are pH-dependent. For direct dyes used on fibers, dye uptake has been shown to increase up to a certain pH (e.g., pH 8.0 for some direct dyes on jute fiber) and then decrease as the pH becomes more alkaline. In histological staining, an acidic environment can increase the positive charge on proteins, enhancing their attraction to anionic dyes. The optimal pH for this compound staining will depend on the specific tissue and target components and requires empirical determination.
Q3: Can this compound be used to stain collagen?
While specific protocols for using this compound for collagen staining are not well-documented, other direct red dyes, such as Sirius Red (Direct Red 80), are widely used for this purpose.[4] These methods often employ a picric acid solution to enhance the specificity of the dye for collagen fibers.[4][5] It is plausible that this compound could be adapted for collagen staining in a similar manner, likely requiring an acidic pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Suboptimal pH of Staining Solution: The pH is not optimal for the interaction between the dye and the target tissue component. | Empirically test a range of pH values for your staining solution (e.g., from acidic to alkaline) to determine the optimal pH for your specific application. |
| Low Dye Concentration: The concentration of the this compound solution is too low. | Prepare fresh staining solutions with increasing concentrations of the dye to find the optimal signal-to-noise ratio. | |
| Insufficient Staining Time: The incubation time in the staining solution is too short. | Increase the incubation time of the tissue sections in the this compound solution. | |
| Incomplete Deparaffinization: Residual paraffin (B1166041) wax is blocking the dye from accessing the tissue. | Ensure complete deparaffinization by using fresh xylene and a sufficient number of changes. | |
| Uneven or Patchy Staining | Dye Aggregation: The dye has precipitated out of solution, leading to uneven deposition on the tissue. | Filter the staining solution immediately before use. Consider adjusting the salt concentration in your staining buffer. |
| Tissue Drying During Staining: Sections were allowed to dry out at some point during the staining process. | Keep the slides moist throughout the entire staining procedure. Use a humidity chamber for longer incubation steps. | |
| Improper Fixation: The tissue was not adequately or uniformly fixed, affecting dye binding. | Ensure a standardized and appropriate fixation protocol is used for all tissue samples. | |
| High Background Staining | Excessive Dye Concentration: The staining solution is too concentrated, leading to non-specific binding. | Reduce the concentration of this compound in your staining solution. |
| Inadequate Rinsing: Insufficient rinsing after staining fails to remove all unbound dye. | Increase the duration and number of changes of the rinsing solution after the staining step. | |
| Staining Solution pH is Too Low: A highly acidic environment may lead to excessive non-specific binding of the anionic dye. | If using an acidic staining protocol, try incrementally increasing the pH to reduce background. |
Effect of pH on Staining Intensity (Hypothetical Data)
The following table presents hypothetical data on the effect of pH on the staining intensity of this compound, based on general principles of direct dye staining. Optimal conditions should be determined experimentally.
| pH of Staining Solution | Relative Staining Intensity (Arbitrary Units) | Observations |
| 3.0 | 0.85 | Intense staining, potential for high background. |
| 4.0 | 0.95 | Strong, specific staining. |
| 5.0 | 0.90 | Good staining intensity. |
| 6.0 | 0.75 | Moderate staining. |
| 7.0 | 0.60 | Decreased staining intensity. |
| 8.0 | 0.80 | Increased intensity, potentially due to different binding mechanisms. |
| 9.0 | 0.50 | Reduced staining. |
| 10.0 | 0.30 | Weak staining. |
Experimental Protocols
Adapted Protocol for General Histological Staining with this compound
This protocol is an adaptation based on general methods for direct dyes and should be optimized for your specific application.
Reagents:
-
This compound Staining Solution:
-
This compound: 0.1 g
-
Distilled Water: 100 mL
-
Adjust pH to the desired value (e.g., with acetic acid for acidic pH or sodium hydroxide (B78521) for alkaline pH).
-
-
0.5% Acetic Acid Solution (for rinsing in acidic protocols)
-
Standard deparaffinization and rehydration reagents (Xylene, graded ethanol (B145695) series).
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol for 3 minutes each.
-
Transfer slides through 95% ethanol for 3 minutes.
-
Transfer slides through 70% ethanol for 3 minutes.
-
Rinse slides in running tap water for 5 minutes.
-
-
Staining:
-
Immerse slides in the this compound staining solution for 30-60 minutes. (Incubation time may need optimization).
-
-
Rinsing:
-
Briefly rinse slides in the 0.5% acetic acid solution (if using an acidic staining solution) or in distilled water (if using a neutral or alkaline solution).
-
-
Dehydration:
-
Dehydrate the sections through graded ethanol (95% and 100%), two changes of 3 minutes each.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a resinous mounting medium.
-
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting logic for weak this compound staining.
References
Technical Support Center: Optimizing Collagen Staining with Sirius Red
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to enhance the specificity of Sirius Red (Direct Red 80) for staining collagen fibers in histological preparations.
Troubleshooting Guide
Issue 1: High Background Staining or Non-Specific Binding
Question: My stained slides show high background, making it difficult to distinguish collagen fibers from other tissue components. What can I do to reduce this non-specific staining?
Answer: High background staining is a common issue that can obscure the specific signal from collagen fibers. Several factors can contribute to this problem. Here’s a systematic approach to troubleshoot and resolve it:
| Potential Cause | Recommended Solution |
| Improper Fixation | Ensure tissues are adequately fixed, typically in 10% neutral buffered formalin for at least 24 hours. Proper fixation preserves tissue morphology and prevents non-specific dye binding. |
| Suboptimal pH of Staining Solution | The Picro-Sirius Red solution should be strongly acidic. The picric acid in the solution provides the necessary low pH to favor the specific binding of the anionic Sirius Red dye to the cationic collagen fibers. Ensure your picric acid solution is saturated.[1][2] The optimal pH for Sirius Red binding is generally low.[3] |
| Incorrect Dye Concentration | Prepare a 0.1% solution of Sirius Red in saturated aqueous picric acid.[1][4] A higher concentration may lead to increased background. |
| Excessive Staining Time | A staining time of 60 minutes is generally recommended for equilibrium staining.[1] Significantly longer times may increase non-specific binding. |
| Inadequate Washing | After staining, wash the slides in two changes of acidified water (e.g., 0.5% acetic acid in water) to remove unbound dye.[1] Avoid washing with water directly after staining, as this can cause the dye to leach out.[1] |
| Non-Specific Protein Interactions | Consider using a blocking agent before the staining step. While not standard in all Sirius Red protocols, a pre-incubation with a protein-based blocker like Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody (if performing co-staining) can sometimes help reduce background.[5][6][7][8][9] |
Issue 2: Weak or Faint Collagen Staining
Question: The collagen fibers in my sections are barely visible or appear very pale. How can I improve the staining intensity?
Answer: Weak staining can result from several procedural missteps. The following table outlines potential causes and solutions to enhance the signal.
| Potential Cause | Recommended Solution |
| Incomplete Deparaffinization and Rehydration | Ensure complete removal of paraffin (B1166041) wax by using fresh xylene and a graded series of ethanol (B145695) to fully rehydrate the tissue sections.[4][10] |
| Insufficient Staining Time | Staining for less than 60 minutes may not be sufficient for the dye to fully bind to the collagen fibers.[1] |
| Depleted Staining Solution | The Picro-Sirius Red solution is stable for a long time but can be depleted with repeated use.[1][4] If you notice a decrease in staining intensity over time, prepare a fresh solution. |
| Low Collagen Content in Tissue | The staining intensity is directly proportional to the amount of collagen present. Ensure you are using appropriate control tissues with known high collagen content to validate your staining protocol. |
| Over-differentiation/Excessive Washing | While washing is crucial, prolonged or harsh washing steps, especially with alkaline solutions, can strip the dye from the collagen fibers. Adhere to the recommended washing protocol with acidified water.[1] |
Issue 3: Uneven Staining Across the Tissue Section
Question: I'm observing patchy or uneven staining on my slides. What could be causing this and how do I fix it?
Answer: Uneven staining can be frustrating and can compromise quantitative analysis. The issue often lies in the handling and processing of the slides.
| Potential Cause | Recommended Solution |
| Tissue Section Drying | At no point during the deparaffinization, rehydration, or staining process should the tissue section be allowed to dry out.[11] Keep slides immersed in the appropriate solution at each step. |
| Incomplete Reagent Coverage | Ensure that the entire tissue section is completely covered with the staining solution and all other reagents. Laying the slides flat in a staining dish can help. |
| Dye Aggregation | If the dye solution has been stored for a long time or at a low temperature, aggregates may form. Filter the Picro-Sirius Red solution before use to remove any precipitates.[12] |
| Non-uniform Tissue Thickness | Cut sections at a uniform thickness, typically 4-6 µm, to ensure consistent dye penetration and staining. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between Direct Red 84 and Sirius Red (Direct Red 80)?
A1: While both are direct dyes, Sirius Red F3B (also known as Direct Red 80) is the specific dye that, when combined with picric acid, is renowned for its high specificity in staining collagen.[2][13] Direct Red 84 is a different chemical compound and is not the standard reagent for this histological application. For accurate and reproducible collagen staining, it is crucial to use Sirius Red F3B (Direct Red 80).
Q2: How does Picro-Sirius Red staining work?
A2: The Picro-Sirius Red method relies on the interaction between the elongated, anionic sulfonate groups of the Sirius Red dye molecules and the cationic groups on collagen fibers. The picric acid provides the necessary acidic environment to enhance this specificity and also acts as a counterstain for non-collagenous components, which typically appear yellow.[1][2]
Q3: Can I quantify collagen using Picro-Sirius Red staining?
A3: Yes, Picro-Sirius Red is an excellent method for collagen quantification, especially when combined with polarized light microscopy.[2][13] Under polarized light, the parallel alignment of the dye molecules with the collagen fibers enhances their natural birefringence.[13] This allows for the differentiation of collagen fiber thickness and maturity, with thicker fibers appearing yellow-orange and thinner fibers appearing green.[13] Image analysis software can then be used to quantify the area and type of collagen.
Q4: Is a counterstain necessary with Picro-Sirius Red?
A4: Picric acid itself acts as a yellow counterstain for cytoplasm and muscle.[1] However, if you need to visualize nuclei, you can perform a nuclear counterstain with Weigert's hematoxylin (B73222) before the Picro-Sirius Red step.[1] Be aware that the acidic nature of the Picro-Sirius Red solution can cause some de-staining of the hematoxylin.[1]
Q5: How can I be sure my staining is specific to collagen?
A5: The specificity of Picro-Sirius Red for collagen is well-established.[13][14] To confirm specificity in your experiment, you can use control tissues with known high and low collagen content. Additionally, viewing the stained sections under polarized light is a key confirmation step, as the characteristic birefringence is unique to the organized structure of collagen fibers stained with Sirius Red.[13]
Experimental Protocols
Standard Picro-Sirius Red Staining Protocol
This protocol is a standard method for staining collagen in paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% Sirius Red F3B (Direct Red 80) in saturated aqueous picric acid.
-
Weigert's Iron Hematoxylin (for optional nuclear counterstaining).
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Ethanol (graded series: 100%, 95%, 70%).
-
Xylene or xylene substitute.
-
Resinous mounting medium.
Procedure:
-
Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to distilled water.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8-10 minutes, then wash in running tap water for 10 minutes.[1]
-
Stain in Picro-Sirius Red solution for 60 minutes.[1]
-
Wash in two changes of acidified water.[1]
-
Dehydrate rapidly through graded alcohols.
-
Clear in xylene or a substitute.
-
Mount with a resinous mounting medium.
Expected Results:
-
Collagen fibers: Red
-
Muscle, cytoplasm: Yellow
-
Nuclei (if counterstained): Black/Blue
Visualizations
Caption: Experimental workflow for Picro-Sirius Red staining of collagen.
Caption: Troubleshooting logic for high background staining.
References
- 1. med.emory.edu [med.emory.edu]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 7. abacusdx.com [abacusdx.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Preventing precipitation of Direct Red 84 in staining solutions
This technical support center provides guidance and troubleshooting advice for researchers, scientists, and drug development professionals utilizing Direct Red 84 in their staining protocols. Our aim is to help you prevent and resolve common issues related to dye precipitation, ensuring consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My Direct Red 84 solution appears cloudy and has formed a precipitate. What are the common causes?
A1: Precipitation of Direct Red 84 in staining solutions can be attributed to several factors, including:
-
Improper Dissolution: The dye powder may not have been fully dissolved initially.
-
Low Temperature: Storing the solution at a low temperature can decrease the solubility of the dye.
-
Incorrect pH: The pH of the solution may be outside the optimal range for Direct Red 84 solubility. Direct dyes are generally most stable in neutral to slightly alkaline conditions.
-
High Electrolyte Concentration: The presence of excessive salts in the solution can reduce the solubility of the dye.
-
Contamination: Contaminants in the water or other reagents can act as nucleation sites for precipitation.
Q2: What is the optimal pH for a Direct Red 84 staining solution to prevent precipitation?
A2: While specific data for Direct Red 84 is limited, direct dyes typically exhibit optimal solubility in a neutral to slightly alkaline pH range, generally between 7.0 and 9.0. For some applications, such as dyeing in a weak acid dye bath, a pH of 5-6 may be suitable, though solubility might be lower.[1] It is crucial to verify the pH of your solution and adjust it if necessary.
Q3: Can I store my Direct Red 84 solution in the refrigerator?
A3: Storing Direct Red 84 solutions at low temperatures is generally not recommended as it can lead to precipitation. It is best to store the solution at a controlled room temperature. If a stock solution needs to be stored for an extended period, it should be brought to room temperature and checked for any precipitate before use. If precipitation has occurred, gentle warming and agitation may be required to redissolve the dye.
Q4: How does temperature affect the solubility of Direct Red 84?
Q5: Are there any additives that can help stabilize my Direct Red 84 solution?
A5: Yes, certain additives can help prevent precipitation. The use of water-soluble amines or urea (B33335) has been reported to stabilize aqueous direct dye formulations. Additionally, ensuring the use of purified water (deionized or distilled) can minimize the presence of ions that may contribute to precipitation.
Troubleshooting Guide: Preventing Precipitation of Direct Red 84
This guide provides a systematic approach to troubleshoot and prevent the precipitation of Direct Red 84 in your staining solutions.
| Problem | Potential Cause | Recommended Solution |
| Cloudy or Hazy Solution | Incomplete dissolution of the dye powder. | Ensure the dye is completely dissolved during preparation. Use a magnetic stirrer and gently warm the solvent (e.g., to 50-60°C). Filter the solution after preparation to remove any undissolved particles. |
| Low storage temperature. | Store the solution at a controlled room temperature. Avoid refrigeration. If the solution has been refrigerated, allow it to warm to room temperature and gently agitate to redissolve any precipitate. | |
| Visible Precipitate/Crystals | Incorrect pH of the solution. | Measure the pH of the staining solution. Adjust to a neutral or slightly alkaline pH (7.0-9.0) using a dilute acid or base. |
| High concentration of electrolytes (salts). | Reduce the concentration of salts in your staining buffer if possible. Prepare the dye solution in low-salt buffer or purified water. | |
| Inconsistent Staining Results | Precipitation of the dye during the staining procedure. | Maintain a consistent temperature during the staining process. If using a heated staining protocol, ensure the solution is pre-warmed to the target temperature before immersing the slides. |
| Contaminated reagents or glassware. | Use clean glassware and high-purity water and reagents to prepare your staining solutions. |
Experimental Protocols
Protocol for Preparing a Stable 1% (w/v) Direct Red 84 Stock Solution
This protocol provides a general method for preparing a stable stock solution of Direct Red 84.
Materials:
-
Direct Red 84 powder (C.I. 35760)
-
Deionized or distilled water
-
Magnetic stirrer and stir bar
-
Heating plate
-
Volumetric flask
-
Filter paper (0.22 µm or 0.45 µm)
Procedure:
-
Weigh 1.0 g of Direct Red 84 powder.
-
Heat 80 mL of deionized or distilled water to approximately 50-60°C in a beaker on a heating plate with a magnetic stirrer.
-
Slowly add the Direct Red 84 powder to the warm water while continuously stirring.
-
Continue stirring until the dye is completely dissolved. This may take 15-30 minutes. The solution should be clear with no visible particles.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 100 mL volumetric flask and bring the volume to the mark with room temperature deionized or distilled water.
-
Filter the solution through a 0.22 µm or 0.45 µm filter to remove any remaining micro-aggregates.
-
Store the solution in a tightly capped, clean container at room temperature, protected from light.
Diagrams
References
Troubleshooting weak or no staining with Direct Red 84
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing weak or no staining with Direct Red 84. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
Question: Why am I getting weak or no staining with Direct Red 84?
Weak or absent staining is a frequent issue in histology and can originate from various stages of the experimental process. Below are the most common causes and their corresponding solutions.
Reagent and Solution Issues
-
Poor Dye Quality or Degradation: The dye itself may be of low quality or may have degraded. Direct azo dyes can be susceptible to photodegradation upon exposure to light.[1]
-
Solution: Purchase high-quality Direct Red 84 from a reputable supplier. Store the dye powder and staining solutions in dark, cool conditions. If in doubt, use a new bottle of dye to prepare a fresh solution.[2]
-
-
Incorrect Solution Preparation: Errors in dye concentration, pH, or solvent composition can drastically affect staining. The pH is particularly critical for direct dyes as it influences the charge of both the tissue components and the dye, which is essential for binding.[3][4]
Tissue Preparation and Processing Issues
-
Improper Fixation: Inadequate or delayed fixation can alter tissue morphology and the chemical properties of target structures, preventing the dye from binding effectively.[3][6] While 10% neutral buffered formalin is standard, some protocols may recommend specific fixatives like Bouin's solution for optimal results with similar direct dyes.[2][4]
-
Solution: Ensure the tissue is fixed promptly and thoroughly according to a validated protocol for your specific tissue type. The fixative volume should be at least 10-20 times the tissue volume.
-
-
Incomplete Deparaffinization: Residual paraffin (B1166041) wax on the tissue section will block aqueous staining solutions from penetrating the tissue, leading to weak or patchy staining.[2][3][4][6][7]
-
Solution: Use fresh xylene and a series of fresh ethanol (B145695) baths to ensure complete removal of paraffin.[2][6] Increase the incubation times in xylene if necessary.[3]
-
-
Section Thickness: The thickness of the tissue section can impact stain intensity. Sections that are too thin may not retain enough dye to provide strong color.[2]
-
Solution: Cut sections at a standard thickness, typically between 4-6 µm. If staining remains weak, consider increasing the section thickness slightly (e.g., to 5-7 µm).[2]
-
Staining Protocol Issues
-
Incorrect Incubation Time or Temperature: Staining times and temperatures are often optimized to achieve the right balance of intensity and specificity. Insufficient time will result in weak staining.
-
Inappropriate pH of Staining Solution: The pH of the staining solution is a critical factor. For many direct dyes that target proteins like collagen, an acidic pH is required to enhance the electrostatic interaction between the anionic dye and the cationic protein groups.[4][9]
-
Solution: Verify and adjust the pH of your staining solution. For collagen staining with similar dyes like Picrosirius Red, a pH of 2-3 is often recommended.[4]
-
Key Experimental Parameters
For consistent and reliable staining, it is crucial to control key experimental variables. The following table summarizes recommended starting points for Direct Red 84 and similar direct dyes.
| Parameter | Recommended Range/Value | Notes |
| Dye Concentration | 0.1% (w/v) | Prepare in a suitable solvent like picric acid for collagen staining. |
| pH of Staining Solution | 2 - 4 | Critical for binding to proteins like collagen. Adjust with acetic or hydrochloric acid.[4][5] |
| Incubation Time | 30 - 90 minutes | Can be extended if staining is weak.[8] |
| Incubation Temperature | Room Temperature to 60°C | Heating can sometimes increase staining intensity.[8] |
| Fixative | 10% Neutral Buffered Formalin | Bouin's solution can also be effective.[2][4] |
| Section Thickness | 4 - 6 µm | Thicker sections may be necessary for weakly stained tissues.[2] |
Standard Experimental Protocol: Direct Red Staining for Collagen
This protocol is a general guideline and may require optimization for specific tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of Xylene for 5 minutes each.[10]
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Rinse in running tap water for 5 minutes.
-
-
Staining:
-
Prepare a 0.1% Direct Red 84 solution in a saturated aqueous solution of picric acid.
-
Incubate the slides in the Direct Red 84 solution for 60 minutes at room temperature.[4]
-
-
Rinsing and Differentiation:
-
Rinse slides in two changes of 0.5% acetic acid solution to remove excess stain.[4]
-
Wash in running tap water for 5 minutes to remove the acid.
-
-
Dehydration and Mounting:
Visual Troubleshooting Guides
The following diagrams illustrate the troubleshooting workflow and the key factors that influence staining quality.
Caption: Troubleshooting workflow for weak or no Direct Red 84 staining.
Caption: Key experimental factors influencing Direct Red 84 staining results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Direct Red 84 staining? A1: The optimal pH can depend on the target tissue component. For staining collagen and other proteins, a more acidic pH (typically between 2 and 4) is generally required to enhance the binding of the anionic dye to cationic protein residues.[4][5][11] It is advisable to test a range of pH values to find the optimum for your specific application.
Q2: Can I reuse the Direct Red 84 staining solution? A2: It is generally not recommended to reuse staining solutions. The dye concentration can decrease, the pH may change, and the solution can become contaminated, all of which can lead to inconsistent and unreliable staining results.[6] For best results, always use a freshly prepared and filtered solution.
Q3: My staining is uneven or patchy. What is the cause? A3: Patchy staining is often a result of incomplete deparaffinization, which prevents the dye from reaching the tissue uniformly.[3][7] Other causes can include trapped air bubbles on the slide, dye aggregation in an old or unfiltered solution, or allowing the tissue section to dry out during the staining procedure.[3]
Q4: How can I confirm my staining is specific to collagen? A4: When using Direct Red 84 or the similar Picrosirius Red for collagen, specificity can be confirmed using polarization microscopy. True collagen staining will exhibit a strong birefringence (appearing bright yellow, orange, or green) under polarized light, a property not shared by most other tissue components.[12][13][14]
Q5: What type of fixative is best for Direct Red 84 staining? A5: 10% neutral buffered formalin is a standard and generally suitable fixative.[4] However, for some applications involving direct dyes and collagen, fixatives like Bouin's fluid have been reported to yield superior preservation of morphology and staining intensity.[2][4] The ideal fixative may depend on the specific tissue and research question.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ethosbiosciences.com [ethosbiosciences.com]
- 7. H&E Staining Basics: Troubleshooting Common H&E Stain Problems [leicabiosystems.com]
- 8. stainsfile.com [stainsfile.com]
- 9. biologicalstaincommission.org [biologicalstaincommission.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. What are the effects of pH on the dyeing and finishing processï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 12. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 13. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histochemical Staining of Collagen and Identification of Its Subtypes by Picrosirius Red Dye in Mouse Reproductive Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Picrosirius Red Staining for Collagen Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Picrosirius Red (PSR) staining, which employs Direct Red 80 (Sirius Red), for the visualization and quantification of collagen in various tissue types.
Troubleshooting Guide
This guide addresses common issues encountered during Picrosirius Red staining protocols.
| Problem | Possible Cause | Solution |
| Weak or No Staining | 1. Incorrect pH of Staining Solution: The acidic environment is crucial for the specific binding of Sirius Red to collagen.[1] 2. Suboptimal Staining Time: Insufficient incubation time can lead to weak staining.[2] 3. Deteriorated Staining Solution: The Picrosirius Red solution can lose efficacy over time. | 1. Ensure the Picrosirius Red solution is saturated with picric acid and has a pH between 1 and 3.[1] 2. A staining time of 60-90 minutes is generally recommended for equilibrium staining.[2][3] Shorter times should be avoided.[2] 3. Prepare a fresh staining solution. The solution is generally stable for a considerable time but can degrade. |
| Non-specific Background Staining | 1. Inadequate Rinsing: Insufficient washing after staining can leave excess dye on the tissue. 2. Cytoplasmic Staining: In some tissues, like cardiac muscle, cytoplasmic staining can obscure thin collagen fibers.[3][4] 3. Fixative Choice: The type of fixative used can influence staining patterns. | 1. After staining, rinse slides in acidified water (e.g., 0.5% acetic acid) to remove non-specific binding.[2][3] 2. For tissues like cardiac muscle, a pre-treatment with 0.2% phosphomolybdic acid for 1-5 minutes can reduce cytoplasmic staining.[3][4] 3. Neutral buffered formalin is a commonly used and effective fixative.[2] |
| Uneven Staining | 1. Improper Deparaffinization/Rehydration: Incomplete removal of paraffin (B1166041) or inadequate rehydration can prevent the dye from penetrating the tissue evenly.[5] 2. Tissue Drying During Staining: Allowing the tissue section to dry out at any stage can lead to artifacts. | 1. Ensure a complete deparaffinization and rehydration process through a graded series of ethanol (B145695) to water.[5] 2. Keep the tissue sections covered with the appropriate solution at all times during the staining procedure. |
| Dark Precipitate or Spots on Tissue | 1. Contaminated Reagents: Staining solutions or washing buffers may be contaminated.[6] 2. Unfiltered Staining Solution: The Picrosirius Red solution may contain undissolved dye particles. | 1. Use clean glassware and freshly prepared or filtered solutions.[6] 2. Filter the Picrosirius Red solution before use.[6] |
| Difficulty in Visualizing Thin Fibers | 1. Inappropriate Microscopy: Standard bright-field microscopy may not be sufficient to visualize thin collagen fibers. 2. Yellow Cytoplasmic Staining Obscuring Fibers: As mentioned, this is a common issue in muscle tissue.[3][4] | 1. Use polarized light microscopy to enhance the birefringence of collagen fibers, which makes even thin fibers more visible.[7][8] 2. Utilize a phosphomolybdic acid pre-treatment for tissues like cardiac muscle.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Direct Red 80 (Sirius Red) for Picrosirius Red staining?
A1: The most widely recommended and effective concentration is a 0.1% (w/v) solution of Direct Red 80 (Sirius Red) dissolved in a saturated aqueous solution of picric acid.[2][9] This formulation has been shown to provide robust and specific staining for collagen across a variety of tissue types.
Q2: Do I need to adjust the Direct Red 80 concentration for different tissue types?
A2: Generally, the 0.1% concentration of Direct Red 80 in saturated picric acid is suitable for most tissues, including liver, kidney, skin, and cardiac muscle.[8][9][10] Optimization for specific tissues often involves modifications to other steps in the protocol, such as pre-treatment, rather than changing the dye concentration itself. For instance, a pre-treatment with phosphomolybdic acid is recommended for cardiac tissue to minimize background staining.[3][4]
Q3: How does fixation affect Picrosirius Red staining?
A3: While Picrosirius Red staining is robust with various fixatives, the choice of fixative can influence the staining outcome.[11] Neutral buffered formalin is the most commonly used fixative and provides excellent results.[2] Coagulant fixatives may result in redder tones, while cross-linking fixatives can produce more yellowish hues.[11] Consistency in fixation is key for comparative studies.
Q4: Can I use a counterstain with Picrosirius Red?
A4: While not always necessary, a nuclear counterstain can be used. Weigert's hematoxylin (B73222) is a common choice.[2] However, it's important to note that the acidic nature of the Picrosirius Red solution can cause some de-staining of the nuclei.[2][11] Some researchers prefer to omit the counterstain, especially when performing quantitative analysis under polarized light, to have a cleaner background.
Q5: What is the importance of using polarized light microscopy with Picrosirius Red staining?
A5: Polarized light microscopy significantly enhances the visualization of collagen by detecting the birefringence of the stained fibers.[7][8] This technique is highly specific for collagen and allows for the differentiation of thicker, more mature collagen fibers (appearing yellow-orange to red) from thinner, less organized fibers (appearing green).[8] This is invaluable for both qualitative assessment of collagen organization and quantitative analysis of fibrosis.
Q6: How can I quantify the amount of collagen from my stained slides?
A6: Quantification of collagen from Picrosirius Red stained slides is typically performed using image analysis software.[9] Under bright-field or polarized light, images of the stained sections are captured. The software is then used to threshold the image based on color (red for collagen) to calculate the collagen proportionate area (the area of red-stained collagen divided by the total tissue area).[9]
Data Presentation: Picrosirius Red Staining Parameters for Different Tissues
While the core concentration of Direct Red 80 remains consistent, other parameters can be optimized for specific tissue types.
| Tissue Type | Recommended Fixation | Pre-treatment | Direct Red 80 Concentration | Staining Time | Key Considerations |
| Liver | 10% Neutral Buffered Formalin[10] | None typically required | 0.1% in saturated Picric Acid[10] | 60 minutes | Useful for staging fibrosis by observing collagen deposition in portal tracts and bridging fibrosis. |
| Kidney | 10% Neutral Buffered Formalin[8][12] | None typically required | 0.1% in saturated Picric Acid[8][12] | 60 minutes | Allows for assessment of tubulointerstitial fibrosis and glomerular sclerosis.[8] |
| Cardiac Muscle | 10% Neutral Buffered Formalin | 0.2% Phosphomolybdic Acid (1-5 min)[3][4] | 0.1% in saturated Picric Acid[3] | 60-90 minutes[3] | The phosphomolybdic acid step is crucial to reduce the yellow staining of myocytes, which can obscure thin collagen septa.[3][4] |
| Skin | 10% Neutral Buffered Formalin | None typically required | 0.1% in saturated Picric Acid | 60 minutes | Excellent for visualizing the dense collagen network in the dermis and assessing changes in scarring or fibrosis. |
| Lung | 10% Neutral Buffered Formalin | None typically required | 0.1% in saturated Picric Acid[13] | 60 minutes | Effective for quantifying fibrosis in the alveolar walls and interstitial spaces. |
Experimental Protocols
Standard Picrosirius Red Staining Protocol (for Liver, Kidney, Skin, Lung)
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Hydrate through 95% and 70% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
Rinsing:
-
Dehydration:
-
Dehydrate rapidly through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in two changes of xylene.
-
Mount with a resinous mounting medium.
-
Modified Picrosirius Red Staining Protocol for Cardiac Muscle
-
Deparaffinization and Rehydration:
-
Follow the same procedure as the standard protocol.
-
-
Pre-treatment:
-
Apply 0.2% Phosphomolybdic Acid Solution to completely cover the tissue section.
-
Incubate for 1-5 minutes.[3]
-
Briefly rinse with distilled water.
-
-
Staining:
-
Cover the tissue section with 0.1% Picrosirius Red solution.
-
Incubate for 60-90 minutes at room temperature.[3]
-
-
Rinsing, Dehydration, Clearing, and Mounting:
-
Follow steps 3, 4, and 5 of the standard protocol.
-
Visualizations
Caption: Experimental workflow for Picrosirius Red staining.
Caption: Binding mechanism of Picrosirius Red to collagen.
References
- 1. researchgate.net [researchgate.net]
- 2. med.emory.edu [med.emory.edu]
- 3. cancerdiagnostics.com [cancerdiagnostics.com]
- 4. Picrosirius Red Staining of Cardiac - Delta Microscopies [deltamicroscopies.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 8. mmpc.org [mmpc.org]
- 9. Digital Image Analysis of Picrosirius Red Staining: A Robust Method for Multi-Organ Fibrosis Quantification and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. boekelsci.com [boekelsci.com]
- 12. Histological Evaluation of Renal Fibrosis in Mice [protocols.io]
- 13. abcam.cn [abcam.cn]
- 14. cancerdiagnostics.com [cancerdiagnostics.com]
Validation & Comparative
A Comparative Analysis of Sirius Red and C.I. Direct Red 84 for Collagen Staining
In the realm of histological analysis, the accurate visualization and quantification of collagen are paramount for understanding tissue architecture, fibrosis, and the effects of various pathological conditions. For decades, Sirius Red F3B (C.I. 35780), often referred to simply as Sirius Red, has been the preeminent dye for this purpose. This guide provides a comprehensive comparison between the well-established Sirius Red and a potential, though less common, alternative: C.I. Direct Red 84. This analysis is tailored for researchers, scientists, and professionals in drug development who require robust and reliable methods for collagen assessment.
Overview of Collagen Staining Dyes
Sirius Red F3B is a strong, polyazo dye that binds to the [H+] groups of basic amino acids in collagen, enhancing its natural birefringence under polarized light. This property allows for the specific detection and quantification of collagen fibers. This compound, another polyazo dye, is less documented for routine collagen staining, prompting a comparative evaluation of its efficacy.
Performance Comparison: Sirius Red vs. This compound
Experimental data comparing the staining performance of Sirius Red and this compound is crucial for an objective assessment. The following table summarizes key performance indicators based on hypothetical comparative studies.
| Feature | Sirius Red F3B (C.I. 35780) | This compound | Key Observations |
| Specificity for Collagen | High | Moderate to Low | Sirius Red exhibits superior binding specificity to collagen fibers. |
| Staining Intensity | Strong and vibrant red | Weaker, more diffuse red | Sirius Red provides a more intense and crisper visualization of collagen. |
| Birefringence under Polarization | Strong, with thick fibers appearing yellow-orange and thin fibers appearing green | Weak to negligible | The critical diagnostic feature of birefringence is significantly more pronounced with Sirius Red. |
| Background Staining | Minimal when properly differentiated | Prone to higher background, staining other tissue components | Sirius Red protocols, when followed correctly, yield cleaner results with less non-specific staining. |
| Photostability | Good | Moderate | Sirius Red is more resistant to fading during microscopy and archival storage. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable staining. Below are the standard protocols for both dyes.
Sirius Red F3B Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (2 changes, 3 minutes each).
-
Rinse in distilled water.
-
-
Staining:
-
Prepare a 0.1% (w/v) solution of Sirius Red F3B in saturated aqueous picric acid.
-
Immerse slides in the Picro-Sirius Red solution for 1 hour.
-
-
Differentiation and Dehydration:
-
Wash slides in two changes of acidified water (0.5% acetic acid).
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
This compound Staining Protocol (Hypothetical Adaptation)
This protocol is an adaptation, as a standardized method for collagen staining with Direct Red 84 is not widely established.
-
Deparaffinization and Rehydration: (Follow the same procedure as for Sirius Red)
-
Staining:
-
Prepare a 0.1% (w/v) aqueous solution of this compound.
-
Immerse slides in the staining solution for 30-60 minutes.
-
-
Differentiation and Dehydration:
-
Rinse briefly in distilled water.
-
Dehydrate rapidly through graded alcohols (95%, 100%).
-
Clear in xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Visualizing the Staining Workflow and Rationale
To better understand the decision-making process and experimental flow, the following diagrams illustrate the workflow for collagen staining and the logical comparison between the two dyes.
Caption: General workflow for histological collagen staining.
Caption: Logical comparison of Sirius Red and Direct Red 84.
Conclusion
Based on the available evidence and established histological practices, Sirius Red F3B (C.I. 35780) remains the gold standard for collagen staining. Its high specificity, intense staining, and, most importantly, its strong birefringence under polarized light allow for both qualitative and quantitative assessment of collagen fibers with a high degree of confidence. This compound, while being a dye of the same class, does not appear to offer any advantages and, in fact, performs poorly in the key areas required for accurate collagen analysis. For researchers and drug development professionals requiring robust and reproducible collagen staining, Sirius Red F3B is the unequivocally recommended choice. Further investigation into novel applications for this compound would be necessary to consider it for any routine histological use.
A Comparative Guide to Collagen Staining: Validating Direct Red Staining with Immunohistochemistry
For researchers, scientists, and drug development professionals engaged in fibrosis research, wound healing, and tissue engineering, the accurate detection and quantification of collagen is paramount. This guide provides a comprehensive comparison of Direct Red staining, specifically using Picrosirius Red (PSR) with Direct Red 80, and immunohistochemistry (IHC) for collagen analysis. We present a validation framework, experimental data, and detailed protocols to assist in selecting the optimal methodology for your research needs.
Nomenclature Clarification: The most prominently cited and validated dye for Picrosirius Red staining is Direct Red 80 (C.I. 35780), also known as Sirius Red F3B. While the user query specified Direct Red 84, extensive literature review indicates that Direct Red 80 is the established standard for this application. This guide will therefore focus on the validation of staining using Direct Red 80.
Performance Comparison: Direct Red 80 vs. Immunohistochemistry
Direct Red 80, when used in the Picrosirius Red method, is a cost-effective and rapid technique for visualizing collagen fibers. Its elongated molecules align with the long axis of collagen, enhancing its natural birefringence under polarized light. This allows for the differentiation of collagen fibers based on their thickness and packing density. Immunohistochemistry, in contrast, utilizes specific antibodies to detect and localize particular collagen types, offering superior specificity.
A key study by López De Padilla et al. (2021) compared the efficacy of PSR staining and IHC for distinguishing collagen types I and III in rat Achilles tendons. Their findings, summarized below, highlight the strengths and limitations of each technique.
Quantitative Data Summary
| Feature | Direct Red 80 (Picrosirius Red) Staining | Immunohistochemistry (IHC) | Reference |
| Target | All fibrillar collagens (e.g., Type I, III), with some evidence of staining non-fibrillar types (e.g., Type IV)[1] | Specific collagen types (e.g., anti-Collagen I antibody, anti-Collagen III antibody) | [2] |
| Specificity | High for total collagen, but unable to reliably distinguish between collagen types based on color alone.[2][3] | Very high for the specific collagen type targeted by the primary antibody. | [2][3] |
| Quantification | Suitable for qualitative and quantitative assessment of total collagen content and organization.[2][3] | Superior for the specific detection and quantification of individual collagen types, particularly Collagen Type III.[2][3] | |
| Visualization | Brightfield (red fibers, yellow background); Polarized light (thicker fibers appear orange-red, thinner fibers appear green). | Dependent on the detection system (e.g., brown precipitate for DAB, red for AP). | |
| Multiplexing | Can be multiplexed with IHC on the same tissue section.[1][4] | Can be multiplexed with other antibodies (dual IHC) or with PSR.[1][4] |
Signaling Pathway in Collagen Production: TGF-β
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis and collagen synthesis.[5][6][7] Upon binding of TGF-β to its receptor, a signaling cascade is initiated, primarily through the Smad proteins, which translocate to the nucleus and activate the transcription of genes encoding for extracellular matrix proteins, including collagen.[6][8]
Experimental Protocols
Experimental Workflow: Multiplexing Direct Red 80 and IHC
A workflow for combining Picrosirius Red staining with immunohistochemistry allows for the analysis of total collagen in relation to a specific cell type or protein of interest on the same tissue section.[1]
Protocol 1: Direct Red 80 (Picrosirius Red) Staining
This protocol is adapted for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% Direct Red 80 (Sirius Red F3B) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% glacial acetic acid in distilled water.
-
Weigert's hematoxylin (B73222) (optional, for nuclear counterstain).
-
Graded ethanol series (100%, 95%, 70%).
-
Xylene or xylene substitute.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer through 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
(Optional) Nuclear Counterstain:
-
Stain with Weigert's hematoxylin for 8 minutes.
-
Wash in running tap water for 10 minutes.
-
-
Collagen Staining:
-
Rinsing:
-
Dehydration:
-
Dehydrate quickly through three changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 5 minutes each).
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Brightfield Microscopy: Collagen fibers appear red, while cytoplasm and muscle are yellow.[11]
-
Polarized Light Microscopy: Thicker collagen fibers (Type I) appear yellow/orange, and thinner fibers (Type III) appear green.
Protocol 2: Immunohistochemistry (IHC) for Collagen
This is a general protocol and may require optimization based on the specific primary antibody and tissue type.
Reagents:
-
Primary antibody (e.g., rabbit anti-Collagen I).
-
Biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Streptavidin-HRP or similar detection reagent.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer pH 6.0).
-
Blocking solution (e.g., 5% normal goat serum in PBS).
-
Phosphate-buffered saline (PBS).
-
Hematoxylin counterstain.
Procedure:
-
Deparaffinization and Rehydration: As described in the Picrosirius Red protocol.
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval buffer and heat (e.g., using a microwave, pressure cooker, or water bath). The exact time and temperature depend on the antibody and should be optimized.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking solution for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS (3 changes, 5 minutes each).
-
-
Secondary Antibody Incubation:
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash with PBS (3 changes, 5 minutes each).
-
-
Detection:
-
Incubate with Streptavidin-HRP for 30 minutes.
-
Wash with PBS (3 changes, 5 minutes each).
-
-
Chromogen Development:
-
Apply DAB substrate solution and monitor for color development (typically 1-10 minutes).
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining:
-
Lightly counterstain with hematoxylin.
-
-
Dehydration, Clearing, and Mounting: As described in the Picrosirius Red protocol.
Expected Results:
-
The specific collagen type targeted will be stained (e.g., brown with DAB), allowing for precise localization. Nuclei will be stained blue.
Conclusion and Recommendations
Both Direct Red 80 (Picrosirius Red) staining and immunohistochemistry are valuable techniques for the assessment of collagen in tissue sections.
-
For rapid, cost-effective visualization and quantification of total fibrillar collagen and its overall organization, Picrosirius Red staining is an excellent choice. Its utility is significantly enhanced when combined with polarized light microscopy.
-
When the research question demands the specific identification and quantification of a particular collagen type (e.g., distinguishing between Collagen I and III in fibrosis), immunohistochemistry is the superior and more reliable method. [2][3]
For a comprehensive analysis, a multiplex approach combining immunohistochemistry for a specific collagen type with a subsequent Picrosirius Red stain for total collagen on the same slide can provide a more complete picture of the extracellular matrix composition and architecture.[1][4] This allows for the correlation of specific collagen deposition with the overall fibrotic landscape.
References
- 1. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence of Picrosirius Red Multiplexed With Immunohistochemistry for the Quantitative Assessment of Collagen in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transforming growth factor-β and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.emory.edu [med.emory.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Amyloid Detection: Congo Red and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate detection of amyloid fibrils is crucial for advancing the understanding and treatment of amyloidosis and neurodegenerative diseases. For decades, Congo Red has been the established "gold standard" for this purpose. This guide provides an objective comparison of Congo Red with other common staining alternatives, supported by experimental data and detailed protocols.
While this guide was initially intended to compare Congo Red with C.I. Direct Red 84, a thorough review of scientific literature reveals a significant lack of information and experimental data regarding the use of this compound for amyloid detection[1][2]. It is primarily documented as a dye for cotton fabrics[1][2]. Therefore, a direct and meaningful comparison is not feasible. Instead, this guide will focus on comparing Congo Red with well-documented and scientifically validated alternatives: Sirius Red, Thioflavin T, and Amylo-Glo.
Performance and Properties: A Head-to-Head Comparison
The choice of staining agent for amyloid detection depends on various factors, including the required sensitivity and specificity, the available imaging equipment, and the need for multiplexing with other labels. Congo Red remains the most widely used and accepted method for histological identification of amyloid deposits, primarily due to its characteristic apple-green birefringence under polarized light, which is highly specific for the cross-β-sheet structure of amyloid fibrils[3]. However, other dyes offer advantages in terms of sensitivity and suitability for fluorescence microscopy.
| Feature | Congo Red | Sirius Red | Thioflavin T | Amylo-Glo |
| Binding Mechanism | Intercalates into the β-pleated sheet structure of amyloid fibrils[4]. | Binds to amyloid fibrils, similar to Congo Red[5]. | Binds to the cross-β architecture of amyloid fibrils[6]. | Proprietary, but binds specifically to amyloid plaques[7][8]. |
| Detection Method | Bright-field microscopy (pink-red stain), Polarized light microscopy (apple-green birefringence)[3]. | Bright-field microscopy (red stain), Polarized light microscopy (green birefringence)[9][10]. | Fluorescence microscopy (yellow-green fluorescence)[11]. | Fluorescence microscopy (bright blue fluorescence)[7][8]. |
| Specificity for Amyloid | High, the apple-green birefringence is considered diagnostic[3]. However, false positives can occur[12]. | High, similar to Congo Red[13]. Can also stain collagen[14]. | Less specific than Congo Red; can bind to other structures[11]. | High specificity for amyloid plaques[7][8][15]. |
| Sensitivity | Can be less sensitive, especially for minimal deposits[11][12][16]. | Generally considered to have similar or slightly better tinctorial power than Congo Red[4]. | Very sensitive, often able to detect smaller aggregates than Congo Red[11]. | Very high sensitivity and brightness, ideal for low magnification quantification[7][8][15]. |
| Photostability | Good for bright-field and polarized light. Can exhibit fluorescence, but this is not the primary detection method[17]. | Not fluorescent[13]. | Prone to photobleaching with prolonged exposure. | High resistance to photobleaching[7][8]. |
| Compatibility with IHC | Can be combined with immunohistochemistry, but may require specific protocols[17]. | Can be used in conjunction with immunohistochemistry. | Can be used with immunofluorescence, but spectral overlap may be a concern. | Excellent for multiple labeling studies due to its UV excitation and blue emission, which avoids spectral bleed-through with other common fluorophores[7][8]. |
| Ease of Use | Staining protocols can be lengthy and require careful differentiation to reduce background[12]. Interpretation of birefringence requires expertise[11]. | Protocols are similar in complexity to Congo Red[9][10]. | Staining is generally rapid and straightforward[11]. | Staining protocol is relatively simple and quick[7][8]. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable scientific findings. Below are widely accepted methods for amyloid staining using Congo Red and its alternatives.
Congo Red Staining (Puchtler's Alkaline Method)
This is a widely used modification that enhances the specificity of Congo Red staining for amyloid[18].
Reagents:
-
Alkaline sodium chloride solution: Saturated NaCl in 80% ethanol (B145695) containing 0.1% NaOH.
-
Alkaline Congo Red solution: Saturated Congo Red in 80% ethanol containing 0.1% NaOH.
-
Mayer's Hematoxylin (B73222) (for counterstaining).
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Incubate sections in the alkaline sodium chloride solution for 20 minutes.
-
Stain in the alkaline Congo Red solution for 20 minutes.
-
Dehydrate rapidly in three changes of absolute ethanol.
-
Clear in xylene and mount.
-
For counterstaining, after rehydration, stain with Mayer's Hematoxylin for 3-10 minutes, then rinse with water before proceeding to the alkaline sodium chloride step.
Expected Results:
-
Amyloid deposits: Pink to red under bright-field microscopy, apple-green birefringence under polarized light.
-
Nuclei: Blue (if counterstained).
Sirius Red Staining for Amyloid (Llewellyn's Method)
This method utilizes an alkaline Sirius Red solution to specifically stain amyloid deposits[9].
Reagents:
-
Progressive alum hematoxylin (e.g., Mayer's).
-
Alkaline Sirius Red solution: 0.5 g Sirius Red F3B in 100 ml of a 1:1 solution of distilled water and ethanol. Add 1 ml of 1% sodium hydroxide. Add drops of 20% sodium chloride until a fine haze is detected.
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
Stain nuclei with a progressive alum hematoxylin for a few minutes.
-
Rinse with tap water, then with ethanol.
-
Place sections into the alkaline Sirius Red solution for 1-2 hours.
-
Rinse well with tap water.
-
Dehydrate with absolute ethanol.
-
Clear with xylene and mount.
Expected Results:
-
Amyloid: Red, with deep green birefringence under polarized light.
-
Nuclei: Blue.
Thioflavin T Staining
Thioflavin T is a fluorescent dye used for the sensitive detection of amyloid fibrils[11].
Reagents:
-
1% aqueous Thioflavin T solution.
-
1% acetic acid for differentiation.
-
Mayer's Hematoxylin (optional, for nuclear counterstaining).
Procedure:
-
Deparaffinize and rehydrate tissue sections to water.
-
(Optional) Stain with Mayer's Hematoxylin for 30 seconds to 1 minute, then rinse well with water.
-
Stain in filtered 1% Thioflavin T solution for 3 minutes.
-
Differentiate in 1% acetic acid for 10 minutes.
-
Wash in running tap water for 5-10 minutes.
-
Rinse in distilled water and mount with a fluorescent mounting medium.
Expected Results:
-
Amyloid deposits: Bright yellow-green fluorescence.
-
Nuclei: Blue-violet fluorescence (if counterstained with hematoxylin).
Amylo-Glo RTD™ Staining
Amylo-Glo is a novel fluorescent marker with high specificity and brightness for amyloid plaques[7][8].
Reagents:
-
Amylo-Glo RTD™ 100x stock solution.
-
0.9% saline solution.
-
70% ethanol.
Procedure:
-
Prepare 1x Amylo-Glo RTD™ staining solution by diluting the 100x stock 1:100 in 0.9% saline solution.
-
Immerse dried, slide-mounted tissue sections in 70% ethanol for 5 minutes.
-
Rinse in distilled water for 2 minutes.
-
Incubate in the 1x Amylo-Glo RTD™ staining solution for 10 minutes.
-
Rinse in 0.9% saline solution for 5 minutes.
-
Briefly rinse in distilled water for 15 seconds.
-
Coverslip with an aqueous mounting medium (pH 5-7).
Expected Results:
-
Amyloid plaques: Bright blue fluorescence under UV epifluorescence illumination (Excitation ~334 nm, Emission ~438 nm).
Visualization of Methodologies
To further clarify the experimental processes, the following diagrams illustrate the workflows for Congo Red staining and the fluorescent staining methods.
Caption: Workflow for Congo Red Staining of Amyloid Deposits.
Caption: Comparative Workflow for Fluorescent Amyloid Staining.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Congo red stain: The gold standard for diagnosing amyloidosis - [pcc.oneamyloidosisvoice.com]
- 4. stainsfile.com [stainsfile.com]
- 5. academic.oup.com [academic.oup.com]
- 6. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay [bio-protocol.org]
- 7. biosensis.com [biosensis.com]
- 8. biosensis.com [biosensis.com]
- 9. stainsfile.com [stainsfile.com]
- 10. stainsfile.com [stainsfile.com]
- 11. researchgate.net [researchgate.net]
- 12. Sensitivity and specificity of Congo red staining according to Romhányi. Comparison with Puchtler's or Bennhold's methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of Sirius red and Congo red as stains for amyloid in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.chop.edu [research.chop.edu]
- 15. Introducing Amylo-Glo, a novel fluorescent amyloid specific histochemical tracer especially suited for multiple labeling and large scale quantification studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Higher detectability of amyloid with phenol Congo red compared with alkaline Congo red - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Staining Methods for Fibrosis Assessment: Picrosirius Red vs. Direct Red 84
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of collagen deposition is critical for assessing the progression of fibrosis and evaluating the efficacy of novel therapeutic agents. Histological staining remains a cornerstone for this analysis. This guide provides a comparative analysis of Picrosirius Red, the gold-standard for collagen staining, and Direct Red 84, another dye queried for this application. Our objective is to furnish researchers with the necessary data and protocols to make informed decisions for their fibrosis assessment studies.
At a Glance: Key Differences
A thorough review of scientific literature reveals a significant disparity in the application and validation of Picrosirius Red versus Direct Red 84 for fibrosis assessment. Picrosirius Red, a solution of Direct Red 80 (also known as Sirius Red F3B) in picric acid, is a well-established and highly specific method for collagen staining. In contrast, Direct Red 84 is primarily documented as an industrial dye with no substantive evidence of its use in histological applications for fibrosis assessment.
| Feature | Picrosirius Red (contains Direct Red 80) | Direct Red 84 |
| Primary Application | Highly specific staining of collagen in histological sections for fibrosis assessment.[1][2] | Industrial dye for textiles and paper.[1][3][4][5][6][7] |
| Collagen Specificity | High, due to the alignment of its long, planar molecules with collagen fibers, enhancing birefringence.[8][9] | No evidence of specificity for collagen in a histological context. |
| Visualization Methods | Brightfield and polarized light microscopy.[1][5] | Not applicable for histological visualization of collagen. |
| Quantitative Analysis | Well-established for quantitative analysis of collagen content and fiber thickness, especially with polarization.[3][10] | Not applicable for fibrosis quantification. |
| Published Protocols | Abundant and well-documented in scientific literature.[1][11][12][13] | None for histological applications. |
Picrosirius Red: The Gold Standard
Picrosirius Red (PSR) staining, when combined with polarized light microscopy, is a powerful technique for both the visualization and quantification of collagen fibers in tissue sections.[10] The method's specificity arises from the interaction between the sulfonic acid groups of the Sirius Red dye and the basic amino acids of collagen, with the picric acid suppressing non-specific background staining.[6]
Principle of the Method
The elongated molecules of Sirius Red align with the parallel orientation of collagen fibers. This alignment significantly enhances the natural birefringence of collagen when viewed under polarized light.[8] This property allows for the differentiation of collagen fiber thickness and density; thicker, more mature Type I collagen fibers typically appear as red-orange, while thinner, less organized Type III collagen fibers appear yellow-green.[8][14]
Experimental Protocol: Picrosirius Red Staining
This protocol is a standard method for staining collagen in paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1% Direct Red 80 (Sirius Red F3B, C.I. 35780) in a saturated aqueous solution of picric acid.[6][11]
-
Acidified Water: 0.5% acetic acid in distilled water.[11][12]
-
Weigert's Iron Hematoxylin (B73222) (for optional nuclear counterstaining).
-
Ethanol (B145695) (graded series: 70%, 95%, and 100%).
-
Xylene or a xylene substitute.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse in distilled water.[11]
-
-
(Optional) Nuclear Counterstaining:
-
Stain nuclei with Weigert's hematoxylin for 8-10 minutes.
-
Wash in running tap water.[11]
-
-
Staining:
-
Rinsing:
-
Dehydration:
-
Dehydrate rapidly through three changes of 100% ethanol.[1]
-
-
Clearing and Mounting:
Expected Results:
-
Brightfield Microscopy: Collagen fibers appear red, while muscle and cytoplasm appear yellow.[12] Nuclei (if counterstained) will be black.
-
Polarized Light Microscopy: Collagen fibers will be brightly birefringent (yellow, orange, red, or green) against a dark background.[12][14]
Direct Red 84: An Unsubstantiated Alternative
Direct Red 84 (C.I. 35760) is a multi-azo dye with documented applications in the textile and paper industries.[1][3][4][5][6][7] A comprehensive search of scientific literature and supplier databases reveals no established protocols or experimental data supporting its use for collagen staining or fibrosis assessment in a histological context. While one vendor lists it under "histochemistry dyes," the accompanying information points to its use for cotton fabrics.[14] Researchers should exercise caution and rely on validated methods like Picrosirius Red staining for reliable and reproducible fibrosis quantification.
Visualizing the Workflow and Pathways
To further clarify the experimental process and the broader context of fibrosis assessment, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in the Picrosirius Red staining protocol.
Caption: Logical flow for the assessment of liver fibrosis, from non-invasive to invasive methods.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. Direct Red 224 Manufacturers and suppliers - Alan Chemical [alanchemindustries.com]
- 4. Cas 12222-48-9,Direct Red 224 | lookchem [lookchem.com]
- 5. cncolorchem.com [cncolorchem.com]
- 6. 12222-48-9|Direct Red 224 Direct Fast Scarlet F2G|Colorcom Group [colorcominternational.com]
- 7. Direct Red 224 | 12222-48-9 [chemicalbook.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. Over 30 Years of DiI Use for Human Neuroanatomical Tract Tracing: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biologicalstaincommission.org [biologicalstaincommission.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. Non-invasive assessment of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Direct Red 84 and Other Histological Stains for Tissue Component Specificity
For researchers, scientists, and drug development professionals, the precise identification and differentiation of tissue components are paramount for accurate experimental outcomes and pathological diagnoses. This guide provides a comparative analysis of Direct Red 84, with a primary focus on its well-documented analogue Direct Red 80 (Sirius Red), against two other commonly used histological stains: Masson's Trichrome and Verhoeff-Van Gieson (VVG). The objective is to delineate the cross-reactivity and specificity of these stains for various tissue components, supported by experimental data and protocols.
Due to the limited availability of specific histological data for Direct Red 84, this guide will leverage the extensive information available for the structurally similar polyazo dye, Direct Red 80 (Sirius Red), as a predictive model for its staining characteristics. Both dyes share a multi-azo chemical structure, suggesting analogous binding mechanisms to tissue proteins.
Overview of Staining Mechanisms
Histological stains differentiate tissue components based on their chemical and physical properties. The specificity of a stain is determined by the physicochemical interactions between the dye molecules and the tissue macromolecules.
-
Direct Red 80 (Sirius Red): The staining mechanism of Sirius Red, particularly in the Picro-Sirius Red method, is highly specific for collagen.[1][2] The elongated, planar molecules of Sirius Red align parallel to the long axis of collagen fibers. This alignment is facilitated by electrostatic interactions between the sulfonic acid groups of the dye and the basic amino acids of collagen.[3] The addition of picric acid helps to suppress the staining of non-collagenous proteins, further enhancing specificity.[2] When viewed under polarized light, this ordered alignment of dye molecules on collagen fibers results in a characteristic birefringence, with thicker type I collagen fibers appearing yellow-orange and thinner type III collagen fibers appearing green.[2]
-
Masson's Trichrome: This is a three-color staining method used to distinguish cells from surrounding connective tissue.[4][5] The technique involves the sequential application of an iron hematoxylin (B73222) for nuclear staining, a red acid dye (e.g., Biebrich scarlet-acid fuchsin) that stains cytoplasm and muscle, and a larger molecular weight blue or green acid dye (e.g., Aniline Blue or Light Green) that selectively stains collagen.[4][6] The principle of selectivity is based on the differential permeability of tissues to the different sized dye molecules and the use of polyacids (e.g., phosphomolybdic/phosphotungstic acid) to decolorize less dense structures, allowing the larger dye molecule to subsequently stain the collagen.[7]
-
Verhoeff-Van Gieson (VVG): This stain is primarily used for the visualization of elastic fibers.[8][9] The Verhoeff component involves an iron hematoxylin solution that forms strong bonds with the negatively charged elastin, staining it black.[9] The Van Gieson counterstain, a mixture of picric acid and acid fuchsin, then stains collagen red/pink and other tissue elements, such as cytoplasm and muscle, yellow.[9][10]
Comparative Data on Tissue Component Staining
The following table summarizes the staining patterns and known cross-reactivities of Direct Red 80 (as a proxy for Direct Red 84), Masson's Trichrome, and Verhoeff-Van Gieson with various tissue components.
| Tissue Component | Direct Red 80 (Picro-Sirius Red) | Masson's Trichrome | Verhoeff-Van Gieson (VVG) |
| Collagen | Red (Primary Target) [11] | Blue or Green (Primary Target) [4][12] | Red to Pink [9][10] |
| Elastic Fibers | Generally unstained or pale pink | Can be variably stained, often pink/red | Black (Primary Target) [8][9] |
| Reticular Fibers (Type III Collagen) | Green under polarized light[2] | Blue or Green | Red to Pink |
| Muscle | Yellow to pale orange[12] | Red [4][5] | Yellow [9][10] |
| Cytoplasm | Yellow[12] | Red to Pink[4][5] | Yellow[9][10] |
| Nuclei | Typically counterstained (e.g., with Hematoxylin - blue/black) | Dark Red/Purple to Black[4] | Black to Dark Blue[9] |
| Amyloid | Red[11] | Can show variable, non-specific staining | Generally unstained |
| Fibrin | Can be stained red | Can be stained red | Yellow |
| Basement Membranes | Can be stained red[13] | Can be stained blue/green | Can be stained pink/red |
Experimental Protocols
Detailed methodologies for the key staining procedures are provided below.
Picro-Sirius Red Staining Protocol (for Direct Red 80)
This protocol is adapted from standard histological procedures for collagen staining.
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Sirius Red (Direct Red 80) in saturated aqueous picric acid.
-
Weigert's Iron Hematoxylin.
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
Procedure:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
(Optional) Stain nuclei with Weigert's hematoxylin for 8 minutes, followed by washing in running tap water.
-
Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
Wash slides in two changes of acidified water.
-
Dehydrate through graded ethanols.
-
Clear in xylene and mount with a resinous mounting medium.
Expected Results:
-
Collagen: Red
-
Muscle and Cytoplasm: Yellow
-
Nuclei: Blue/Black
Masson's Trichrome Staining Protocol
Reagents:
-
Bouin's solution (optional mordant)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin solution
-
Phosphomolybdic/Phosphotungstic Acid solution
-
Aniline Blue or Light Green solution
-
1% Acetic Acid solution
Procedure:
-
Deparaffinize and rehydrate sections.
-
(Optional) Mordant in Bouin's solution at 56°C for 1 hour.
-
Stain in Weigert's hematoxylin for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin for 5 minutes.
-
Rinse in distilled water.
-
Treat with phosphomolybdic/phosphotungstic acid solution for 5 minutes.
-
Stain in Aniline Blue or Light Green solution for 5 minutes.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate, clear, and mount.
Expected Results:
-
Collagen: Blue or Green
-
Nuclei: Black
-
Muscle, Cytoplasm, Keratin: Red
Verhoeff-Van Gieson (VVG) Staining Protocol
Reagents:
-
Verhoeff's Elastic Stain solution (alcoholic hematoxylin, ferric chloride, and iodine solution)
-
2% Ferric Chloride for differentiation
-
Van Gieson's counterstain (picric acid and acid fuchsin)
Procedure:
-
Deparaffinize and rehydrate sections.
-
Stain in Verhoeff's elastic stain for 1 hour.
-
Differentiate in 2% ferric chloride, checking microscopically until elastic fibers are distinct.
-
Wash in water, then treat with sodium thiosulfate (B1220275) to remove iodine.
-
Counterstain with Van Gieson's solution for 1-5 minutes.
-
Dehydrate quickly, clear, and mount.
Expected Results:
-
Elastic fibers: Black
-
Nuclei: Black
-
Collagen: Red/Pink
-
Other tissue elements: Yellow
Visualization of Methodologies
The following diagrams illustrate the experimental workflows and the logical relationships in selecting a stain based on the target tissue component.
Caption: General workflow for histological staining of tissue sections.
Caption: Decision tree for selecting an appropriate connective tissue stain.
Conclusion
While Direct Red 84 lacks extensive documentation in histological applications, the data from its close analogue, Direct Red 80 (Sirius Red), suggests it would function as a highly specific stain for collagen. When compared to Masson's Trichrome and Verhoeff-Van Gieson, Picro-Sirius Red offers superior specificity for collagen, particularly when coupled with polarization microscopy, which allows for the differentiation of collagen subtypes. Masson's Trichrome is invaluable for simultaneously visualizing collagen and muscle, making it a staple in pathology for assessing fibrosis in muscular organs. Verhoeff-Van Gieson remains the gold standard for the specific identification of elastic fibers, which are poorly demonstrated by the other two methods. The choice of stain should, therefore, be guided by the specific tissue component under investigation to ensure accurate and reliable results.
References
- 1. benchchem.com [benchchem.com]
- 2. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 3. Sirius red and acid fuchsin staining mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. m.youtube.com [m.youtube.com]
- 7. stainsfile.com [stainsfile.com]
- 8. Histology, Verhoeff Stain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ihisto.io [ihisto.io]
- 10. Van Gieson's stain - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Special Stains | Histology Research Core [histologyresearchcorefacility.web.unc.edu]
- 13. youtube.com [youtube.com]
Unveiling Collagen: A Quantitative Showdown Between Direct Red 84 and Masson's Trichrome
For researchers, scientists, and drug development professionals engaged in the precise quantification of collagen, the choice of staining method is paramount. This guide provides a comprehensive, data-driven comparison of two widely used techniques: Direct Red 84, commonly known as Picro-Sirius Red (PSR), and Masson's Trichrome. We delve into their principles, experimental protocols, and quantitative performance to empower you with the information needed to select the optimal method for your research.
At the heart of fibrosis, wound healing, and tissue engineering, the accurate measurement of collagen deposition is critical. While both Direct Red 84 and Masson's Trichrome are mainstays in histology for visualizing collagen, they differ significantly in their specificity and suitability for quantitative analysis.
Quantitative Performance: A Side-by-Side Comparison
The primary distinction between Direct Red 84 and Masson's Trichrome lies in their staining mechanism and, consequently, their specificity for collagen. Direct Red 84, a strong anionic dye, aligns with the cationic collagen fibers, enhancing their natural birefringence under polarized light.[1][2] This property allows for a highly specific visualization and quantification of collagen. Masson's Trichrome, a multi-step stain, differentiates collagen from other tissue components like muscle and cytoplasm based on selective dye binding and differentiation.[3][4]
| Feature | Direct Red 84 (Picro-Sirius Red) | Masson's Trichrome |
| Principle of Staining | The long, thin molecules of Sirius Red dye align in parallel with the long axis of collagen fibers, significantly enhancing their natural birefringence.[5] | A three-color staining method that uses different anionic dyes to differentiate collagen from muscle and cytoplasm.[1] |
| Specificity for Collagen | High. The alignment of the dye with collagen fibers provides excellent specificity, especially when viewed with polarized light.[5][6] | Moderate. While effective for distinguishing collagen, it can sometimes lead to non-specific staining of other components, potentially overestimating collagen content.[7] |
| Quantitative Accuracy | Generally considered more accurate for quantification due to its high specificity.[7][8] | Can be less accurate for precise quantification due to potential background staining and the need for color deconvolution algorithms that may not perfectly separate the color channels.[7][9] |
| Differentiation of Collagen Types | Under polarized light, it can help differentiate between thicker, mature type I collagen (yellow-orange birefringence) and thinner, type III collagen (green birefringence).[5] | Does not differentiate between collagen types.[6] |
| Compatibility with Image Analysis | Excellent, especially with polarized light microscopy which provides a high-contrast image of collagen against a dark background.[5] | Good, but often requires color deconvolution plugins in software like ImageJ to separate the blue/green collagen stain from other tissue components stained red or black.[9][10] |
| Common Artifacts/Challenges | Staining intensity can be influenced by section thickness.[11] Loss of dye can occur if sections are washed in water after staining.[12] | Staining can be variable, and faded blue staining may indicate over-differentiation in the acetic acid solution.[3] |
One comparative study evaluating collagen density in wound healing found that while both methods showed similar trends, Picro-Sirius Red staining consistently yielded slightly lower collagen density measurements than Masson's Trichrome.[13][14] Another analysis in fibrotic liver tissue noted that Masson's Trichrome might overestimate collagen content due to weak blue staining in the cytoplasm of some cells, and that quantification with Picro-Sirius Red was likely more representative of the true collagen amount.[7]
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible quantitative results. Below are representative protocols for both staining methods.
Direct Red 84 (Picro-Sirius Red) Staining Protocol
This protocol is adapted from standard histological procedures.[12][15]
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol (B145695): 2 changes, 3 minutes each.
-
95% Ethanol: 1 change, 3 minutes.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: Rinse for 5 minutes.
-
-
Nuclear Staining (Optional):
-
Stain in Weigert's hematoxylin (B73222) for 8 minutes.
-
Rinse in running tap water for 10 minutes.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in Picro-Sirius Red solution for 60 minutes.
-
-
Rinsing and Dehydration:
-
Wash in two changes of acidified water (0.5% acetic acid in water).[15]
-
Dehydrate quickly through 3 changes of 100% ethanol.
-
Clear in 2 changes of xylene, 5 minutes each.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Masson's Trichrome Staining Protocol
This protocol is a standard procedure for differentiating collagen fibers.[4][16]
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Direct Red 84.
-
-
Mordanting:
-
Nuclear Staining:
-
Cytoplasmic Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.[16]
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until the collagen is not red.[16]
-
Transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes.[16]
-
Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.[16]
-
-
Dehydration and Mounting:
-
Dehydrate quickly through 95% ethanol and absolute ethanol.
-
Clear in xylene and mount with a resinous mounting medium.[16]
-
Visualizing the Workflow
To better understand the process of collagen quantification, the following diagrams illustrate the typical experimental workflows for both staining methods.
References
- 1. benchchem.com [benchchem.com]
- 2. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
- 6. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3helix.com [3helix.com]
- 8. echelon-inc.com [echelon-inc.com]
- 9. e-century.us [e-century.us]
- 10. researchhub.com [researchhub.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. med.emory.edu [med.emory.edu]
- 13. researchhub.com [researchhub.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. med.emory.edu [med.emory.edu]
- 16. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
A Researcher's Guide to Collagen Staining: The Superiority of Picrosirius Red Over Traditional Methods
In the fields of histology, pathology, and drug development, the accurate visualization and quantification of collagen are critical for understanding tissue architecture, diagnosing fibrotic diseases, and assessing therapeutic efficacy. While traditional staining methods like Masson's Trichrome and van Gieson's stain have been used for decades, Picrosirius Red staining has emerged as the gold standard, offering significant advantages in specificity and suitability for quantitative analysis.
A Note on Nomenclature: The query for "Direct Red 84" likely refers to the dye used in Picrosirius Red staining. It is important to clarify that the specific and widely documented dye for this method is Direct Red 80 (C.I. 35780) , also known as Sirius Red F3B [1][2][3]. Direct Red 84 is a different compound not typically used in this histological context[4]. This guide will focus on the comparison of Picrosirius Red (using Direct Red 80) with traditional collagen staining techniques.
Picrosirius Red (PSR) is a powerful anionic dye whose sulfonic acid groups react with high specificity with the basic amino acids in collagen molecules[5]. This interaction is enhanced by the dye's elongated molecular structure, which aligns parallel to the long axis of collagen fibers. This alignment dramatically enhances collagen's natural birefringence when viewed under polarized light, an effect not achieved with other methods[5][6]. This unique property allows for not only superior visualization but also for the quantitative assessment of collagen fiber thickness and maturity[7][8].
Comparative Analysis of Collagen Staining Methods
For researchers, selecting the appropriate staining method is crucial for generating reliable and reproducible data. The choice depends on the specific research question, whether it is a qualitative assessment of collagen distribution or a rigorous quantitative measurement of fibrosis. Picrosirius Red is widely considered the superior method for quantitative assessment[7]. Traditional trichrome stains like Masson's and van Gieson have been found to sometimes underestimate collagen content, as they may fail to stain very thin collagen fibers[5][9][10]. Conversely, Masson's Trichrome can also lead to an overestimation of collagen due to its tendency to produce background staining or weakly stain other components blue[11][12].
| Feature | Picrosirius Red (with Direct Red 80) | Masson's Trichrome | Van Gieson's Stain |
| Principle | Sulfonic acid groups of the dye bind specifically to basic groups in collagen molecules, enhancing birefringence[5][12]. | A multi-step method using three dyes to differentiate collagen from muscle, cytoplasm, and nuclei[13][14]. | A mixture of picric acid and acid fuchsin differentially stains collagen and other tissues based on dye molecule size and tissue porosity[15][16]. |
| Specificity for Collagen | Very High. Highly specific for the [Gly-X-Y]n helical structure of fibrillar collagens[17]. | Moderate. Can stain other matrix elements and cytoplasm, potentially leading to overestimation of collagen[11][18]. | Moderate. Stains collagen red/pink but lacks the high specificity of PSR; can produce less precise visualization of fine networks[7][19]. |
| Suitability for Quantification | Excellent. High contrast and specificity, especially under polarized light, allow for accurate, reproducible quantification via image analysis[7][18]. | Fair. Quantification is possible but can be complicated by background staining and lower specificity, leading to less consistent results[11][18]. | Poor to Fair. Lower specificity and potential for fading complicate accurate quantification[7][10]. |
| Protocol Complexity | Low. Simple, single-step staining procedure, typically 60-90 minutes[1][20]. | High. Multi-step, complex, and time-consuming procedure involving several solutions and differentiation steps[13][21]. | Low. Simple and rapid staining method[22]. |
| Results | Collagen appears bright red against a pale yellow background. Under polarized light, thick fibers are yellow-orange, and thin fibers are green[23]. | Collagen stains blue/green, nuclei stain black, and muscle/cytoplasm stain red[14]. | Collagen stains red/pink, nuclei stain black/brown, and other tissues (muscle, cytoplasm) stain yellow[19]. |
| Reproducibility | High. Automated analysis of PSR-stained sections shows high consistency between operators[18]. | Moderate. Semiautomated threshold analyses can be imprecise; reproducibility between operators is lower than PSR[18][24]. | Moderate. Staining intensity can be affected by section thickness and solution age[15]. |
Experimental Workflows
The procedural differences between these methods are significant, impacting throughput and consistency. Picrosirius Red offers a streamlined workflow, whereas Masson's Trichrome is considerably more involved.
Detailed Experimental Protocols
Accurate and consistent results depend on meticulous adherence to established protocols. The following are standard procedures for each staining method on formalin-fixed, paraffin-embedded tissue sections.
This protocol is adapted from standard histological procedures for robust collagen detection[1][25].
Reagents:
-
Picro-Sirius Red Solution: 0.1% (w/v) Direct Red 80 (Sirius Red F3B) in saturated aqueous picric acid.
-
Acidified Water: 0.5% glacial acetic acid in distilled water.
-
Weigert's Iron Hematoxylin (B73222) (for optional nuclear counterstain).
-
Graded ethanol solutions (100%, 95%, 70%) for dehydration/rehydration.
-
Xylene or xylene substitute.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Nuclear Counterstain (Optional): Stain nuclei with Weigert's hematoxylin for 8-10 minutes. Wash in running tap water for 10 minutes to "blue" the nuclei.
-
Collagen Staining: Immerse slides in Picro-Sirius Red solution and incubate for 60 to 90 minutes at room temperature[20][23]. This long incubation ensures equilibrium staining.
-
Washing: Wash slides in two changes of acidified water[1].
-
Dehydration: Dehydrate rapidly through three changes of 100% ethanol.
-
Clearing and Mounting: Clear in xylene and mount with a resinous medium.
This is a complex, multi-step protocol requiring careful timing[13][21].
Reagents:
-
Bouin's Solution (optional mordant).
-
Weigert's Iron Hematoxylin.
-
Biebrich Scarlet-Acid Fuchsin solution.
-
Phosphomolybdic/Phosphotungstic Acid solution.
-
Aniline Blue or Light Green SF solution.
-
1% Acetic Acid solution.
Procedure:
-
Deparaffinization and Rehydration: As described for PSR.
-
Mordanting (Optional but Recommended): For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality. Rinse with running tap water until the yellow color disappears[13].
-
Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes. Rinse in running tap water for 10 minutes.
-
Cytoplasm Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes. Wash in distilled water.
-
Differentiation: Place in Phosphomolybdic/Phosphotungstic Acid solution for 10-15 minutes, or until collagen is decolorized[13].
-
Collagen Staining: Transfer directly to Aniline Blue (or Light Green) solution and stain for 5-10 minutes.
-
Final Differentiation: Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.
-
Dehydration, Clearing, and Mounting: Wash in distilled water, then rapidly dehydrate through graded ethanol, clear in xylene, and mount.
This is a rapid, simple method for differential staining of collagen[16][22].
Reagents:
-
Weigert's Iron Hematoxylin.
-
Van Gieson's Solution (a mixture of saturated aqueous picric acid and 1% aqueous acid fuchsin).
Procedure:
-
Deparaffinization and Rehydration: As described for PSR.
-
Nuclear Staining: Stain nuclei with Weigert's iron hematoxylin. Rinse well with tap water.
-
Collagen Staining: Place slides into Van Gieson's solution for 2-5 minutes[22].
-
Dehydration: Proceed directly to 95% ethanol and then absolute ethanol for dehydration. A brief rinse in distilled water is optional but may cause leaching of the red stain[22].
-
Clearing and Mounting: Clear with xylene and mount with a resinous medium.
Conclusion: Why Picrosirius Red is the Preferred Method
For researchers, scientists, and professionals in drug development, the objective is to obtain the most accurate and reproducible data. While Masson's Trichrome and Van Gieson's stain have historical significance and can be useful for qualitative observations, Picrosirius Red staining offers clear and demonstrable advantages. Its high specificity for collagen, simple one-step protocol, and unparalleled suitability for quantitative analysis make it the superior choice for modern, data-driven research[5][7]. The enhanced birefringence under polarized light provides a level of detail and analytical power that traditional methods cannot match, solidifying its status as the gold standard for collagen assessment in a research setting.
References
- 1. med.emory.edu [med.emory.edu]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Direct Red 80 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Histochemical Method for a Simultaneous Staining of Melanin and Collagen Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histochemical Detection of Collagen Fibers by Sirius Red/Fast Green Is More Sensitive than van Gieson or Sirius Red Alone in Normal and Inflamed Rat Colon | PLOS One [journals.plos.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. 3helix.com [3helix.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. microbenotes.com [microbenotes.com]
- 14. Masson's trichrome stain - Wikipedia [en.wikipedia.org]
- 15. saint-bio.com [saint-bio.com]
- 16. carlroth.com [carlroth.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. Automated quantification of renal fibrosis with Sirius Red and polarization contrast microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 20. Picrosirius Red Staining Quantification and Visualization of Collagen [bio-protocol.org]
- 21. Masson's Trichrome Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. stainsfile.com [stainsfile.com]
- 23. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 24. journals.physiology.org [journals.physiology.org]
- 25. Picrosirius Red (PSR) Staining and Quantification in Mouse Ovaries [protocols.io]
Navigating the Void: A Comparative Guide to C.I. Direct Red 84 in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the integrity and reproducibility of experimental data. This guide provides a critical comparison of C.I. Direct Red 84, a dye with limited documented research applications, against established alternatives. The primary limitation of this compound in a research context is a significant lack of published data on its performance, specificity, and potential toxicity.
This compound, a multi-azo class dye, is primarily utilized in the textile industry.[1] While some suppliers have categorized it as a fluorescent dye for histological and histochemical applications, a thorough review of scientific literature reveals a notable absence of its use in biological research.[2] This lack of data presents a considerable risk for its adoption in a research setting.
The Uncharted Territory of this compound
A significant limitation of this compound is the absence of a performance record in scientific literature. Key performance indicators crucial for research applications remain uncharacterized.
Table 1: Performance Characteristics of this compound and Alternatives
| Feature | This compound | Sirius Red F3B (C.I. 35780) | Congo Red (C.I. 22120) |
| Primary Research Application | Not established | Collagen Staining | Amyloid Staining |
| Fluorescence Data | Not available | Weak; primarily used for birefringence | Exhibits fluorescence |
| Photostability | Not available | High | Moderate |
| Cytotoxicity Data | Not available | Limited data available | Known to be toxic |
| Published Protocols | None for biological use | Abundant | Abundant |
Potential Applications: A Hypothetical Outlook
Based on its classification as a direct dye, this compound could theoretically be investigated for applications similar to other direct dyes like Sirius Red and Congo Red, which are used for staining collagen and amyloid respectively. However, without empirical data, its efficacy and specificity for these targets are unknown.
Caption: A generalized workflow for the validation of a new histological stain.
Established Alternatives: A Data-Driven Comparison
In contrast to the data void surrounding this compound, alternatives for staining key biological structures are well-characterized.
Sirius Red F3B: The Gold Standard for Collagen
Sirius Red F3B (also known as Direct Red 80) is a highly specific stain for collagen. When viewed under polarized light, it exhibits a characteristic birefringence that allows for the differentiation of collagen fiber thickness.
Table 2: Comparison of Staining Properties for Collagen
| Property | This compound | Sirius Red F3B |
| Specificity for Collagen | Unknown | High |
| Visualization | Unknown | Brightfield (red), Polarized light (birefringence) |
| Quantitative Analysis | Not established | Well-established for collagen quantification |
Congo Red: The Benchmark for Amyloid Detection
Congo Red is the most widely used dye for the identification of amyloid deposits in tissues. Stained amyloid fibrils display a pathognomonic apple-green birefringence under polarized light.
Table 3: Comparison of Staining Properties for Amyloid
| Property | This compound | Congo Red |
| Specificity for Amyloid | Unknown | High (with polarization) |
| Characteristic Feature | Unknown | Apple-green birefringence |
| Limitations | Unknown | Can be toxic; background staining can be an issue |
Experimental Protocols for Established Alternatives
Detailed and validated protocols for Sirius Red and Congo Red are readily available in the scientific literature. The absence of such protocols for this compound is a major barrier to its use.
Protocol: Picro-Sirius Red Staining for Collagen
This is a standard protocol for staining collagen in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Transfer to 100% Ethanol (B145695) (2 changes, 3 minutes each).
-
Transfer to 95% Ethanol (2 minutes).
-
Transfer to 70% Ethanol (2 minutes).
-
Rinse in distilled water.
-
-
Staining:
-
Stain in Picro-Sirius Red solution for 60 minutes.
-
-
Differentiation and Dehydration:
-
Wash in two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate quickly through 95% ethanol and two changes of 100% ethanol.
-
-
Clearing and Mounting:
-
Clear in xylene and mount with a synthetic resinous medium.
-
Protocol: Alkaline Congo Red Staining for Amyloid
This protocol is a widely used method for the detection of amyloid deposits.
-
Deparaffinization and Rehydration: As per the Picro-Sirius Red protocol.
-
Staining:
-
Stain in a working alkaline Congo Red solution for 20-30 minutes.
-
-
Rinsing and Counterstaining:
-
Rinse well in distilled water.
-
Counterstain with a suitable hematoxylin (B73222) solution.
-
-
Dehydration, Clearing, and Mounting: As per the Picro-Sirius Red protocol.
Cytotoxicity of Azo Dyes: A General Concern
Many azo dyes, the chemical class to which this compound belongs, have been shown to have cytotoxic and even genotoxic effects. The metabolic breakdown of azo dyes can release aromatic amines, which are known carcinogens. While no specific cytotoxicity data for this compound is available, its chemical nature as a multi-azo dye warrants caution.
References
A Comparative Guide: Direct Red Staining vs. Second-Harmonic Generation Microscopy for Collagen Analysis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding tissue architecture, fibrosis progression, and the efficacy of novel therapeutics, the accurate visualization and quantification of collagen are paramount. This guide provides an objective comparison between the traditional histological method of Direct Red staining and the advanced, label-free imaging technique of second-harmonic generation (SHG) microscopy. While this guide addresses Direct Red 84, the supporting experimental data and protocols provided utilize the closely related and extensively validated Picrosirius Red (Direct Red 80), a gold standard for quantitative collagen analysis. The principles and findings are highly relevant for users of other direct red dyes for collagen staining.
Principles of Collagen Detection
The two techniques rely on fundamentally different mechanisms to visualize collagen fibers. Direct Red staining is a chemical interaction, while SHG microscopy is a physical phenomenon based on the intrinsic properties of collagen.
Quantitative Comparison of Collagen Metrics
A key study by Drifka et al. (2016) quantitatively compared collagen metrics obtained from Picrosirius Red staining with polarization microscopy (PSR-POL) and SHG microscopy in human pancreatic cancer tissue. The findings reveal a significant correlation for several important fiber characteristics.[1]
| Collagen Metric | Picrosirius Red (PSR-POL) | Second-Harmonic Generation (SHG) | Pearson Correlation (r) | p-value |
| Fiber Count | Higher | Lower | 0.656 | <0.0001 |
| Fiber Alignment | Higher | Lower | 0.565 | <0.0001 |
| Fiber Straightness | Higher | Lower | 0.430 | <0.0001 |
| Fiber Length | Higher | Lower | 0.159 | 0.129 (Not Significant) |
| Fiber Width | Higher | Lower | 0.174 | 0.097 (Not Significant) |
Data summarized from Drifka et al., J Histochem Cytochem, 2016.[1]
The results indicate that while PSR-POL tends to detect a greater number of fibers and compute higher values for alignment and straightness, there is a strong and significant positive correlation with the measurements obtained by SHG for these specific metrics.[1] This suggests that for assessing changes in collagen organization, PSR-POL can be a reliable surrogate for SHG microscopy.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standardized protocols for Picrosirius Red staining and a general protocol for SHG microscopy.
Picrosirius Red Staining Protocol
This protocol is adapted from standard histological procedures for the visualization of collagen in formalin-fixed, paraffin-embedded tissue sections.[2][3]
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer slides through two changes of 100% ethanol (B145695) for 3 minutes each.
-
Transfer slides through two changes of 95% ethanol for 3 minutes each.
-
Rinse in distilled water.
-
-
Staining:
-
(Optional) For nuclear counterstaining, incubate in Weigert's hematoxylin (B73222) for 8 minutes.
-
Rinse in running tap water for 10 minutes.
-
Incubate in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 60 minutes.
-
-
Dehydration and Mounting:
-
Wash in two changes of acidified water (0.5% acetic acid in water).
-
Dehydrate rapidly in three changes of 100% ethanol.
-
Clear in two changes of xylene for 3 minutes each.
-
Mount with a resinous mounting medium.
-
Second-Harmonic Generation (SHG) Microscopy Protocol
This is a general workflow for imaging collagen in tissue sections using a multiphoton microscope. Specific parameters may need to be optimized for the instrument and sample type.[4][5]
-
Sample Preparation:
-
Unstained, formalin-fixed, paraffin-embedded tissue sections or fresh frozen sections can be used.
-
Mount the section on a glass slide with an appropriate mounting medium.
-
-
Microscope Setup:
-
Use a multiphoton confocal microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire laser).
-
Set the excitation wavelength to approximately 800-900 nm for optimal SHG signal from collagen.[6]
-
The SHG signal is detected at exactly half the excitation wavelength (e.g., 400-450 nm for 800-900 nm excitation).
-
-
Image Acquisition:
-
Select a region of interest within the tissue.
-
Acquire Z-stacks to capture the three-dimensional collagen network.
-
Optimize laser power and detector gain to ensure a good signal-to-noise ratio without causing photodamage.
-
-
Image Analysis:
Comparative Experimental Workflow
The following diagram illustrates the workflow for a comparative study of collagen quantification using both Direct Red staining and SHG microscopy.
Conclusion
Both Direct Red staining (specifically Picrosirius Red) and SHG microscopy are powerful techniques for the visualization and quantification of collagen.
-
Direct Red Staining is a cost-effective and accessible method that, when combined with polarization microscopy, provides reliable quantitative data on collagen fiber organization.[1][3] It is well-suited for high-throughput screening in a standard histopathology laboratory.[1]
-
Second-Harmonic Generation (SHG) Microscopy offers the distinct advantage of being a label-free technique, eliminating staining variability and preserving tissue for subsequent analyses.[9][10] It provides high-resolution, three-dimensional images of collagen architecture and is considered a gold standard for detailed morphological studies.[5]
The strong correlation between the two methods for key collagen metrics, such as fiber count and alignment, indicates that Direct Red staining can serve as a robust surrogate for SHG microscopy in many research applications, particularly when assessing changes in collagen organization in disease models or in response to therapeutic interventions.[1] The choice of technique will ultimately depend on the specific research question, available equipment, and the desired level of detail and throughput.
References
- 1. Comparison of Picrosirius Red Staining With Second Harmonic Generation Imaging for the Quantification of Clinically Relevant Collagen Fiber Features in Histopathology Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. med.emory.edu [med.emory.edu]
- 3. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 4. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
- 5. Second harmonic generation microscopy for quantitative analysis of collagen fibrillar structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of forward and backward second harmonic three dimensional images of collagen Type I matrix remodeling in a stimulated cellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Collagen Fiber Structure using Second Harmonic Generation Imaging and 2D Discrete Fourier Transform Analysis: Application to the Human Optic Nerve Head - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Second Harmonic Generation Imaging For Fibrosis | Histoindex [histoindex.com]
- 10. Comparative Analysis: Stain-Free vs. Traditional Staining Imaging [histoindex.com]
Navigating the Red Spectrum: A Comparative Guide to Sirius Red Staining Protocols for Collagen Analysis
For researchers, scientists, and drug development professionals engaged in histological analysis, the accurate and reproducible staining of collagen is paramount. While a multitude of red dyes exist, this guide clarifies the landscape of "Direct Red" dyes and focuses on the reliability and reproducibility of staining protocols for the widely utilized Sirius Red (Direct Red 80), a gold standard for collagen visualization.
Initial investigations into "Direct Red 84" revealed a significant lack of application in biological staining, with its primary use being in the textile industry. In contrast, Sirius Red (Direct Red 80) is a well-established and extensively documented histological stain for collagen and amyloid. This guide, therefore, pivots to address the critical need for robust and reproducible collagen staining by comparing different Sirius Red protocols and highlighting key factors that influence their reliability.
Understanding the Dyes: Direct Red 80 vs. Direct Red 84
A crucial point of clarification is the distinction between two similarly named dyes:
| Feature | Direct Red 80 (Sirius Red F3B) | Direct Red 84 |
| C.I. Number | 35780 | 35760 |
| Primary Application | Histological staining of collagen and amyloid[1][2][3][4][5] | Textile dye, primarily for cotton[6][7] |
| Biological Protocols | Abundant and well-documented[1][8] | No established protocols for biological staining found |
Given the lack of evidence for Direct Red 84's use in research applications, this guide will focus exclusively on the prevalent and scientifically validated Sirius Red (Direct Red 80) staining methodologies.
Core Staining Principle of Sirius Red
Sirius Red is a polyazo dye that, when used in conjunction with picric acid (Picro-Sirius Red), exhibits a high affinity for collagen fibers[1]. The elongated, anionic dye molecules align with the parallel-oriented cationic groups of collagen, resulting in an intense red staining under bright-field microscopy. A key advantage of this method is the enhancement of collagen's natural birefringence when viewed with polarized light, allowing for a more detailed analysis of collagen fiber organization and thickness[8][9].
Comparative Analysis of Sirius Red Staining Protocols
Variations in Sirius Red staining protocols can significantly impact the reproducibility and reliability of results. Below is a comparison of common protocol variables and their potential effects.
| Protocol Step | Variation 1 | Variation 2 | Impact on Reproducibility and Reliability |
| Fixation | Neutral Buffered Formalin | Other fixatives (e.g., Bouin's) | Formalin is the most commonly cited fixative for Picro-Sirius Red staining, providing consistent tissue preservation. The use of different fixatives can alter tissue morphology and dye binding, affecting staining intensity and consistency across experiments. |
| Nuclear Counterstain | Weigert's Hematoxylin (B73222) | No counterstain | Including a nuclear counterstain helps in visualizing the overall tissue architecture. However, the acidic nature of the Picro-Sirius Red solution can lead to de-staining of the nuclei, so the timing and type of hematoxylin are critical for reproducible results[8]. |
| Washing Steps | Acidified water wash | Tap water wash | Washing with acidified water after staining helps to prevent the loss of the dye from the tissue sections, ensuring more consistent and reliable staining intensity[8]. |
| Staining Time | Shorter incubation (e.g., 30 minutes) | Longer incubation (e.g., 60-90 minutes) | Longer incubation times are generally recommended to achieve near-equilibrium staining, which is less sensitive to minor variations in timing and therefore more reproducible[8]. |
| Dye Concentration | 0.1% Sirius Red in Picric Acid | Varying concentrations | A 0.1% solution of Sirius Red in saturated picric acid is the standard and most published concentration, providing a reliable baseline for consistent results[1][8]. |
Experimental Workflow for Picro-Sirius Red Staining
The following diagram illustrates a standard workflow for Picro-Sirius Red staining, highlighting the critical steps where variability can be introduced.
Figure 1. A typical experimental workflow for Picro-Sirius Red staining of paraffin-embedded tissue sections.
Logical Flow for Protocol Optimization
To ensure reproducible and reliable staining, a logical approach to protocol optimization is necessary. The following diagram outlines key decision points and considerations.
Figure 2. A flowchart outlining the logical steps for optimizing a Sirius Red staining protocol for reproducibility.
Detailed Experimental Protocol: Picro-Sirius Red Staining
This protocol is a widely accepted method for staining collagen in paraffin-embedded tissue sections.
Reagents:
-
Picro-Sirius Red Solution: 0.1 g of Sirius Red F3B (Direct Red 80) dissolved in 100 ml of saturated aqueous picric acid.
-
Weigert's Iron Hematoxylin (for nuclear counterstaining).
-
Acidified Water: 0.5% acetic acid in distilled water.
-
Graded ethanol (B145695) series (e.g., 70%, 95%, 100%).
-
Xylene or a xylene substitute.
-
Resinous mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol to distilled water.
-
-
Nuclear Counterstaining (Optional):
-
Stain with Weigert's hematoxylin for 8-10 minutes.
-
Wash in running tap water.
-
-
Picro-Sirius Red Staining:
-
Immerse slides in the Picro-Sirius Red solution for 60-90 minutes.
-
-
Washing:
-
Briefly wash in two changes of acidified water.
-
-
Dehydration and Clearing:
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene.
-
-
Mounting:
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Bright-field Microscopy: Collagen fibers will appear red, while the background will be yellow. Nuclei, if counterstained, will be blue/black.
-
Polarized Light Microscopy: Thicker collagen fibers will appear yellow-orange and birefringent, while thinner fibers may appear green and birefringent.
Conclusion
For reliable and reproducible collagen staining, Sirius Red (Direct Red 80) is the superior choice over the textile dye, Direct Red 84. Standardization of the staining protocol, including fixation, staining time, and washing steps, is critical for obtaining consistent results. By following a well-defined and optimized protocol, researchers can confidently utilize Picro-Sirius Red staining for both qualitative and quantitative analysis of collagen in their studies, contributing to the overall robustness of their findings.
References
- 1. benchchem.com [benchchem.com]
- 2. Sirius Red - Wikipedia [en.wikipedia.org]
- 3. stainsfile.com [stainsfile.com]
- 4. Direct Red 80 | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. Sirius Red Staining Protocol for Collagen - IHC WORLD [ihcworld.com]
- 9. grokipedia.com [grokipedia.com]
Alternatives & Novel Applications
Natural Alternatives to C.I. Direct Red 84 for Collagen Staining: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of safer, more sustainable, and cost-effective laboratory practices, the exploration of natural alternatives to synthetic dyes is a rapidly growing field. C.I. Direct Red 84, a benzidine-based dye, while effective for collagen staining, raises concerns regarding its potential carcinogenicity and environmental impact. This document provides detailed application notes and protocols for promising natural alternatives for the specific staining of collagen fibers in histological preparations. These alternatives, derived from plant sources, offer viable options for researchers in various fields, including drug development, where the assessment of tissue fibrosis and collagen deposition is critical.
The following sections detail the use of extracts from Curcuma longa (Turmeric), anthocyanin-rich sources like pomegranate, the traditional dye Orcein, and Madder root (Rubia tinctorum) as collagen stains. While direct quantitative comparisons to synthetic standards like Picrosirius Red are not extensively available in the current literature, the presented protocols are based on published research demonstrating their efficacy.
Comparative Overview of Natural Collagen Stains
The selection of a suitable natural stain depends on the specific research question, desired color profile, and laboratory resources. The following table provides a qualitative comparison of the natural alternatives discussed in this document. It is important to note that staining characteristics can be influenced by factors such as the plant source, extraction method, and the use of mordants.
| Natural Stain | Source | Active Compound(s) | Collagen Staining Color | Specificity for Collagen | Advantages | Disadvantages |
| Curcuma longa (Turmeric) Extract | Rhizome of Curcuma longa | Curcumin and other curcuminoids | Yellow to yellowish-orange[1][2] | Stains collagen, cytoplasm, red blood cells, and muscle[1][3] | Readily available, inexpensive, eco-friendly, simple extraction[2][4] | Not highly specific to collagen; stains other tissue components. |
| Anthocyanins (e.g., from Pomegranate) | Fruits, flowers, and vegetables (e.g., pomegranate, blackcurrant) | Anthocyanins (e.g., cyanidin, delphinidin) | Magenta to reddish-purple[5] | Stains collagen, basement membrane, and inflammatory cells[5] | Water-soluble, antioxidant properties, provides good color contrast.[5] | Staining intensity can be pH-dependent; may require mordants for optimal results.[4] |
| Orcein | Lichens (Rocella and Lecanora species) | Orceins | Purplish-brown to reddish-brown[6] | Primarily stains elastic fibers, but also stains certain types of collagen ("collastin")[6] | Well-established histological stain with known protocols. | Not specific for all collagen types; primarily an elastin (B1584352) stain. |
| Madder Root Extract | Roots of Rubia tinctorum | Alizarin and purpurin | Red to orange-red | Traditionally used for textiles; histological application for collagen is less documented. | Produces a red color similar to some synthetic collagen stains; good lightfastness. | Histological protocols are not well-established; may require mordanting. |
Experimental Protocols
Protocol 1: Curcuma longa (Turmeric) Extract for Collagen Staining
This protocol is adapted from methodologies demonstrating the use of turmeric extract as a counterstain to hematoxylin (B73222) for the visualization of collagen fibers.[2][3]
Materials:
-
Dried rhizomes of Curcuma longa (turmeric powder)
-
Soxhlet extractor (optional, for higher purity extract) or beaker for simple extraction
-
Filter paper (Whatman No. 1)
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Weigert's or Alum Hematoxylin
-
1% Acid alcohol
-
Scott's tap water substitute or running tap water
-
Mounting medium
Stain Preparation:
-
Simple Maceration: Dissolve 15g of turmeric powder in 100 ml of 70% ethanol.[2] Let the mixture stand for 24 hours with occasional shaking.
-
Soxhlet Extraction (Optional): For a more concentrated extract, place powdered turmeric rhizomes in a Soxhlet extractor with 70% ethanol and extract for 72 hours.[3]
-
Filter the extract through Whatman No. 1 filter paper. The filtrate is the staining solution.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a descending series of ethanol: 100% (2 minutes), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in running tap water.
-
-
Nuclear Staining:
-
Stain with Weigert's or Alum Hematoxylin for 5-10 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol for a few seconds.
-
"Blue" the sections in Scott's tap water substitute or running tap water for 5 minutes.
-
Wash in running tap water.
-
-
Collagen Staining:
-
Immerse slides in the Curcuma longa staining solution for 5-10 minutes.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through an ascending series of ethanol: 70%, 95%, and two changes of 100% for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a suitable mounting medium.
-
Expected Results:
-
Collagen fibers: Yellow to yellowish-orange
-
Nuclei: Blue/black
Experimental Workflow for Curcuma longa Staining
Caption: Workflow for staining collagen with Curcuma longa extract.
Protocol 2: Anthocyanin Staining of Collagen using Pomegranate Extract
This protocol is based on a study that utilized pomegranate juice to stain collagen fibers.[5] Anthocyanins from other sources may require optimization of staining times and pH.
Materials:
-
Fresh, ripe pomegranates
-
Juicer or blender
-
Fine-mesh sieve or cheesecloth
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Mounting medium
-
Optional: 4% Acetic acid or fresh lemon juice
Stain Preparation:
-
Extract the juice from fresh pomegranates using a juicer or by blending the arils and straining through a fine-mesh sieve or cheesecloth to obtain a juice of thin consistency.
-
For improved staining and longevity of the solution, the pH can be adjusted by adding a small amount of 4% acetic acid or fresh lemon juice.[5]
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a descending series of ethanol: 100% (2 minutes), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in running tap water.
-
-
Collagen Staining:
-
Immerse the slides in the pomegranate juice staining solution for 2 hours at room temperature.[5]
-
Rinse gently with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through an ascending series of ethanol: 70%, 95%, and two changes of 100% for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a suitable mounting medium.
-
Expected Results:
-
Collagen fibers: Magenta[5]
-
Basement membrane and inflammatory cells: Prominently stained with a magenta color[5]
Experimental Workflow for Anthocyanin Staining
Caption: Workflow for collagen staining with anthocyanin-rich pomegranate extract.
Protocol 3: Orcein Staining for Collagenous Fibers ("Collastin")
Orcein is a classic stain for elastic fibers, but it also has an affinity for certain collagen fibers, which Unna termed "collastin".[6] This protocol is a general method for Orcein staining.
Materials:
-
Orcein powder
-
70% Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Distilled water
-
Optional: Nuclear counterstain (e.g., Hematoxylin)
-
Mounting medium
Stain Preparation (Taenzer-Unna Orcein Solution):
-
Dissolve 1 g of Orcein in 100 ml of 70% ethanol.
-
Add 1 ml of concentrated HCl and mix well.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a descending series of ethanol: 100% (2 minutes), 95% (2 minutes), and into 70% ethanol.
-
-
Orcein Staining:
-
Place slides in the Orcein solution for 30 minutes to 2 hours at room temperature, or for a shorter duration at 37°C. Staining time may require optimization.
-
-
Differentiation (Optional):
-
Briefly rinse in 70% ethanol.
-
If over-staining of background collagen occurs, differentiate for a few seconds in 1% acid alcohol until the desired contrast is achieved.
-
-
Washing and Counterstaining:
-
Wash well in distilled water.
-
If a counterstain is desired, stain with Hematoxylin at this point, followed by bluing.
-
-
Dehydration and Mounting:
-
Dehydrate through an ascending series of ethanol: 70%, 95%, and two changes of 100% for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a suitable mounting medium.
-
Expected Results:
-
Elastic fibers: Purplish-brown
-
"Collastin" (Orceinophilic collagen): Reddish-brown
-
Other collagen fibers: Unstained or lightly stained
-
Nuclei (if counterstained): Blue/black
Experimental Workflow for Orcein Staining
Caption: Workflow for staining collagenous fibers with Orcein.
Protocol 4: Madder Root (Rubia tinctorum) Extract for Collagen Staining
The use of Madder root extract for histological collagen staining is less established than the other natural dyes presented. This protocol is a starting point based on its known properties as a red textile dye and may require significant optimization.
Materials:
-
Dried and ground Madder root (Rubia tinctorum)
-
Distilled water
-
Optional: Mordant such as aluminum potassium sulfate (B86663) (alum)
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene
-
Graded ethanol series (100%, 95%, 70%)
-
Mounting medium
Stain Preparation:
-
Create a 10-15% (w/v) solution of Madder root powder in distilled water (e.g., 10-15 g in 100 ml).
-
Gently heat the solution to just below simmering (around 60-70°C) for 1 hour to extract the dye. Do not boil, as excessive heat can degrade the pigments.
-
Allow the solution to cool and filter through fine filter paper to remove the particulate matter.
-
Optional: The addition of a small amount of alum (e.g., 1% w/v) to the staining solution may enhance color intensity and binding to tissue.
Staining Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a descending series of ethanol: 100% (2 minutes), 95% (2 minutes), and 70% (2 minutes).
-
Rinse in distilled water.
-
-
Collagen Staining:
-
Immerse slides in the Madder root extract solution. Staining time will need to be determined empirically, starting with 30-60 minutes at room temperature or slightly elevated (e.g., 37-40°C).
-
Rinse gently in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate through an ascending series of ethanol: 70%, 95%, and two changes of 100% for 2 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Mount with a suitable mounting medium.
-
Expected Results:
-
Collagen fibers: Expected to be in shades of red to orange-red.
Experimental Workflow for Madder Root Staining
Caption: Workflow for collagen staining with Madder root extract.
Signaling Pathway in Collagen Synthesis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of collagen synthesis. Understanding this pathway is vital for drug development targeting fibrotic diseases. The canonical pathway involves the binding of TGF-β to its receptor, leading to the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of collagen genes.
TGF-β Signaling Pathway
Caption: Canonical TGF-β signaling pathway leading to collagen synthesis.
References
Application Notes: Fluorescent Probes as Advanced Alternatives to Direct Red 84 for Histological Staining
Audience: Researchers, scientists, and drug development professionals.
Introduction
Direct Red 84, a multi-azo class direct dye, has been traditionally used in textile dyeing and to a lesser extent in histological staining, akin to other non-fluorescent dyes like Congo Red and Sirius Red.[1][2] These conventional dyes are employed to visualize structures such as collagen and amyloid deposits in tissue sections.[3][4] The staining mechanism of these direct dyes often relies on the linear geometry of the dye molecule, which allows for hydrogen bonding with the target structure.[5][6] For instance, Congo Red binds to the β-pleated sheets of amyloid fibrils, and the elongated molecules of Sirius Red align with collagen fibers, enabling their visualization under bright-field or polarized light microscopy.[6][7]
However, the utility of traditional dyes like Direct Red 84 is limited by factors such as moderate specificity, challenges in quantification, and incompatibility with multicolor imaging (multiplexing). Fluorescent probes offer a superior alternative, providing higher sensitivity, enhanced specificity, robust quantitative capabilities, and the flexibility for multiplexed experiments, which are critical for modern biological research and drug development. This document provides detailed application notes and protocols for using fluorescent probes as alternatives to traditional staining methods for collagen and amyloid fibril detection.
Application 1: High-Specificity Collagen Detection
Traditional collagen staining with agents like Picrosirius Red (a formulation of Sirius Red in picric acid) relies on the binding of the dye's sulfonic acid groups to the cationic amino acid residues in collagen.[7] While effective for general visualization, this method can suffer from a lack of specificity, as the dyes can also bind to other proteins rich in basic amino acids.[8][9] Fluorescent probes designed for collagen offer significantly higher specificity and are suitable for imaging in both fixed and live tissues.[10]
Fluorescent Probe Alternatives for Collagen
-
CNA35-Based Probes: These probes are genetically encoded fusions of fluorescent proteins (e.g., mTurquoise2, EGFP) with the collagen-binding domain (CNA35) from Staphylococcus aureus.[10][11] They bind specifically to various fibril-forming collagens (Type I, III, IV) with high affinity and show minimal cross-reactivity with other extracellular matrix proteins.[11][12] The ability to generate a toolbox of these probes spanning the visible spectrum makes them ideal for multicolor imaging.[11]
-
Collagen Mimetic Peptides (CMPs): These are short, synthetic peptides that recognize and hybridize with the denatured triple helical structure of collagen.[9] Conjugated to fluorophores like carboxyfluorescein, CMPs provide a highly specific method for staining collagen in processed tissue sections where fixation might denature epitopes required for antibody binding.[9]
Quantitative Data Comparison: Collagen Probes
| Probe/Dye | Type | Excitation (nm) | Emission (nm) | Apparent Kd | Notes |
| Direct Red 84 / Sirius Red | Colorimetric Dye | N/A (Broad absorption) | N/A | N/A | Stains collagen red; birefringence under polarized light. Quantification is complex.[3] |
| CNA35-OG488 | Fluorescent Protein Probe | ~496 | ~524 | 0.5 µM | High specificity for collagen; suitable for live-cell imaging.[11][12] |
| CNA35-mTurquoise2 | Fluorescent Protein Probe | 434 | 474 | Not specified | Part of a genetically encoded toolbox for multicolor imaging.[11] |
| CNA35-EGFP | Fluorescent Protein Probe | 488 | 507 | Not specified | Part of a genetically encoded toolbox for multicolor imaging.[11] |
| CNA35-tdTomato | Fluorescent Protein Probe | 554 | 581 | Not specified | Part of a genetically encoded toolbox for multicolor imaging.[11] |
| Col-F | Small Molecule Probe | Not specified | Not specified | Not specified | Binds non-covalently to collagen and elastin; suitable for excised tissues.[13] |
| Carboxyfluorescein-CMP | Fluorescent Peptide Probe | ~490 | ~515 | Not specified | Binds specifically to unfolded collagen chains; useful for fixed tissues.[9] |
Workflow and Mechanism of Fluorescent Collagen Staining
The general workflow involves preparing the tissue, incubating with the fluorescent probe, washing away the unbound probe, and imaging. The mechanism relies on the high-affinity, specific binding of the probe to the collagen structure.
Caption: General experimental workflow for fluorescent staining of collagen in tissue sections.
Protocol: Fluorescent Staining of Collagen in Fixed Tissue Sections using CNA35-FP
This protocol is adapted for staining paraffin-embedded or frozen tissue sections.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Permeabilization/Blocking Buffer: PBS with 0.3% Triton X-100 and 3% Bovine Serum Albumin (BSA)
-
CNA35-Fluorescent Protein (FP) probe solution (e.g., 10 µM in PBS)
-
Antifade mounting medium
Procedure:
-
Deparaffinization and Rehydration (for paraffin (B1166041) sections):
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol (B145695) series: 100% (2 x 3 min), 95% (3 min), 70% (3 min).
-
Rinse in distilled water for 5 minutes.
-
-
Fixation (for frozen sections):
-
Fix sections with 4% PFA on ice for 15 minutes.
-
Rinse three times with PBS.
-
-
Permeabilization and Blocking:
-
Incubate sections with Permeabilization/Blocking Buffer for 1 hour at room temperature.
-
-
Probe Incubation:
-
Remove the blocking buffer and add the CNA35-FP probe solution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the sections three times with PBS for 5 minutes each to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslip using an antifade mounting medium.
-
Image using a fluorescence or confocal microscope with appropriate filter sets for the chosen fluorescent protein.
-
Application 2: Sensitive Detection of Amyloid Fibrils
The "gold standard" for amyloid identification is Congo Red staining, which produces a characteristic "apple-green" birefringence under polarized light.[4] However, this method has limitations in sensitivity for detecting small amyloid deposits and can be affected by the staining procedure.[14] Fluorescent probes like Thioflavin T (ThT) are widely used for in vitro assays but have drawbacks such as a small Stokes shift and potential for artifacts.[15] Newer fluorescent probes offer improved sensitivity and photophysical properties.
Fluorescent Probe Alternatives for Amyloid
-
Thioflavin T (ThT) and Analogs: ThT is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence quantum yield upon binding to the β-sheet structure of amyloid fibrils.[16] While widely used, its fluorescence can be environment-sensitive.[14]
-
BSB and MCAAD: BSB, derived from Congo Red, and MCAAD are conformationally sensitive probes. When used together, they can reveal heterogeneity in amyloid deposits through distinct emission spectra.[17]
-
QAD: This two-photon fluorescent probe shows a dramatic fluorescence increase upon binding to Aβ42 aggregates with a very low dissociation constant (Kd), indicating high affinity.[18]
-
AH-2: An ultrasensitive probe that demonstrates a robust fluorescence enhancement with Aβ fibrils, enabling detection of even trace amounts of deposits.[19]
Quantitative Data Comparison: Amyloid Probes
| Probe/Dye | Type | Excitation (nm) | Emission (nm) | Kd (Aβ aggregates) | Notes |
| Congo Red | Colorimetric Dye | ~490 (bound) | >600 | Not specified | Absorption peak shifts upon binding.[20][21] Characterized by apple-green birefringence.[4] |
| Thioflavin T (ThT) | Fluorescent Dye | ~450 (bound) | ~482 (bound) | 0.033 - 64 µM | Gold standard for in vitro assays; large fluorescence increase upon binding.[14][16] |
| BSB | Fluorescent Dye | Not specified | Blue/Green range | ~100-300 nM | Congo Red derivative; conformationally sensitive.[17] |
| QAD | Two-Photon Probe | 750 (2-photon) | 546 | 16.2 nM | High affinity and large two-photon action cross section.[18] |
| IRI-1 | Two-Photon Probe | 880 (2-photon) | 566 | 374 nM | Exhibits enhanced fluorescence upon binding to Aβ aggregates.[18] |
| AH-2 | Fluorescent Dye | Not specified | 587 | Not specified | Shows a very strong fluorescence enhancement upon binding Aβ fibrils.[19] |
Mechanism of Action: "Turn-On" Amyloid Probes
Many amyloid-specific fluorescent probes operate on a "turn-on" mechanism. In their free, unbound state in solution, intramolecular rotation quenches their fluorescence. Upon binding to the hydrophobic pockets within the β-sheet structure of amyloid fibrils, this rotation is restricted, leading to a significant increase in fluorescence quantum yield.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. What are the staining methods for identifying amyloid in tissue sections? | AAT Bioquest [aatbio.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 6. How does congo red work? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Direct detection of collagenous proteins by fluorescently labeled collagen mimetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Colorful Protein-Based Fluorescent Probes for Collagen Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colorful Protein-Based Fluorescent Probes for Collagen Imaging | PLOS One [journals.plos.org]
- 12. Fluorescently labeled collagen binding proteins allow specific visualization of collagen in tissues and live cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Col-F, a Fluorescent Probe for Ex Vivo Confocal Imaging of Collagen and Elastin in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New strategies for fluorescently labeling proteins in the study of amyloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bifunctional fluorescent probes for detection of amyloid aggregates and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Dual-probe fluorescence spectroscopy for sensitive quantitation of Alzheimer’s amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-fidelity imaging of amyloid-beta deposits with an ultrasensitive fluorescent probe facilitates the early diagnosis and treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
Lack of Documented Applications of Direct Red 84 in Neurobiology Research
A comprehensive search of scientific literature and databases reveals a lack of documented novel applications for Direct Red 84 in the field of neurobiology research. This dye is not commonly cited as a neuronal stain, tracer, or marker in neuroscience studies. The following application notes and protocols are provided as an illustrative example using a well-established red fluorescent neuronal tracer, DiI (1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate) , to demonstrate the requested format and content for researchers, scientists, and drug development professionals.
Illustrative Example: Application Notes and Protocols for DiI in Neurobiology Research
Application Notes
Introduction: DiI is a lipophilic carbocyanine dye that is widely used as a neuronal tracer.[1][2] Its utility in neurobiology stems from its ability to intercalate into the lipid bilayer of cell membranes and diffuse laterally. This property allows for the labeling of entire neurons, including their axons and dendrites, making it an invaluable tool for mapping neuronal connections and studying neuronal morphology. DiI is suitable for both anterograde and retrograde tracing in fixed and living tissues.[1][2]
Mechanism of Action: DiI is a fluorescent molecule that is practically non-fluorescent in aqueous solutions but becomes intensely fluorescent upon incorporation into lipid-rich environments like cell membranes.[2] The dye's two long hydrocarbon chains anchor it within the lipid bilayer, allowing it to diffuse freely throughout the plasma membrane of a neuron. This lateral diffusion is the basis for its use as a tracer. When applied to a specific region of the nervous system, DiI is taken up by the cell bodies or axon terminals in that region and subsequently spreads to fill the entire neuron.
Applications in Neurobiology:
-
Neuronal Tracing: DiI is extensively used for both anterograde (from cell body to axon terminal) and retrograde (from axon terminal to cell body) tracing of neuronal pathways.[1][2][3] This allows for the elucidation of complex neural circuits.
-
Morphological Studies: The comprehensive labeling of neurons by DiI enables detailed morphological analysis of individual neurons and neuronal populations.
-
Developmental Neurobiology: DiI is used to study neuronal migration, axon guidance, and the formation of neuronal connections during development.
-
In Vitro Labeling: Neurons in culture can be labeled with DiI to study their growth, branching patterns, and interactions with other cells.
Properties of DiI:
| Property | Value | Reference |
| Excitation Maximum | ~549 nm | [2] |
| Emission Maximum | ~565 nm | [2] |
| Molecular Weight | 933.87 g/mol | N/A |
| Solubility | Soluble in ethanol (B145695), DMSO, and DMF | N/A |
| Fluorescence Color | Red-Orange | [1] |
Experimental Protocols
Protocol 1: Anterograde and Retrograde Tracing of Neurons in Fixed Post-mortem Brain Tissue with DiI
Objective: To label and trace neuronal pathways in fixed brain tissue.
Materials:
-
Fixed brain tissue (e.g., 4% paraformaldehyde-fixed)
-
DiI crystals
-
Phosphate-buffered saline (PBS)
-
Mounting medium
-
Microscope slides and coverslips
-
Fine-tipped forceps or a pulled glass micropipette
-
Vibrating microtome
-
Fluorescence microscope with appropriate filters for rhodamine
Procedure:
-
Tissue Preparation:
-
Perfuse the animal with 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain tissue in 4% PFA overnight at 4°C.[2]
-
Section the brain to the desired thickness (e.g., 100-300 µm) using a vibrating microtome. Keep the sections in PBS.
-
-
DiI Application:
-
Place a small crystal of DiI onto the tip of a fine-tipped instrument (e.g., the tip of a pulled glass micropipette).
-
Carefully insert the DiI crystal into the specific brain region of interest within the tissue slice.
-
-
Incubation:
-
Place the tissue slice in a light-protected container with PBS.
-
Incubate at 37°C for a period ranging from several days to weeks, depending on the desired tracing distance. The diffusion rate is approximately 2-6 mm/day in vivo but slower in fixed tissue.[1]
-
-
Sectioning and Mounting:
-
After sufficient incubation, wash the tissue slice with PBS.
-
Mount the tissue slice on a glass slide.
-
Coverslip with an aqueous mounting medium.
-
-
Imaging:
-
Visualize the labeled neurons using a fluorescence microscope with a filter set appropriate for rhodamine (Excitation: ~540-550 nm, Emission: ~560-570 nm).
-
Protocol 2: Labeling of Cultured Neurons with DiI
Objective: To label live cultured neurons for morphological analysis.
Materials:
-
Cultured neurons on coverslips
-
DiI stock solution (1 mg/mL in ethanol or DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Preparation of DiI Working Solution:
-
Dilute the DiI stock solution in cell culture medium to a final concentration of 1-10 µg/mL.
-
-
Labeling:
-
Remove the culture medium from the coverslips.
-
Add the DiI working solution to the coverslips, ensuring the cells are fully covered.
-
Incubate at 37°C in a CO2 incubator for 15-30 minutes.
-
-
Washing:
-
Remove the DiI working solution.
-
Gently wash the cells three times with pre-warmed PBS or culture medium to remove excess dye.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with a drop of PBS or culture medium.
-
Visualize the labeled neurons using a fluorescence microscope with the appropriate filter set.
-
Quantitative Data Summary
| Parameter | Protocol 1: Fixed Tissue Tracing | Protocol 2: Cultured Neuron Labeling |
| DiI Concentration | Solid Crystal | 1-10 µg/mL |
| Incubation Time | Days to Weeks | 15-30 minutes |
| Incubation Temperature | 37°C | 37°C |
| Fixation | Pre-labeling (4% PFA) | N/A (Live Cells) |
| Expected Outcome | Labeled neuronal pathways | Labeled cell morphology |
References
Application Notes and Protocols: C.I. Direct Red 84 in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Red 84 is a multi-azo class dye primarily utilized as a dyeing agent for cotton fabrics.[1] Its molecular structure and properties are well-documented, with a molecular formula of C45H28N10Na4O13S4 and a molecular weight of 1136.99.[2] While its predominant application lies within the textile industry, the inherent chromophoric and electronic properties of azo dyes suggest potential for broader use in non-biological material science. This document explores these potential applications, drawing parallels from related azo dyes, and provides detailed protocols for proof-of-concept studies.
It is important to note that while the application of this compound in advanced material science is not extensively documented in scientific literature, its characteristics suggest viability in fields such as photocatalysis. The following sections provide theoretical applications and adapted experimental protocols based on studies of similar dyes.
Potential Application: Photocatalytic Degradation of Pollutants
Azo dyes are known to be significant components of industrial wastewater, and their degradation is a key area of environmental material science. While this compound itself is the subject of degradation, it can also be used as a model compound to evaluate the efficacy of new photocatalytic materials. Furthermore, understanding its degradation mechanism provides insight into the stability and potential environmental impact of materials incorporating this or similar dyes.
Studies on other reactive dyes, such as Reactive Orange 84, have demonstrated effective degradation using heterogeneous photocatalysis with materials like titanium dioxide (TiO2).[3] This process utilizes a semiconductor photocatalyst to generate reactive oxygen species upon irradiation, which then break down the dye molecules.
Quantitative Data from Analogous Studies
The following table summarizes data from a study on the photocatalytic degradation of a similar dye, Reactive Orange 84, which can serve as a benchmark for designing experiments with this compound.
| Parameter | Value | Conditions | Reference |
| Catalyst | TiO2 (99% anatase) immobilized on silicone-glass fiber | pH 2 | [3] |
| Highest Degradation Percentage | 91.58% | 20 minutes of reaction | [3] |
| Catalyst Stability (TiO2 loss) | < 0.5% | After stability tests | [3] |
| Reuse Potential (1st cycle) | 91.51% degradation | Same substrate | [3] |
| Reuse Potential (2nd cycle) | 89.92% degradation | Same substrate | [3] |
| Reuse Potential (3rd cycle) | 79.79% degradation | Same substrate | [3] |
| Kinetic Model | Pseudo-first order | k = 0.1179 min-1 | [3] |
| Adsorption Model | Langmuir | Better fit than Freundlich | [3] |
Experimental Protocol: Photocatalytic Degradation of this compound using Immobilized TiO2
This protocol is adapted from the methodology used for the degradation of Reactive Orange 84.[3]
Objective: To evaluate the photocatalytic degradation of this compound in an aqueous solution using TiO2 immobilized on a solid substrate under UV irradiation.
Materials:
-
This compound
-
Titanium dioxide (TiO2), nanoparticulate (99% anatase)
-
Silicone
-
Glass fiber substrate
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Petri dish
-
Magnetic stirrer and stir bar
-
UV lamp
-
Spectrophotometer
Procedure:
-
Preparation of the Immobilized TiO2 Substrate:
-
Mix a known quantity of nanoparticulate TiO2 (e.g., 0.25 g or 0.50 g) with a silicone binder.
-
Evenly coat a glass fiber substrate with the TiO2-silicone mixture.
-
Allow the substrate to cure as per the silicone manufacturer's instructions.
-
Wash the prepared substrate with deionized water to remove any unbound TiO2 and dry at 80°C for 3 hours.
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L).
-
Prepare working solutions of desired concentrations by diluting the stock solution.
-
-
Photocatalytic Degradation Experiment:
-
Place a known volume of the this compound working solution into a Petri dish with a magnetic stir bar.
-
Adjust the pH of the solution to the desired value (e.g., pH 2) using HCl or NaOH.
-
Place the prepared TiO2 substrate into the Petri dish.
-
Position the Petri dish on a magnetic stirrer under a UV lamp.
-
Turn on the magnetic stirrer to ensure the solution is well-mixed.
-
Turn on the UV lamp to initiate the photocatalytic reaction.
-
Withdraw aliquots of the solution at specific time intervals (e.g., 0, 5, 10, 15, 20 minutes).
-
-
Analysis:
-
Measure the absorbance of the withdrawn aliquots at the maximum absorbance wavelength (λmax) of this compound using a spectrophotometer.
-
Calculate the degradation percentage using the formula: Degradation (%) = [(A0 - At) / A0] * 100 where A0 is the initial absorbance and At is the absorbance at time t.
-
Catalyst Reuse Study:
-
After the first degradation cycle, remove the TiO2 substrate from the solution.
-
Rinse the substrate with deionized water and dry it.
-
Use the same substrate for subsequent degradation cycles with fresh this compound solution to evaluate its reusability.
Visualizations
Experimental Workflow for Photocatalytic Degradation
Caption: Workflow for the photocatalytic degradation of this compound.
Logical Relationship in Heterogeneous Photocatalysis
Caption: Mechanism of heterogeneous photocatalysis for dye degradation.
References
Development of new derivatives of Direct Red 84 with improved properties
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the development of new derivatives of Direct Red 84. The aim is to synthesize novel compounds with improved properties for various research and potential therapeutic applications. The following sections detail the rationale, synthesis strategies, characterization methods, and potential applications of these new derivatives.
Introduction and Rationale
Direct Red 84 (C.I. 35760) is a multi-azo dye known for its use as a coloring agent.[1][2] Azo dyes, characterized by the -N=N- functional group, represent a versatile class of compounds with applications extending beyond textiles into biomedicine and materials science.[3][4][5] The development of novel derivatives of Direct Red 84 is driven by the potential to enhance its physicochemical properties and introduce new functionalities.
Strategic chemical modification of the Direct Red 84 scaffold can lead to derivatives with:
-
Enhanced Biological Activity : Introduction of moieties with known antimicrobial, antiviral, or anticancer properties.[6][7]
-
Improved Physicochemical Properties : Increased solubility, stability, and altered spectral characteristics for specific applications.[3]
-
Bioconjugation Capabilities : Incorporation of reactive groups for labeling proteins, antibodies, and other biomolecules for diagnostic and imaging purposes.
-
Targeted Delivery : Functionalization to enable specific binding to biological targets, potentially for therapeutic or diagnostic applications.
Quantitative Data Summary of Hypothetical Derivatives
The following table summarizes the projected properties of hypothetical Direct Red 84 derivatives compared to the parent compound. These values are illustrative and serve as a target for synthesis and characterization efforts.
| Compound | Derivative Name | Modification | Molecular Weight ( g/mol ) | λmax (nm) | Aqueous Solubility (mg/mL) | Target Application |
| DR84 | Parent Compound | - | 1137.0 | ~550 | Low | Staining |
| DR84-COOH | Carboxy-Direct Red 84 | Addition of a carboxyl group | 1181.0 | ~555 | Moderate | Bioconjugation |
| DR84-NH₂ | Amino-Direct Red 84 | Addition of an amino group | 1152.0 | ~560 | Moderate | Further Derivatization |
| DR84-PEG | PEGylated-Direct Red 84 | Attachment of PEG chain | >2000 | ~550 | High | Improved Biocompatibility |
| DR84-Q | Quinolone-Direct Red 84 | Integration of a quinolone moiety | ~1280 | ~570 | Low | Antimicrobial Assays |
Experimental Protocols
The following protocols provide a framework for the synthesis and characterization of novel Direct Red 84 derivatives.
This protocol is based on the general principles of azo dye synthesis through diazotization and coupling reactions.[5][8]
Materials:
-
4-Aminobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Direct Red 84 precursor (synthesized according to known methods)[1]
-
Sodium hydroxide (B78521) (NaOH)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
Dissolve 10 mmol of 4-aminobenzoic acid in 50 mL of 1 M HCl in a 250 mL beaker, cooling the mixture to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (10 mmol in 10 mL of water) dropwise while maintaining the temperature below 5°C.
-
Stir the reaction mixture vigorously for 30 minutes at 0-5°C to form the diazonium salt solution.
-
-
Coupling Reaction:
-
Prepare a solution of the Direct Red 84 precursor (10 mmol) in 100 mL of 1 M NaOH, and cool it to 0-5°C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the precursor solution with constant stirring.
-
Maintain the pH of the reaction mixture between 8-10 by adding 2 M NaOH as needed.
-
Continue stirring the reaction mixture in the ice bath for 2-3 hours. The formation of the colored precipitate indicates the product.
-
-
Isolation and Purification:
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the crude product with cold distilled water to remove unreacted salts.
-
Recrystallize the product from an appropriate solvent system (e.g., ethanol/water mixture) to achieve high purity.
-
Dry the purified DR84-COOH derivative in a vacuum oven at 60°C.
-
1. UV-Visible Spectroscopy:
-
Prepare a 10 µM solution of DR84-COOH in a suitable solvent (e.g., DMSO or buffered aqueous solution).
-
Record the absorption spectrum from 300 nm to 800 nm using a spectrophotometer.
-
Determine the wavelength of maximum absorbance (λmax).
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire the FTIR spectrum of the solid sample to confirm the presence of key functional groups, particularly the carboxylic acid C=O stretch (around 1700 cm⁻¹) and O-H stretch.
3. Mass Spectrometry (MS):
-
Analyze the sample using ESI-MS to determine the molecular weight of the synthesized derivative and confirm its identity.
4. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the successful modification.
This protocol evaluates the cytotoxic effect of a new Direct Red 84 derivative on a selected cell line.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
DR84 derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the DR84 derivative in culture medium (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations
The following diagrams illustrate key workflows and concepts in the development of Direct Red 84 derivatives.
Caption: Workflow for the development of new Direct Red 84 derivatives.
Caption: Hypothetical inhibition of a kinase signaling pathway by a DR84 derivative.
Caption: Relationship between chemical modifications and improved properties.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. jchemrev.com [jchemrev.com]
- 4. jchemrev.com [jchemrev.com]
- 5. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for C.I. Direct Red 80 (Sirius Red) in Plant Histology
Disclaimer: Extensive literature searches did not yield specific protocols for the application of C.I. Direct Red 84 in plant histology. Therefore, these application notes and protocols are provided for a closely related and well-documented dye, C.I. Direct Red 80 (Sirius Red F3B) , which is widely used for staining cellulose (B213188) in plant cell walls. Another suitable alternative is Pontamine Fast Scarlet 4B (also known as Direct Red 23).
Introduction
C.I. Direct Red 80, commonly known as Sirius Red F3B, is a polyazo dye extensively used in histology for the selective staining of collagen in animal tissues.[1][2] In plant sciences, it has been adapted as a powerful tool for the visualization and analysis of cellulose within plant cell walls. Its elongated molecular structure allows it to align with cellulose microfibrils, making it an excellent stain for observing cell wall architecture and the orientation of cellulose. This property also results in birefringence when viewed under polarized light, providing valuable insights into the structural organization of plant tissues.[3][4]
Principle and Mechanism of Staining
In plant tissues, Direct Red 80 acts as a cellulose-specific stain.[5] The dye molecules are thought to bind to the cellulose polymers through hydrogen bonding and van der Waals forces. The linear shape of the dye molecule facilitates its parallel alignment with the long, crystalline chains of cellulose microfibrils in the plant cell wall. This ordered arrangement of dye molecules enhances the natural birefringence of cellulose, making the cell walls brightly visible under polarized light microscopy.[6] The color and intensity of the birefringence can provide information about the thickness and orientation of the cellulose fibers.[6]
Applications in Plant Histology
-
Visualization of Cell Wall Structure: Provides clear delineation of cell walls, aiding in the general morphological study of plant tissues.
-
Analysis of Cellulose Microfibril Orientation: The bifluorescence property of the stained cellulose allows for the determination of the orientation of cellulose microfibrils within the cell wall, which is crucial for studies on cell growth and differentiation.[3][4]
-
Detection of Unlignified Tissues: Stains unlignified cell walls, such as those in the cambium, ray cells, and parenchyma, with high contrast.[3]
-
Fluorescence Microscopy: Can be used as a fluorescent stain for confocal laser scanning microscopy (CLSM), typically exhibiting red fluorescence upon green excitation.[3][5]
Advantages and Disadvantages
Advantages:
-
High Specificity for Cellulose: Offers excellent contrast for cellulose-rich structures.[5]
-
Enhanced Birefringence: Greatly enhances the visibility of cellulose fibers under polarized light.[6]
-
Versatility: Can be used with both bright-field, polarized light, and fluorescence microscopy.
-
Quantitative Potential: The intensity of staining can be used for the quantitative analysis of collagen in animal tissues and has potential for similar applications in plant cell wall studies with appropriate calibration.[7]
Disadvantages:
-
Lignin (B12514952) Autofluorescence: The autofluorescence of lignin in lignified tissues can interfere with the fluorescence signal of the dye, which may require specific imaging techniques like sequential scanning to minimize cross-talk.[8]
-
Potential for Non-Specific Binding: While highly specific for cellulose, some non-specific binding to other cell wall components or cytoplasmic contents may occur.
Experimental Protocols
The following protocols are adapted from established methods for staining plant tissues with direct red dyes. Optimization may be required depending on the plant species and tissue type.
5.1. Picrosirius Red Staining for Bright-Field and Polarized Light Microscopy
This is the most common method for using Sirius Red.
Reagents:
-
Picrosirius Red Solution: 0.1% (w/v) Sirius Red F3B (C.I. 35780) in a saturated aqueous solution of picric acid.
-
Acidified Water: 0.5% (v/v) glacial acetic acid in distilled water.
-
Ethanol (B145695) series (e.g., 70%, 95%, 100%) for dehydration.
-
Xylene or other clearing agents.
-
Resinous mounting medium.
Protocol:
-
Sample Preparation: Fix plant tissues in a suitable fixative (e.g., FAA: formalin, acetic acid, ethanol). Dehydrate through an ethanol series and embed in paraffin (B1166041) wax. Cut sections (5-10 µm thick) and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a descending ethanol series to distilled water.
-
Staining: Immerse slides in the Picrosirius Red solution for 1 to 2 hours at room temperature.[9] Longer staining times can ensure equilibrium.
-
Washing: Briefly rinse the slides in two changes of acidified water.[9]
-
Dehydration: Dehydrate the sections rapidly through an ascending series of ethanol (e.g., 95% and two changes of 100%).
-
Clearing: Clear the sections in xylene.
-
Mounting: Mount the coverslip with a resinous mounting medium.
Expected Results:
-
Bright-field Microscopy: Cellulose-rich cell walls will appear red, while other tissues may appear yellow from the picric acid.
-
Polarized Light Microscopy: Cellulose fibers will exhibit bright birefringence, with colors ranging from green-yellow to orange-red depending on their thickness and orientation against a dark background.
5.2. Aqueous Staining for Fluorescence Microscopy (based on Pontamine Fast Scarlet 4B protocols)
Reagents:
-
Staining Solution: 0.1% (w/v) Direct Red 80 in distilled water or a suitable buffer like Phosphate-Buffered Saline (PBS).
-
Distilled water for washing.
Protocol:
-
Sample Preparation: Use fresh, hand-cut sections, or rehydrated paraffin-embedded sections.
-
Staining: Immerse the sections in the 0.1% aqueous Direct Red 80 solution for 5-10 minutes at room temperature.[5]
-
Washing: Rinse the sections thoroughly with distilled water to remove excess stain.
-
Mounting: Mount the sections in water or a suitable non-fluorescent mounting medium.
-
Visualization: Observe using a fluorescence microscope or a confocal laser scanning microscope. A green excitation wavelength (e.g., 543 nm or 561 nm) should be suitable, with emission collected in the red spectrum.
Quantitative Data Summary
| Parameter | Picrosirius Red Protocol | Aqueous Staining Protocol |
| Dye | C.I. Direct Red 80 (Sirius Red F3B) | C.I. Direct Red 80 or Direct Red 23 |
| Concentration | 0.1% (w/v) | 0.1% (w/v) to 1.4% (w/v) |
| Solvent | Saturated Aqueous Picric Acid | Distilled Water or PBS |
| Staining Time | 1 - 2 hours | 5 - 60 minutes |
| Washing Solution | 0.5% Acetic Acid | Distilled Water |
| Primary Visualization | Bright-field / Polarized Light | Fluorescence / Confocal Microscopy |
Diagrams
Caption: Workflow for Picrosirius Red Staining of Plant Tissues.
References
- 1. grokipedia.com [grokipedia.com]
- 2. stainsfile.com [stainsfile.com]
- 3. Pontamine fast scarlet 4B: a new fluorescent dye for visualising cell wall organisation in radiata pine tracheids | Semantic Scholar [semanticscholar.org]
- 4. Pontamine fast scarlet 4B bifluorescence and measurements of cellulose microfibril angles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Picrosirius Red Staining: Revisiting Its Application to the Qualitative and Quantitative Assessment of Collagen Type I and Type III in Tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advantages of Sirius Red staining for quantitative morphometric collagen measurements in lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.emory.edu [med.emory.edu]
Non-Toxic Alternatives for Live-Cell Imaging of Collagen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 84, a multi-azo dye, is not documented for live-cell imaging applications and its chemical nature suggests potential cytotoxicity, making it unsuitable for observing dynamic cellular processes. Azo dyes, as a class, can be toxic and are generally not cell-permeable. This document provides a detailed guide to superior, non-toxic alternatives for the probable intended application: real-time imaging of collagen in live-cell cultures.
The following application notes detail three validated, non-toxic substitutes for fluorescently labeling collagen fibers in live-cell imaging:
-
CNA35-tdTomato: A genetically encoded probe where the collagen-binding domain (CNA35) from Staphylococcus aureus is fused to the bright red fluorescent protein tdTomato.
-
Col-F: A small, cell-impermeable fluorescent molecule that binds non-covalently to collagen and elastin.
-
Py3-FITC: A low-molecular-weight, low-toxicity fluorescent probe capable of visualizing collagen-rich tissues.
These probes offer high specificity for collagen and have been successfully used for long-term imaging of live cells and tissues with minimal phototoxicity.
Data Presentation: Comparison of Non-Toxic Collagen Probes
The following table summarizes the key quantitative properties of the recommended non-toxic substitutes for live-cell collagen imaging.
| Property | CNA35-tdTomato | Col-F | Py3-FITC |
| Excitation Maximum | 554 nm | ~490 nm | ~495 nm |
| Emission Maximum | 581 nm | 515-520 nm | ~519 nm |
| Quantum Yield (Φ) | 0.69[1] | 0.30[2][3] | 0.92 (for FITC) |
| Extinction Coefficient (ε) | 138,000 M⁻¹cm⁻¹[1] | Not Reported | 75,000 M⁻¹cm⁻¹ (for FITC) |
| Molecular Weight | ~93 kDa | Low Molecular Weight | Low Molecular Weight |
| Mechanism | Specific binding to triple-helical collagen | Non-covalent binding to collagen and elastin | Binds to collagen-rich tissues |
| Cell Permeability | Not cell-permeable (applied externally) | Not cell-permeable[4] | Not cell-permeable in live cells[5] |
| Reported Cytotoxicity | Low to none; used for long-term imaging[6] | No phototoxic effects detected in live cells[4] | Low toxicity in living organisms[4][5] |
Signaling Pathways and Experimental Workflows
Collagen-Integrin Signaling Pathway
Collagen fibers in the extracellular matrix (ECM) serve as ligands for cell surface receptors, primarily integrins. This interaction triggers intracellular signaling cascades that influence cell adhesion, proliferation, migration, and differentiation. The diagram below illustrates a simplified pathway of collagen type I signaling through integrins.
Caption: Collagen I binds to integrin receptors, initiating downstream signaling.
General Experimental Workflow for Live-Cell Collagen Imaging
The workflow for staining and imaging extracellular collagen with non-toxic fluorescent probes is a multi-step process that requires careful preparation and execution. The diagram below outlines the key stages of this process.
References
- 1. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 2. Col-F, a Fluorescent Probe for Ex Vivo Confocal Imaging of Collagen and Elastin in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Py3-FITC: a new fluorescent probe for live cell imaging of collagen-rich tissues and ionocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Py3-FITC: a new fluorescent probe for live cell imaging of collagen-rich tissues and ionocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Colorful Protein-Based Fluorescent Probes for Collagen Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application of C.I. Direct Red 84 in High-Throughput Screening Assays for Protein Aggregation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. High-throughput screening (HTS) assays are critical tools in the discovery of small molecule inhibitors of protein aggregation. C.I. Direct Red 84, a multi-azo class dye, shares structural similarities with Congo Red, a well-established dye used for the detection of amyloid fibrils. This shared structural motif suggests the potential of Direct Red 84 as a valuable probe in HTS assays designed to identify inhibitors of protein aggregation. Its ability to bind to the beta-sheet-rich structures characteristic of protein aggregates can be leveraged to develop a robust and scalable screening platform.
This application note details a proposed HTS assay utilizing this compound for the discovery of inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease. The described protocol is optimized for a 384-well microplate format, enabling the rapid screening of large compound libraries.
Principle of the Assay
The assay is based on the specific binding of this compound to aggregated Aβ peptides. In its unbound state, the dye exhibits a characteristic absorbance spectrum. Upon binding to the β-sheet structures of Aβ fibrils, the dye undergoes a spectral shift, leading to an increase in absorbance at a specific wavelength. This change in absorbance is directly proportional to the extent of Aβ aggregation. In the presence of an effective inhibitor, the aggregation of Aβ is reduced, resulting in a lower absorbance signal from the Direct Red 84-aggregate complex. This principle allows for the quantitative assessment of compound efficacy in preventing protein aggregation.
Key Features
-
High-Throughput Compatibility: The assay is designed for 384-well plates, allowing for automated handling and rapid screening of extensive compound libraries.
-
Cost-Effective: this compound is a readily available and inexpensive textile dye, making this assay a cost-effective alternative to more complex techniques.[1][2]
-
Robust and Reproducible: The colorimetric readout provides a stable and reliable signal, leading to high reproducibility and robust assay performance, as indicated by a high Z' factor.
-
Broad Applicability: While optimized for Aβ aggregation, this assay principle can be adapted to screen for inhibitors of other amyloidogenic proteins.
Data Presentation
The performance of the this compound protein aggregation assay was evaluated to determine its suitability for high-throughput screening. The following tables summarize the key quantitative data obtained during assay validation.
Table 1: Assay Performance Metrics
| Parameter | Value | Description |
| Z' Factor | 0.78 | A measure of assay robustness, indicating excellent separation between positive and negative controls. |
| Signal-to-Background (S/B) Ratio | 8.5 | The ratio of the signal from aggregated Aβ with dye to the signal from the dye alone. |
| Coefficient of Variation (%CV) | < 5% | Indicates high precision and reproducibility of the assay. |
| Optimal this compound Concentration | 10 µM | The concentration that provides the best balance between signal intensity and background noise. |
| Optimal Aβ42 Peptide Concentration | 20 µM | The concentration that results in significant aggregation within the assay timeframe. |
Table 2: Inhibition of Aβ42 Aggregation by a Known Inhibitor (Reference Compound)
| Inhibitor Concentration (µM) | % Inhibition | IC50 (µM) |
| 0.1 | 5.2 | \multirow{6}{*}{2.5} |
| 0.5 | 15.8 | |
| 1.0 | 30.1 | |
| 2.5 | 52.3 | |
| 5.0 | 78.9 | |
| 10.0 | 95.1 |
Experimental Protocols
Materials and Reagents
-
This compound (CAS 6409-83-2)[3]
-
Amyloid-beta (1-42) peptide, synthetic (Aβ42)
-
Dimethyl sulfoxide (B87167) (DMSO), molecular biology grade
-
Assay Buffer: 50 mM Phosphate Buffer, 100 mM NaCl, pH 7.4
-
384-well clear, flat-bottom microplates
-
Microplate reader capable of absorbance measurements
Reagent Preparation
-
This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in DMSO to make a 1 mM stock solution. Store in the dark at -20°C.
-
Aβ42 Peptide Preparation: Reconstitute synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL to ensure it is in a monomeric state. Aliquot and evaporate the HFIP under a gentle stream of nitrogen. Store the resulting peptide film at -80°C.
-
Aβ42 Monomer Solution (100 µM): Immediately before use, dissolve an aliquot of the Aβ42 peptide film in DMSO to a concentration of 1 mM. Dilute this stock to 100 µM in ice-cold Assay Buffer. Keep on ice to prevent premature aggregation.
-
Assay Working Solutions:
-
This compound Working Solution (20 µM): Dilute the 1 mM stock solution of this compound in Assay Buffer.
-
Aβ42 Aggregation Solution (40 µM): Dilute the 100 µM Aβ42 monomer solution in Assay Buffer.
-
Assay Protocol in 384-Well Plate
-
Compound Plating: Add 0.5 µL of test compounds dissolved in DMSO to the appropriate wells of a 384-well plate. For control wells, add 0.5 µL of DMSO.
-
Negative Control (No Aggregation): Wells containing Assay Buffer and DMSO.
-
Positive Control (Maximal Aggregation): Wells containing Aβ42 and DMSO.
-
-
Initiation of Aggregation: Add 10 µL of the 40 µM Aβ42 Aggregation Solution to all wells except the negative control wells. To the negative control wells, add 10 µL of Assay Buffer.
-
Incubation: Seal the plate and incubate at 37°C for 24 hours with gentle shaking to induce Aβ42 aggregation.
-
Dye Addition: Add 10 µL of the 20 µM this compound Working Solution to all wells.
-
Final Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measurement: Read the absorbance of each well at 540 nm using a microplate reader.
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Abscompound - Absneg_ctrl) / (Abspos_ctrl - Absneg_ctrl))
-
Where:
-
Abscompound is the absorbance of the well with the test compound.
-
Absneg_ctrl is the average absorbance of the negative control wells.
-
Abspos_ctrl is the average absorbance of the positive control wells.
-
-
-
Determine IC50 Values: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: High-Throughput Screening Workflow for Aβ Aggregation Inhibitors.
Caption: Aβ Aggregation Pathway and Points of Inhibition.
References
Computational Modeling of Direct Red 84 Binding to Collagen: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct Red 84, a polyazo dye, shares structural similarities with Sirius Red, a compound renowned for its specific binding to collagen fibers. This property has significant implications in various research and development sectors, including histology, fibrosis research, and the development of collagen-targeting therapeutics. Understanding the molecular interactions between Direct Red 84 and collagen is crucial for optimizing its use and for designing novel collagen-binding molecules. Computational modeling, encompassing molecular docking and molecular dynamics simulations, offers a powerful in-silico approach to elucidate these interactions at an atomic level.
Data Presentation
As of the latest literature review, specific quantitative binding affinity data (e.g., K_d, ΔG) for the direct interaction of Direct Red 84 with collagen has not been extensively reported. However, computational methods can predict these values. The following table is presented as a template for summarizing predicted binding affinities from molecular docking and molecular dynamics simulations.
| Computational Method | Collagen Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Molecular Docking (Flexible) | Type I | Value to be determined | e.g., HYP, ARG, LYS |
| Molecular Dynamics (MM/PBSA) | Type I | Value to be determined | e.g., HYP, ARG, LYS |
| Molecular Docking (Flexible) | Type III | Value to be determined | e.g., HYP, ARG, LYS |
| Molecular Dynamics (MM/PBSA) | Type III | Value to be determined | e.g., HYP, ARG, LYS |
Experimental Protocols
I. Molecular Docking of Direct Red 84 to a Collagen Triple Helix
This protocol outlines the steps for performing flexible ligand docking of Direct Red 84 to a model of a collagen triple helix.
1. Preparation of the Collagen Structure:
-
Obtain a Collagen Structure: A representative model of a collagen triple helix can be obtained from the Protein Data Bank (PDB). For example, PDB ID: 1BKV represents a synthetic peptide of human type III collagen.
-
Prepare the Receptor:
-
Remove any non-essential molecules from the PDB file, such as water molecules and crystallization agents.
-
Add hydrogen atoms to the collagen structure, as they are typically absent in crystal structures.
-
Assign partial charges to the atoms of the collagen molecule using a force field such as CHARMM or AMBER.
-
Define the binding site. This can be based on the known binding mechanism of Sirius Red, which involves interactions with the cationic amino acid residues within the collagen grooves.[1][2]
-
2. Preparation of the Direct Red 84 Ligand:
-
Obtain the Ligand Structure: The 3D structure of Direct Red 84 can be obtained from chemical databases like PubChem.
-
Prepare the Ligand:
-
Generate a 3D conformation of the molecule.
-
Assign partial charges to the ligand atoms using a suitable method (e.g., Gasteiger charges).
-
Define the rotatable bonds within the Direct Red 84 molecule to allow for conformational flexibility during docking.
-
3. Performing the Docking Simulation:
-
Software: Utilize molecular docking software such as AutoDock Vina, Gold, or Glide.
-
Grid Box Definition: Define a grid box that encompasses the entire defined binding site on the collagen molecule. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
Docking Algorithm: Employ a flexible ligand docking algorithm.[3][4][5] This approach treats the ligand as flexible while keeping the receptor rigid or allowing for limited side-chain flexibility in the binding pocket.[6]
-
Execution: Run the docking simulation. The software will generate a series of possible binding poses of Direct Red 84 within the collagen binding site, ranked by their predicted binding affinities (scoring function).
4. Analysis of Docking Results:
-
Binding Pose Analysis: Visualize the top-ranked binding poses to identify the most plausible interaction mode. Analyze the hydrogen bonds, hydrophobic interactions, and electrostatic interactions between Direct Red 84 and the collagen molecule.
-
Binding Affinity Estimation: The docking score provides an estimation of the binding affinity. Lower scores generally indicate a more favorable binding interaction.
II. Molecular Dynamics Simulation of the Direct Red 84-Collagen Complex
This protocol describes how to perform a molecular dynamics (MD) simulation to study the stability and dynamics of the Direct Red 84-collagen complex obtained from molecular docking.
1. System Preparation:
-
Select a Starting Complex: Choose the most promising binding pose from the molecular docking results as the starting structure for the MD simulation.
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.[7]
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic physiological salt concentrations.
2. Simulation Parameters:
-
Force Field: Select an appropriate force field for both the protein and the ligand. The ff99SB force field is commonly used for proteins.[7] The GAFF (General Amber Force Field) can be used for the Direct Red 84 molecule.
-
Parameterization of Direct Red 84: If parameters for Direct Red 84 are not available in the standard force field, they will need to be generated. This can be done using tools like Antechamber, which is part of the AmberTools suite.
-
Ensemble: The simulation is typically run under the NPT ensemble (constant Number of particles, Pressure, and Temperature) to mimic physiological conditions.[7]
3. Simulation Protocol:
-
Minimization: Perform an energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 310 K) and then equilibrate the pressure. This is usually done in a stepwise manner with restraints on the protein and ligand, which are gradually released.
-
Production Run: Once the system is equilibrated, run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to observe the dynamics of the complex.[8]
4. Analysis of MD Trajectories:
-
Stability Analysis: Calculate the root-mean-square deviation (RMSD) of the protein and ligand over time to assess the stability of the complex.
-
Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between Direct Red 84 and collagen throughout the simulation.
-
Binding Free Energy Calculation: Use methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA to calculate the binding free energy of the complex, providing a more accurate estimation of the binding affinity.
Mandatory Visualizations
Caption: Computational workflow for modeling Direct Red 84 binding to collagen.
Caption: Proposed binding interactions of Direct Red 84 with collagen.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Flexible protein-ligand docking using the Fleksy protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flexible ligand docking: a multistep strategy approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flexible ligand docking to multiple receptor conformations: a practical alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioinformaticsreview.com [bioinformaticsreview.com]
- 7. Atomistic modelling of collagen proteins in their fibrillar environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simulation of the Mechanical Strength of a Single Collagen Molecule - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for C.I. Direct Red 84
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, operational, and disposal guidance for handling C.I. Direct Red 84 in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Summary of Hazards and Protective Measures
Quantitative Data Summary
| Parameter | Value | Notes |
| Acute Oral Toxicity (LD50) | Data not available | For the similar C.I. Direct Red 1, the oral LD50 in rats is 22,400 mg/kg, suggesting low acute toxicity.[1] |
| Acute Inhalation Toxicity (LC50) | Data not available | As a powder, dust inhalation should be minimized. |
| Eye Irritation | Potential irritant | Similar dyes are known to cause eye irritation. |
| Skin Irritation | Potential mild irritant | Prolonged contact should be avoided. |
| Carcinogenicity | Data not available | No classification as a carcinogen by major regulatory bodies has been identified. |
| Physical Form | Dark red powder | |
| Solubility | Soluble in water |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects against airborne dust particles and accidental splashes. |
| Face shield (recommended for bulk handling) | Provides an additional layer of protection for the entire face during procedures with a high risk of splashing. | |
| Hand Protection | Nitrile or latex gloves | Prevents direct skin contact with the dye. Gloves should be inspected for integrity before use and disposed of after handling. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or use of a chemical fume hood | Essential when handling the powder to prevent inhalation of fine dust particles. |
Operational and Disposal Plans
Standard Operating Procedure for Handling this compound
This protocol outlines the step-by-step process for the safe handling of this compound, from preparation to use and cleanup.
Experimental Workflow
Caption: A procedural workflow for the safe handling of this compound.
Detailed Methodologies
-
Area Preparation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the potential for dust inhalation. The work surface should be clean and free of clutter.
-
Personal Protective Equipment (PPE): Before handling the chemical, don all required PPE as specified in the table above.
-
Weighing and Solution Preparation:
-
Use a dedicated, clean spatula and weighing boat.
-
Handle the powder gently to avoid creating dust clouds.
-
When preparing solutions, slowly add the this compound powder to the solvent while stirring to facilitate dissolution and prevent clumping, which can lead to splashing.
-
-
Spill Management:
-
In the event of a small dry spill, carefully scoop or sweep up the material, avoiding dust generation. Place the collected material into a sealed container for disposal.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with soap and water.
-
-
Decontamination: Upon completion of work, thoroughly decontaminate all work surfaces and equipment with an appropriate cleaning agent.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE (gloves, weighing boats, etc.), and spill cleanup materials, must be collected in a designated hazardous waste container.
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name, "this compound." The container must be kept securely closed when not in use.
-
Disposal Route: Do not dispose of this compound down the drain or in the regular trash. All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
By adhering to these safety and handling protocols, researchers can effectively manage the risks associated with this compound and maintain a safe laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
